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  • Product: 4-Methylthieno[2,3-b]pyridine
  • CAS: 13362-81-7

Core Science & Biosynthesis

Foundational

"4-Methylthieno[2,3-b]pyridine" chemical structure and synthesis

The following guide details the chemical structure, properties, and synthesis of 4-Methylthieno[2,3-b]pyridine , a privileged scaffold in medicinal chemistry known for its utility in kinase inhibition (e.g., PI3K/AKT) an...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chemical structure, properties, and synthesis of 4-Methylthieno[2,3-b]pyridine , a privileged scaffold in medicinal chemistry known for its utility in kinase inhibition (e.g., PI3K/AKT) and as a bioisostere of quinoline.

Executive Summary

4-Methylthieno[2,3-b]pyridine (CAS: 272-23-1 for parent) is a fused bicyclic heteroaromatic system comprising a thiophene ring fused to a pyridine ring across the 2,3-position of the thiophene and the b-bond of the pyridine.[1] This scaffold is a critical pharmacophore in drug discovery, particularly for developing Positive Allosteric Modulators (PAMs) of the Muscarinic Acetylcholine Receptor 4 (M4) and inhibitors of the PI3K/mTOR pathway .

Its structural rigidity, combined with the ability to participate in pi-stacking and hydrogen bonding (via the pyridine nitrogen), makes it an ideal template for fragment-based drug design.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

Structural Analysis and Numbering

The numbering of the thieno[2,3-b]pyridine system is non-intuitive due to the fusion rules. In the 4-methyl derivative, the methyl group is located on the pyridine ring, adjacent to the bridgehead carbon.

  • Molecular Formula: C₈H₇NS

  • Molecular Weight: 149.21 g/mol

  • Core Characteristics:

    • Pyridine Nitrogen (N7): Acts as a hydrogen bond acceptor (pKa ~3-4).

    • Thiophene Sulfur (S1): Contributes to aromaticity but is poor at H-bonding.

    • Position 4 (Methyl): Provides steric bulk, often locking the conformation of attached substituents at position 3 (e.g., amides) to improve binding selectivity.

Physicochemical Profile
PropertyValue (Predicted)Relevance
LogP 2.3 - 2.8Moderate lipophilicity; good membrane permeability.
TPSA ~13 ŲLow polar surface area, suggesting good CNS penetration.
H-Bond Acceptors 1 (Pyridine N)Key interaction point for kinase hinge regions.
H-Bond Donors 0 (Core only)Increases with 3-amino functionalization.
Aromaticity HighStable under standard physiological conditions.
Structural Visualization

The following diagram illustrates the connectivity and numbering convention used in this guide.

ThienoPyridineStructure S1 S1 C2 C2 S1->C2 C3 C3 C2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 Methyl CH3 C4->Methyl 4-Me C6 C6 C5->C6 N7 N7 C6->N7 N7->C7a C7a->S1

Caption: Connectivity of 4-Methylthieno[2,3-b]pyridine. Note the fusion at C3a-C7a and the methyl group at C4.

Synthesis Protocols

The synthesis of 4-methylthieno[2,3-b]pyridine derivatives typically relies on the Thorpe-Ziegler cyclization . This method is preferred for its modularity, allowing the simultaneous introduction of the thiophene ring and functional groups at positions 2 and 3.

Retrosynthetic Analysis

To construct the 4-methylthieno[2,3-b]pyridine core, the most efficient disconnection involves breaking the thiophene ring.

  • Precursor: 2-Mercapto-4-methylnicotinonitrile (or its tautomer 2-thioxo-4-methyl-1,2-dihydropyridine-3-carbonitrile).

  • Reagents:

    
    -Halo carbonyls (e.g., ethyl chloroacetate, chloroacetamide).
    

Retrosynthesis Target 4-Methylthieno[2,3-b]pyridine (Core Scaffold) Intermed S-Alkylated Intermediate (Open Chain) Target->Intermed Cyclization (Base) StartMat 2-Mercapto-4-methylnicotinonitrile + Alpha-Halo Carbonyl Intermed->StartMat S-Alkylation

Caption: Retrosynthetic logic for constructing the thienopyridine core from pyridine precursors.

Detailed Protocol: Thorpe-Ziegler Cyclization

This protocol describes the synthesis of Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate , a versatile intermediate that can be decarboxylated or further functionalized.

Reagents:

  • Starting Material: 2-Mercapto-4-methylnicotinonitrile (1.0 eq)

  • Alkylating Agent: Ethyl chloroacetate (1.1 eq) or Chloroacetamide

  • Base: Sodium ethoxide (NaOEt) or Potassium carbonate (K₂CO₃)

  • Solvent: Ethanol (EtOH) or DMF

Step-by-Step Methodology:

  • S-Alkylation (Formation of Thioether):

    • Dissolve 2-mercapto-4-methylnicotinonitrile (10 mmol) in dry DMF (20 mL).

    • Add K₂CO₃ (12 mmol) and stir at room temperature for 15 minutes.

    • Dropwise add ethyl chloroacetate (11 mmol).

    • Stir at 60°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Mechanism:[2][3][4][5][6][7] Nucleophilic attack of the thiolate anion on the alpha-carbon of the chloroacetate.

  • Thorpe-Ziegler Cyclization:

    • To the reaction mixture (or isolated thioether), add a solution of NaOEt (freshly prepared from Na metal in EtOH).

    • Reflux the mixture for 3–4 hours. The basic conditions promote the attack of the methylene carbon (activated by the ester) on the nitrile carbon.

    • Observation: A color change (often to yellow/orange) and precipitation indicate cyclization.

  • Work-up and Purification:

    • Cool the mixture to room temperature and pour into ice-cold water (100 mL).

    • The product usually precipitates as a solid. Filter and wash with water.[1]

    • Recrystallize from Ethanol/DMF to obtain the pure 3-amino-ester derivative.

Synthesis of the "Naked" 4-Methyl Core

To obtain 4-methylthieno[2,3-b]pyridine (without the 3-amino or 2-carboxyl groups), a deamination-decarboxylation sequence is required:

  • Hydrolysis: Saponify the ester (NaOH/EtOH) to the carboxylic acid.

  • Decarboxylation: Heat with Cu powder in quinoline at 200°C to remove the C2-carboxyl group.

  • Deamination: Diazotization of the C3-amine (NaNO₂/HCl) followed by reduction (H₃PO₂) removes the amino group.

Key Reaction Pathways & Mechanisms[6]

The following diagram details the mechanistic flow of the primary synthesis route, highlighting the critical cyclization step.

SynthesisMechanism SM 2-Mercapto- 4-methylnicotinonitrile Intermed S-Alkylated Precursor SM->Intermed K2CO3, DMF S-Alkylation Reagent Ethyl Chloroacetate Reagent->Intermed Cyclized 3-Amino-4-methyl- thieno[2,3-b]pyridine -2-carboxylate Intermed->Cyclized NaOEt, EtOH Thorpe-Ziegler Cyclization MechNote Key Step: Methylene anion attacks Nitrile carbon Intermed->MechNote

Caption: Synthetic pathway from mercaptonicotinonitrile to the functionalized thienopyridine core.

Applications in Drug Discovery[5]

Kinase Inhibition (PI3K/mTOR)

The 4-methylthieno[2,3-b]pyridine scaffold serves as a bioisostere for quinoline in PI3K inhibitors. The nitrogen at position 7 mimics the N1 of quinoline, interacting with the hinge region of the kinase ATP-binding site.

  • Structure-Activity Relationship (SAR): The 4-methyl group occupies the hydrophobic pocket (gatekeeper region), often improving selectivity over other kinases.

M4 Positive Allosteric Modulators (PAMs)

Recent studies (e.g., ACS Med. Chem. Lett.) have highlighted 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxamides as potent M4 PAMs for treating schizophrenia.[8]

  • Mechanism: The scaffold binds to an allosteric site, enhancing the receptor's response to acetylcholine without activating it directly, reducing side effects associated with orthosteric agonists.

References

  • Litvinov, V. P. "The chemistry of thienopyridines." Russian Chemical Reviews, 2004.

  • Dyachenko, V. D. "Synthesis and Recyclization of Thieno[2,3-b]pyridine Derivatives."[5] Russian Journal of General Chemistry, 2023.[5]

  • PubChem. "Thieno[2,3-b]pyridine Compound Summary."[9][10][11] National Library of Medicine.[9] [11]

  • Wood, M. R., et al. "Discovery of 4-Methylthieno[2,3-b]pyridine-2-carboxamides as M4 Positive Allosteric Modulators." ACS Medicinal Chemistry Letters, 2021.

Sources

Exploratory

Spectroscopic Profile of 4-Methylthieno[2,3-b]pyridine: A Technical Guide for Researchers

Introduction 4-Methylthieno[2,3-b]pyridine, a heterocyclic compound integrating the thieno[2,3-b]pyridine core, is a scaffold of significant interest in medicinal chemistry and materials science. The thienopyridine class...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methylthieno[2,3-b]pyridine, a heterocyclic compound integrating the thieno[2,3-b]pyridine core, is a scaffold of significant interest in medicinal chemistry and materials science. The thienopyridine class of compounds has demonstrated a wide range of biological activities, making them a focal point in drug discovery.[1] A thorough understanding of the structural and electronic properties of 4-Methylthieno[2,3-b]pyridine is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this molecule.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Methylthieno[2,3-b]pyridine. The information presented herein is a synthesis of literature data from closely related analogs and established principles of spectroscopic interpretation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the synthesis, characterization, and application of thienopyridine derivatives.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for the interpretation of spectroscopic data. The structure of 4-Methylthieno[2,3-b]pyridine with the conventional numbering system is depicted below.

Caption: Molecular structure and numbering of 4-Methylthieno[2,3-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-Methylthieno[2,3-b]pyridine.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Methylthieno[2,3-b]pyridine is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing nitrogen atom and the electron-donating sulfur atom, as well as the anisotropic effects of the fused aromatic system.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.5 - 8.7d~5.0
H-37.2 - 7.4d~5.0
H-57.1 - 7.3d~5.5
H-67.6 - 7.8d~5.5
4-CH₃2.5 - 2.7s-

Interpretation and Rationale:

  • H-2 and H-3: These protons are on the pyridine ring. H-2 is ortho to the nitrogen atom and is expected to be the most downfield aromatic proton due to the strong deshielding effect of the nitrogen. H-3 will be upfield relative to H-2. They will appear as doublets due to coupling with each other.

  • H-5 and H-6: These protons are on the thiophene ring. Their chemical shifts are influenced by the sulfur atom and the fused pyridine ring. They are expected to appear as doublets due to mutual coupling.

  • 4-CH₃: The methyl protons will appear as a singlet in the upfield region, characteristic of methyl groups attached to an aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

G prep Sample Preparation dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated chloroform (CDCl₃). prep->dissolve transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer instrument Instrument Setup transfer->instrument tune Tune and shim the spectrometer for the specific sample. instrument->tune params Set acquisition parameters (e.g., 400 MHz, 16 scans, 2s relaxation delay). tune->params acq Data Acquisition params->acq acquire Acquire the Free Induction Decay (FID). acq->acquire proc Data Processing acquire->proc transform Apply Fourier transform to the FID. proc->transform phase Phase correct the spectrum. transform->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm). baseline->reference integrate Integrate the signals. reference->integrate

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2148 - 152
C-3118 - 122
C-4145 - 149
C-4a150 - 154
C-5115 - 119
C-6128 - 132
C-7a125 - 129
4-CH₃18 - 22

Interpretation and Rationale:

  • C-2 and C-4a: These carbons are adjacent to the nitrogen atom and are expected to be the most downfield due to its electron-withdrawing nature.

  • C-4: The presence of the methyl group will cause a downfield shift for this carbon compared to the unsubstituted parent compound.

  • C-3, C-5, C-6, and C-7a: These carbons will have chemical shifts characteristic of thienopyridine systems, with their precise locations influenced by the combined electronic effects of the fused rings.

  • 4-CH₃: The methyl carbon will appear at a characteristic upfield chemical shift.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

G prep Sample Preparation dissolve Dissolve ~20-50 mg of sample in ~0.6 mL of CDCl₃. prep->dissolve transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer instrument Instrument Setup transfer->instrument tune Tune and shim the spectrometer for the ¹³C nucleus. instrument->tune params Set acquisition parameters (e.g., 100 MHz, proton-decoupled, >1024 scans, 2s relaxation delay). tune->params acq Data Acquisition params->acq acquire Acquire the FID. acq->acquire proc Data Processing acquire->proc transform Apply Fourier transform to the FID. proc->transform phase Phase correct the spectrum. transform->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm). baseline->reference

Caption: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2950 - 2850Medium-WeakAliphatic C-H stretch (CH₃)
1600 - 1450Strong-MediumC=C and C=N stretching vibrations (aromatic rings)
1450 - 1350MediumC-H bending (CH₃)
~800 - 700StrongC-H out-of-plane bending

Interpretation and Rationale:

  • Aromatic C-H Stretch: The bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in aromatic systems.

  • Aliphatic C-H Stretch: The absorptions in the 2950-2850 cm⁻¹ range are due to the stretching vibrations of the methyl group.

  • Aromatic Ring Vibrations: The strong to medium intensity bands between 1600 and 1450 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the fused pyridine and thiophene rings.

  • C-H Bending: The band around 1450-1350 cm⁻¹ corresponds to the bending vibration of the methyl group.

  • Out-of-Plane Bending: The strong absorptions in the fingerprint region (below 1000 cm⁻¹) are due to C-H out-of-plane bending vibrations and are often diagnostic of the substitution pattern on the aromatic rings.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

G prep Sample Preparation mix Thoroughly grind 1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade KBr in an agate mortar. prep->mix pellet Transfer the mixture to a pellet die and press under high pressure (8-10 tons) to form a transparent pellet. mix->pellet acq Data Acquisition pellet->acq background Acquire a background spectrum of the empty sample holder. acq->background sample_spec Place the KBr pellet in the sample holder and acquire the sample spectrum. background->sample_spec proc Data Processing sample_spec->proc subtract The instrument software automatically subtracts the background from the sample spectrum. proc->subtract analyze Analyze the resulting absorbance or transmittance spectrum. subtract->analyze

Caption: Workflow for IR Spectroscopy (KBr Pellet Method).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like 4-Methylthieno[2,3-b]pyridine.

Predicted Mass Spectrum Data (EI-MS)

m/zPredicted Relative IntensityAssignment
149High[M]⁺˙ (Molecular Ion)
148Moderate[M-H]⁺
121Moderate[M-HCN]⁺˙
104Low[M-HCS]⁺

Interpretation and Rationale:

  • Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at an m/z of 149, corresponding to the molecular weight of 4-Methylthieno[2,3-b]pyridine (C₈H₇NS). Due to the aromatic nature of the compound, this peak should be relatively intense.

  • [M-H]⁺: Loss of a hydrogen radical from the molecular ion is a common fragmentation pathway for aromatic compounds.

  • [M-HCN]⁺˙: The pyridine ring can undergo a characteristic fragmentation by losing a molecule of hydrogen cyanide (HCN).

  • [M-HCS]⁺: Fragmentation of the thiophene ring can lead to the loss of a thioformyl radical (HCS).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a standard technique for the analysis of relatively small, volatile molecules.

G intro Sample Introduction dissolve Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). intro->dissolve inject Introduce the sample into the ion source via a direct insertion probe or GC inlet. dissolve->inject ion Ionization inject->ion bombard Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). ion->bombard sep Mass Separation bombard->sep accelerate Accelerate the resulting ions into the mass analyzer (e.g., quadrupole or time-of-flight). sep->accelerate separate Separate the ions based on their mass-to-charge ratio (m/z). accelerate->separate det Detection separate->det detect Detect the ions and generate a mass spectrum. det->detect

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile for the structural characterization of 4-Methylthieno[2,3-b]pyridine. The predicted ¹H and ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for researchers to confirm the identity and purity of this important heterocyclic compound. The interpretation of these spectra, grounded in the fundamental principles of spectroscopy and literature precedents for related structures, will aid in the confident assignment of its chemical structure and facilitate its use in further scientific investigations.

References

  • Bakhite, E. A., Abdou, A. O. A., & Ahmed, O. E. A. (2017). Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136.
  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Universal Journal of Organic Chemistry, 1(2), 26-36.
  • PubChem. (n.d.). Thieno[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Melha, M. S., & Bakhite, E. A. (2025). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2,4-Dimethylpyridine. Retrieved from [Link]

  • Ocal, N., & Er, M. (2025).
  • NIST. (n.d.). Pyridine, 4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Retrieved from [Link]

  • Le, T. B., et al. (2022).
  • El-Sayed, N. N. E., et al. (2011). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and other related condensed systems. Molecules, 16(12), 9999-10011.
  • Kuo, J.-L., et al. (2020). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(38), 21975-21985.
  • Paudler, W. W., & Helmick, L. S. (1968). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Journal of Organic Chemistry, 33(4), 1379-1384.
  • ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). Retrieved from [Link]

  • Ocal, N., & Er, M. (2025).
  • Kuo, J.-L., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(38), 21975-21985.
  • Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). ¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721.

Sources

Foundational

Beyond the Scaffold: The Mechanistic Pharmacodynamics of 4-Methylthieno[2,3-b]pyridine Derivatives

Topic: The Mechanistic Pharmacodynamics of the 4-Methylthieno[2,3-b]pyridine Scaffold Content Type: Technical Whitepaper Audience: Medicinal Chemists, Oncologists, and Pharmacologists Executive Summary The 4-Methylthieno...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Mechanistic Pharmacodynamics of the 4-Methylthieno[2,3-b]pyridine Scaffold Content Type: Technical Whitepaper Audience: Medicinal Chemists, Oncologists, and Pharmacologists

Executive Summary

The 4-Methylthieno[2,3-b]pyridine moiety represents a privileged structural scaffold in modern medicinal chemistry, distinct from the antiplatelet thieno[3,2-c]pyridines (e.g., clopidogrel). This whitepaper dissects the pharmacodynamics of this specific core, identifying it as a potent dual-inhibitor of the PI3K/Akt/mTOR pathway and Phospholipase C (PLC) isoforms. Unlike passive building blocks, the 4-methyl substitution pattern confers critical lipophilic properties that enhance bioavailability and hydrophobic pocket occupancy in kinase domains. This guide details the molecular mechanism of action (MoA), experimental validation protocols, and the structural rationale for its emerging role in combating chemoresistant phenotypes in prostate, breast, and ovarian cancers.

Structural Basis of Target Specificity

The thieno[2,3-b]pyridine fused system is characterized by a planar architecture that mimics the adenine ring of ATP, making it an ideal Type I kinase inhibitor .

The "4-Methyl" Advantage

While the thieno[2,3-b]pyridine core provides the hydrogen-bonding motif necessary for the hinge region of kinases, the methyl group at the C4 position is not merely decorative.

  • Steric Optimization: The C4-methyl group fills the hydrophobic pocket adjacent to the ATP-binding site (often the "gatekeeper" region), improving selectivity against off-target kinases.

  • Lipophilicity Modulation: It increases the LogP value, facilitating passive transport across the plasma membrane—a critical factor for intracellular targets like PI3K and TDP1.

Table 1: Comparative Activity Profile of Thieno[2,3-b]pyridine Analogs
Substituent (C4 Position)Primary Target Affinity (IC50)Cellular PermeabilityClinical Utility
-H (Unsubstituted) Moderate (>10 µM)LowLimited (Rapid clearance)
-CH3 (Methyl) High (<100 nM) High Lead Candidate (Anticancer)
-CF3 (Trifluoromethyl)High (<50 nM)ModerateAntitubercular (M. tb)
-Ph (Phenyl)Low (>50 µM)Very LowSteric clash in binding pocket

Primary Mechanism of Action: The PI3K/PLC Axis

The dominant MoA for 4-methylthieno[2,3-b]pyridine derivatives is the simultaneous blockade of proliferative signaling and lipid metabolism.

PI3K/Akt/mTOR Pathway Inhibition

These derivatives function as ATP-competitive inhibitors of Phosphoinositide 3-kinase (PI3K) . By occupying the ATP-binding pocket of the p110 catalytic subunit, the molecule prevents the phosphorylation of PIP2 to PIP3.

  • Downstream Consequence: Without PIP3, Akt (Protein Kinase B) cannot recruit to the membrane or undergo phosphorylation at Thr308/Ser473.

  • Terminal Effect: This blockade halts the mTORC1 signaling cascade, suppressing protein synthesis and inducing G2/M phase cell cycle arrest .

Phospholipase C (PLC) Suppression

Recent data indicates this scaffold inhibits specific PLC isoforms. This reduces the hydrolysis of PIP2 into IP3 (Inositol trisphosphate) and DAG (Diacylglycerol).

  • Calcium Signaling: Reduced IP3 leads to dampened Ca2+ release from the ER, impairing cancer cell motility and metastasis.

  • PKC Downregulation: Reduced DAG prevents the activation of Protein Kinase C (PKC), further sensitizing the cell to apoptosis.

Secondary Mechanism: Chemo-Sensitization via TDP1 Inhibition

A critical, often overlooked mechanism is the inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1) . TDP1 repairs DNA lesions caused by Topoisomerase I inhibitors (e.g., Topotecan).[1]

  • Synergy: 4-Methylthieno[2,3-b]pyridines bind to the catalytic cleft of TDP1.

  • Outcome: When co-administered with Topotecan, these agents prevent DNA repair in cancer cells, effectively reversing chemoresistance in Topoisomerase-I resistant tumors (e.g., H460 lung cancer lines).

Visualization: The Dual-Inhibition Pathway

The following diagram illustrates the cascade blockade initiated by 4-Methylthieno[2,3-b]pyridine.

MoA_Pathway Drug 4-Methylthieno[2,3-b]pyridine PI3K PI3K (p110) Drug->PI3K Inhibits PLC Phospholipase C Drug->PLC Inhibits TDP1 TDP1 Drug->TDP1 Inhibits PIP2 PIP2 PI3K->PIP2 Normal Function PIP3 PIP3 PIP2->PIP3 Blocked Akt Akt (PKB) PIP3->Akt Activates mTOR mTORC1 Akt->mTOR Activates Apoptosis Apoptosis & G2/M Arrest mTOR->Apoptosis Inhibition leads to IP3 IP3 + DAG PLC->IP3 Blocked Ca Ca2+ Release IP3->Ca Ca->Apoptosis Depletion leads to DNA_Repair DNA Repair (Topo-I adducts) TDP1->DNA_Repair Blocked DNA_Repair->Apoptosis Failure leads to

Figure 1: Mechanistic blockade of PI3K, PLC, and TDP1 pathways by 4-Methylthieno[2,3-b]pyridine, leading to convergent apoptosis.

Validated Experimental Protocols

Protocol A: In Vitro PI3K Kinase Inhibition Assay

Objective: Quantify the IC50 of the 4-methyl derivative against the PI3Kα isoform. Rationale: A homogeneous time-resolved fluorescence (HTRF) assay is chosen for its high sensitivity and resistance to compound autofluorescence.

  • Reagent Preparation:

    • Prepare 4-Methylthieno[2,3-b]pyridine stock (10 mM in DMSO). Serial dilute (1:3) to generate an 8-point dose-response curve (Range: 1 nM to 10 µM).

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme Reaction:

    • In a 384-well white low-volume plate, add 2 µL of inhibitor solution.

    • Add 4 µL of PI3Kα enzyme (0.5 nM final conc). Incubate for 15 min at RT (allows "induced fit" binding).

    • Initiate reaction by adding 4 µL of substrate mix (10 µM ATP + 10 µM PIP2:PS lipid vesicles).

  • Termination & Detection:

    • Incubate for 60 min at RT.

    • Stop reaction with 10 µL of detection mix containing EDTA (chelates Mg2+) and Biotin-PIP3 detector/Eu-labeled antibody.

  • Data Analysis:

    • Read HTRF signal (665 nm / 620 nm ratio).

    • Self-Validation: Calculate Z-factor using DMSO (0% inhibition) and Wortmannin (100% inhibition) controls. A Z-factor > 0.5 confirms assay validity.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Objective: Confirm G2/M arrest mechanism in PC3 (Prostate) or HeLa (Cervical) cancer cells.

  • Seeding & Treatment:

    • Seed PC3 cells at

      
       cells/well in 6-well plates. Allow attachment (24h).
      
    • Treat with IC90 concentration of 4-Methylthieno[2,3-b]pyridine for 24h. Include a DMSO control and Nocodazole (positive control for G2/M arrest).

  • Fixation:

    • Harvest cells (trypsinize), wash with PBS.

    • Fix dropwise in ice-cold 70% ethanol while vortexing. Store at -20°C for >2h.

  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide stains DNA; RNase removes RNA to prevent artifacts).

    • Incubate 15 min at RT in the dark.

  • Acquisition:

    • Analyze on flow cytometer (excitation 488 nm, emission >575 nm).

    • Gating Strategy: Gate single cells (FSC-A vs FSC-H) to exclude doublets (critical for accurate G2/M quantification).

    • Success Metric: A significant shift (>20% increase) in the G2/M peak compared to DMSO control confirms the mechanism.

References

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Establishes the core anticancer activity and G2/M arrest mechanism in prostate cancer models.

  • Novel Thieno[2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Validates the metabolic shift and PLC/lipid signaling interference.

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Source: Royal Society of Chemistry (RSC) URL:[Link] Relevance: Defines the secondary mechanism of TDP1 inhibition and chemo-sensitization.

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Source: MDPI (Molecules) URL:[Link] Relevance: Discusses the structural importance of substituents (like the 4-methyl/alcohol groups) in solubility and crystal packing, impacting bioavailability.

  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. Source: ACS Medicinal Chemistry Letters URL:[Link] Relevance:[2][3][4][5] Provides SAR data on the 4-position substituents (trifluoromethyl vs methyl) and their effect on biological selectivity.

Sources

Exploratory

Technical Guide: 4-Methylthieno[2,3-b]pyridine as a Kinase Inhibitor Scaffold

The following technical guide details the pharmacological potential of 4-Methylthieno[2,3-b]pyridine as a kinase inhibitor. While historically recognized for its role in G-Protein Coupled Receptor (GPCR) modulation (spec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological potential of 4-Methylthieno[2,3-b]pyridine as a kinase inhibitor. While historically recognized for its role in G-Protein Coupled Receptor (GPCR) modulation (specifically Muscarinic M4), this scaffold possesses critical electronic and steric attributes that make it a high-value pharmacophore for ATP-competitive kinase inhibition.

Executive Summary

4-Methylthieno[2,3-b]pyridine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While its most advanced application lies in positive allosteric modulation (PAM) of the muscarinic M4 receptor (exemplified by LY2033298 ), recent structure-activity relationship (SAR) studies indicate significant potential in the kinome landscape.

The 4-methyl substitution on the pyridine ring is not merely decorative; it provides a critical steric handle that can induce conformational locking or exploit hydrophobic "gatekeeper" pockets within kinase active sites. This guide explores the repurposing of this scaffold from GPCR modulation to kinase inhibition, specifically targeting PI3K , GSK-3


 , and B-Raf .

Chemical Architecture & SAR Logic

The Scaffold Advantage

The thieno[2,3-b]pyridine core is an isostere of quinoline and thienopyrimidine (a purine analog). This structural similarity to adenine allows the scaffold to function effectively as an ATP-mimetic , binding to the hinge region of kinase domains.

  • Hinge Binding: The Nitrogen at position 7 (N7) and the amine often found at position 3 (in derivatives) can form bidentate hydrogen bonds with the kinase hinge residues (e.g., Val, Ala, or Leu).

  • The 4-Methyl Role: In kinase inhibitors, the "gatekeeper" residue controls access to the hydrophobic back pocket. The methyl group at position 4 is perfectly positioned to interact with smaller gatekeeper residues (e.g., Threonine, Alanine) or to twist the molecule out of planarity, improving selectivity against kinases with bulky gatekeepers (e.g., Methionine).

Structural Visualization

The following diagram illustrates the core numbering and the strategic interaction points for kinase binding.

G Core 4-Methylthieno[2,3-b]pyridine Core Scaffold N7 N7 (Pyridine Nitrogen) Hinge Acceptor Core->N7 C3 C3 Position (Usually Amino/Amido) Hinge Donor Core->C3 Me4 4-Methyl Group Hydrophobic/Steric Lock Core->Me4 Target Kinase ATP Pocket (Hinge Region) N7->Target H-Bond Acceptor C3->Target H-Bond Donor Me4->Target Gatekeeper Interaction (Selectivity Filter)

Figure 1: Pharmacophore mapping of 4-Methylthieno[2,3-b]pyridine within the kinase ATP-binding pocket.

Target Landscape: Beyond GPCRs

While the M4 PAM activity is well-documented, the kinase potential is driven by specific derivatives.

Target ClassSpecific TargetMechanism of ActionKey Structural Feature
Ser/Thr Kinase GSK-3

ATP-Competitive Inhibition3,6-diamino substitution on the core; 4-methyl enhances lipophilicity.
Lipid Kinase PI3K / PI-PLC Allosteric / ATP-site3-amino-2-carboxamide derivatives inhibit cell proliferation via PLC-

interference.
Tyr Kinase B-Raf (V600E) Type II InhibitionThe 4-methyl group can force the "DFG-out" conformation in specific mutant kinases.

Critical Insight: The 3-amino-2-carboxamide motif, when combined with the 4-methyl core, creates a "push-pull" electronic system. This increases the basicity of the ring nitrogen (N7), strengthening the hydrogen bond with the kinase hinge region.

Synthesis Protocol: The Gewald Strategy

To access 4-methylthieno[2,3-b]pyridine derivatives, the Thorpe-Ziegler or Gewald-type cyclization is the industry standard. This protocol is self-validating via intermediate isolation.

Step-by-Step Synthesis

Objective: Synthesis of 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxamide.

  • Precursor Preparation:

    • Reagents: 2-mercapto-3-cyano-4-methylpyridine (derived from 4-methyl-2-chloronicotinonitrile).

    • Reaction: Alkylation with chloroacetamide in the presence of base (KOH or

      
      ).
      
    • Checkpoint: Formation of the S-alkylated intermediate (thioether). Monitor via TLC (Rf shift).

  • Thorpe-Ziegler Cyclization:

    • Reagents: The S-alkylated intermediate in dry DMF or Ethanol.

    • Catalyst: Strong base (NaOEt or KOH).

    • Conditions: Heat to 80-100°C for 1-2 hours.

    • Mechanism: The methylene proton (alpha to the amide) is deprotonated, attacking the nitrile carbon on the pyridine ring.

    • Workup: Pour into ice water. The product precipitates as a yellow solid (characteristic of aminothiophenes).

  • Purification:

    • Recrystallization from Ethanol/DMF.

    • Validation:

      
      H NMR must show the 4-methyl singlet (~2.6 ppm) and the 
      
      
      
      broad singlet (~6-7 ppm).
Synthesis Workflow Diagram

Synthesis Start 4-Methyl-2-chloronicotinonitrile Step1 Thiolation (NaSH, DMF) Start->Step1 Inter1 2-Mercapto-4-methylnicotinonitrile Step1->Inter1 Step2 S-Alkylation (Cl-CH2-CONH2, KOH) Inter1->Step2 Inter2 S-Acetamide Intermediate (Thioether) Step2->Inter2 Step3 Thorpe-Ziegler Cyclization (NaOEt, Reflux) Inter2->Step3 Final 3-Amino-4-methylthieno[2,3-b] pyridine-2-carboxamide Step3->Final

Figure 2: Synthetic route for the generation of the 3-amino-4-methylthieno[2,3-b]pyridine core.

Experimental Protocols: Kinase Validation

To validate the "potential" of this scaffold, a robust screening cascade is required.

In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay measures the ADP generated from the kinase reaction, providing a luminescent signal proportional to kinase activity.

  • Reagent Prep:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

      
      , 0.1 mg/mL BSA, 50 
      
      
      
      M DTT.
    • Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate (e.g., Crosstide for Akt/PI3K).

  • Compound Handling:

    • Dissolve 4-Methylthieno[2,3-b]pyridine derivative in 100% DMSO.

    • Prepare serial dilutions (e.g., 10

      
      M to 1 nM).
      
  • Reaction Assembly (384-well plate):

    • Add 2

      
      L Compound.
      
    • Add 4

      
      L Kinase enzyme (e.g., PI3K
      
      
      
      ).
    • Incubate 10 min at RT.

    • Add 4

      
      L ATP/Substrate mix to start reaction.
      
    • Incubate 60 min at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).
      
    • Incubate 40 min.

    • Add 20

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
      
    • Read Luminescence.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit to Sigmoidal Dose-Response curve to determine

      
      .
      
Cellular Viability (MTT/MTS Assay)

Since kinase inhibition often leads to apoptosis, a phenotypic screen is essential.

  • Cell Lines: HepG2 (Liver), MCF-7 (Breast), PC-3 (Prostate).

  • Protocol: Treat cells for 48-72h. Add MTS reagent. Absorbance at 490 nm correlates with metabolic activity.

  • Success Metric: An

    
    M indicates potent cellular permeability and target engagement.
    

Future Outlook & Optimization

The 4-methylthieno[2,3-b]pyridine scaffold is currently under-utilized in kinase discovery compared to its M4 PAM application.

  • Optimization Strategy: Replace the 2-carboxamide with a heterocyclic tail (e.g., pyrazole or thiazole). This extends the molecule into the solvent-exposed region of the kinase, improving solubility and selectivity.

  • Gatekeeper Targeting: The 4-methyl group is static. Exploring 4-trifluoromethyl or 4-cyclopropyl analogs could improve potency against resistant kinase mutants (e.g., T790M in EGFR).

References

  • Discovery of Thieno[2,3-b]pyridine Derivatives as M4 PAMs Title: Discovery of a Novel Class of Positive Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. Source:Journal of Medicinal Chemistry URL:[Link]

  • Structural Basis of M4 Receptor Modulation (LY2033298) Title: Human M4 muscarinic acetylcholine receptor complex with Gi1 and the agonist iperoxo and positive allosteric modulator LY2033298. Source:RCSB Protein Data Bank (PDB: 7TRP) URL:[Link]

  • Thienopyridines as Kinase Inhibitors (PfGSK-3/B-Raf) Title: Synthesis and biological evaluation of thieno[2,3-b]pyridine derivatives as novel anticancer agents.[1] Source:European Journal of Medicinal Chemistry URL:[Link]

  • Antiproliferative Activity of Thieno[2,3-b]pyridines Title: Thieno[2,3-b]pyridine derivatives: A new class of antitumor agents. Source:Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Synthesis of 3-amino-4-methylthieno[2,3-b]pyridine Title: Utility of thieno[2,3-b]pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity.[2][3] Source:Journal of Heterocyclic Chemistry URL:[Link]

Sources

Foundational

Technical Guide: Antimicrobial and Antifungal Activity of Thieno[2,3-b]pyridines

[1] Executive Summary The thieno[2,3-b]pyridine scaffold represents a critical bioisostere of the quinoline ring system, the core structure found in fluoroquinolone antibiotics like ciprofloxacin. By fusing a thiophene r...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The thieno[2,3-b]pyridine scaffold represents a critical bioisostere of the quinoline ring system, the core structure found in fluoroquinolone antibiotics like ciprofloxacin. By fusing a thiophene ring to a pyridine ring, medicinal chemists have unlocked a class of compounds that exhibit potent antimicrobial efficacy, particularly against multi-drug resistant (MDR) Gram-positive bacteria (e.g., MRSA) and opportunistic fungal pathogens (Candida spp.).

This guide dissects the synthetic accessibility, Structure-Activity Relationships (SAR), and mechanistic pathways of these derivatives. It is designed for researchers requiring actionable protocols for synthesis and biological evaluation.

The Scaffold: Chemical Basis & Bioisosterism

The thieno[2,3-b]pyridine system mimics the purine and quinoline scaffolds. This structural mimicry allows these molecules to intercalate into DNA or bind to ATP-binding pockets of critical enzymes such as DNA gyrase (bacteria) or kinases (cancer/fungal targets).

  • Core Advantage: The sulfur atom in the thiophene ring increases lipophilicity compared to the nitrogen-containing quinoline, potentially enhancing penetration through the waxy cell walls of Mycobacteria or the chitin layers of fungi.

  • Key Pharmacophore: The 3-amino-2-carboxamide substitution pattern is the most biologically active motif, often serving as a "privileged structure" for further derivatization.

Synthetic Pathways

The most robust method for constructing the thieno[2,3-b]pyridine core is the Thorpe-Ziegler cyclization . This reaction typically involves the condensation of a 2-mercaptonicotinonitrile derivative with an


-halocarbonyl compound.
Core Synthetic Protocol
  • Precursor Formation: Reaction of 2-chloro-3-cyanopyridine (or substituted nicotinonitrile) with thiourea or sodium sulfide to generate the 2-mercapto intermediate.

  • Alkylation: The mercapto group attacks an

    
    -haloketone (e.g., chloroacetone or ethyl chloroacetate) under basic conditions (
    
    
    
    ).
  • Cyclization: In the presence of a stronger base (ethoxide or TEA), the methylene proton of the alkylated side chain is deprotonated, attacking the nitrile carbon to close the thiophene ring.

Visualization: Synthetic Workflow

Synthesis Precursor 2-Mercaptonicotinonitrile Inter S-Alkylated Intermediate Precursor->Inter Alkylation (K2CO3, Acetone) Reagent α-Haloketone (e.g., Chloroacetone) Reagent->Inter Product 3-Amino-thieno[2,3-b]pyridine Inter->Product Thorpe-Ziegler Cyclization Base Base Catalyst (NaOEt / TEA) Base->Product Promotes Ring Closure

Figure 1: The Thorpe-Ziegler cyclization pathway for generating the 3-amino-thieno[2,3-b]pyridine core.

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-b]pyridines is highly sensitive to substitution at positions 2, 3, and the pyridine ring fusion.

Antibacterial SAR (Gram-Positive vs. Gram-Negative)[2]
  • Position 2 (C2): Electron-withdrawing groups (EWGs) like cyano (-CN) or esters (-COOEt) often reduce activity. However, carboxamide (-CONHAr) groups significantly enhance activity against S. aureus. The amide moiety likely acts as a hydrogen bond donor/acceptor within the target enzyme pocket.

  • Position 3 (C3): A primary amino group (-NH2) is essential. Acylation of this amine generally leads to a loss of potency, suggesting it participates in critical H-bonding interactions.

  • Pyridine Ring: Introduction of lipophilic groups (Methyl, Phenyl) at positions 4 or 6 increases activity against Gram-positive bacteria by facilitating membrane permeation.

Antifungal SAR
  • Lipophilicity is Key: Antifungal activity (e.g., against C. albicans) correlates with higher logP values.

  • Fused Systems: Cyclization of the 2-carboxamide and 3-amino groups into a pyrimidine ring (forming pyridothienopyrimidines ) creates a tricyclic system that often exhibits superior antifungal profiles compared to the bicyclic parent.

Comparative Efficacy Data

Table 1: Representative MIC values (


M) of Thieno[2,3-b]pyridine derivatives compared to standard antibiotics.
Compound IDR2 SubstituentR3 SubstituentS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)
TP-1 (Parent) -CN-NH2>64>64>64
TP-9a -COOEt-NH29.919.835.0
TP-Amide -CONH-Ph(4-Cl)-NH22.5 12.58.0
Ciprofloxacin (Control)-1.50.03-
Fluconazole (Control)---4.0

Note: Data synthesized from trends observed in Abdel-Rahman et al. and related literature [1, 2].

Mechanism of Action

The thieno[2,3-b]pyridine scaffold operates via dual mechanisms depending on the target organism.

Bacterial Target: DNA Gyrase Inhibition

Similar to fluoroquinolones, these compounds inhibit bacterial DNA Gyrase (Topoisomerase II). They stabilize the enzyme-DNA cleavage complex, preventing DNA religation and leading to the accumulation of double-strand breaks.

  • Evidence: Molecular docking studies consistently show the thienopyridine core stacking between DNA base pairs at the cleavage site, with the C2-carboxamide interacting with Arg/Ser residues in the Gyrase B subunit.

Fungal Target: Membrane Disruption & DHFR

While some derivatives target fungal Dihydrofolate Reductase (DHFR), recent transcriptome analyses suggest interference with nitrogen metabolism and proteasome pathways in specific fungal strains. However, for Candida, the primary mode is often membrane disruption or ergosterol biosynthesis inhibition (CYP51), aided by the lipophilic nature of the thiophene ring.

Visualization: Bacterial Mechanism

Mechanism Drug Thieno[2,3-b]pyridine Derivative Entry Passive Diffusion / Porins Drug->Entry Target DNA Gyrase (Topo II) ATP-Binding Pocket Entry->Target Complex Stabilized Drug-Enzyme-DNA Cleavage Complex Target->Complex Intercalation & H-Bonding Effect Replication Fork Arrest Complex->Effect Prevents Religation Death Bacterial Cell Death (Bactericidal) Effect->Death DS DNA Breaks

Figure 2: The bactericidal cascade initiated by DNA Gyrase inhibition.

Experimental Protocols (Self-Validating)

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocol adheres to CLSI M07 standards.

Protocol: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of thieno[2,3-b]pyridines.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • DMSO (solvent for thienopyridines).

  • 0.5 McFarland Standard (bacterial inoculum).[1]

  • 96-well microtiter plates (U-bottom).

Workflow:

  • Stock Preparation: Dissolve compound in 100% DMSO to 10 mg/mL. Dilute 1:10 in CAMHB to reach starting concentration (ensure DMSO < 1% final).

  • Serial Dilution: Add 100 µL CAMHB to columns 2-12. Add 100 µL drug stock to column 1. Transfer 100 µL from col 1 to 2, mix, and repeat across plate to generate 2-fold dilution series.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland (

    
     CFU/mL). Dilute 1:100, then 1:20 to achieve 
    
    
    
    CFU/mL.
  • Inoculation: Add 10 µL of inoculum to all wells.

  • Controls:

    • Growth Control:[1] Broth + Bacteria + DMSO (no drug).

    • Sterility Control: Broth only.

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: MIC is the lowest concentration with no visible turbidity.

Visualization: Screening Workflow

Protocol Stock Compound Stock (DMSO) Plate 96-Well Plate (Serial Dilution) Stock->Plate Dilute in CAMHB Incubate Incubation 37°C, 18-24h Plate->Incubate Bacteria Inoculum (0.5 McFarland) Bacteria->Plate Add 5x10^5 CFU/mL Read MIC Determination (Visual/OD600) Incubate->Read Valid Validation: Controls (+/-) Read->Valid

Figure 3: Standardized CLSI broth microdilution workflow for antimicrobial testing.

Future Outlook & Toxicity

While thieno[2,3-b]pyridines show promise, solubility remains a hurdle due to the planar, aromatic nature of the scaffold.[2] Recent strategies involve "prodrug" modifications (e.g., ester/carbonate handles) to disrupt crystal packing and improve bioavailability [3]. Furthermore, cytotoxicity assays against mammalian cell lines (e.g., HCT-116, MCF-7) often show overlap between antimicrobial and anticancer dosages, necessitating careful optimization of the Selectivity Index (SI) (CC50/MIC) to ensure patient safety.

References

  • Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents. Source: ResearchGate / Egyptian Journal of Chemistry (2025). URL:

  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Source: Molecules (MDPI), 2022. URL:

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Source: Molecules (MDPI), 2022. URL:

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: Clinical and Laboratory Standards Institute (CLSI).[3] URL:

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Source: Bioorganic & Medicinal Chemistry Letters (via PMC). URL:

Sources

Exploratory

4-Methylthieno[2,3-b]pyridine Derivatives: Synthetic Architectures and Therapeutic Frontiers

Executive Summary The 4-methylthieno[2,3-b]pyridine scaffold represents a privileged structural motif in modern medicinal chemistry. Functioning as a bioisostere of quinoline and isoquinoline, this fused heterocyclic sys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methylthieno[2,3-b]pyridine scaffold represents a privileged structural motif in modern medicinal chemistry. Functioning as a bioisostere of quinoline and isoquinoline, this fused heterocyclic system offers unique physicochemical properties—specifically, the 4-methyl group introduces a critical lipophilic vector that enhances permeability and hydrophobic pocket occupancy in kinase domains. This technical guide dissects the synthetic accessibility, structure-activity relationships (SAR), and therapeutic utility of these derivatives, with a specific focus on oncology (PI3K/mTOR inhibition) and antimicrobial applications (DNA gyrase targeting).

Structural Rationale & Medicinal Chemistry[1][2]

The "Privileged" Scaffold Concept

Thieno[2,3-b]pyridines are fused bicyclic systems where a thiophene ring is annulated onto a pyridine core. The "4-methyl" substitution is not merely decorative; it serves three critical pharmacological functions:

  • Steric Occlusion: It fills hydrophobic sub-pockets (e.g., the Valine/Alanine gatekeeper regions in kinases) that are inaccessible to the planar, unsubstituted parent scaffold.

  • Metabolic Stability: The methyl group can block metabolic oxidation at the electron-deficient pyridine ring, prolonging half-life (

    
    ).
    
  • Lipophilicity Modulation: It increases

    
    , facilitating passive transport across cell membranes, which is essential for intracellular targets like DNA gyrase and PI3K.
    
SAR Logic

The scaffold is typically derivatized at three vectors:

  • C2-Position (Esters/Amides): Primary vector for hydrogen bonding interactions (H-bond acceptor/donor).

  • C3-Position (Amino Group): Acts as a crucial H-bond donor, often interacting with the hinge region of kinase ATP-binding sites.

  • C4-Position (Methyl): Provides hydrophobic anchoring.

Synthetic Architectures

The most robust route to 4-methylthieno[2,3-b]pyridines is the Thorpe-Ziegler cyclization . This convergent synthesis utilizes a functionalized pyridine precursor and an


-mercapto carbonyl compound.[1][2]
Core Synthetic Pathway (Graphviz Visualization)

G Precursor 2-Chloro-3-cyano- 4-methylpyridine Intermediate S-Alkylated Intermediate Precursor->Intermediate SNAr (Ethanol, Reflux) Reagent Ethyl thioglycolate (HS-CH2-COOEt) Reagent->Intermediate Base Base (Na2CO3 or NaOEt) Thorpe-Ziegler Cyclization Intermediate->Base Product Ethyl 3-amino-4-methyl thieno[2,3-b]pyridine- 2-carboxylate Base->Product Intramolecular Nucleophilic Attack

Figure 1: The Thorpe-Ziegler cyclization pathway for the synthesis of the core scaffold.

Therapeutic Applications & Case Studies

Oncology: Targeting Proliferative Signaling

Derivatives of 4-methylthieno[2,3-b]pyridine have demonstrated potent activity against Triple-Negative Breast Cancer (TNBC) and Prostate Cancer .

  • Mechanism: These compounds often act as ATP-competitive inhibitors of the PI3K/Akt/mTOR pathway. The 3-amino and 2-carboxamide motifs mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • Case Study (TNBC): Research indicates that 2-carboxamide derivatives can induce G2/M cell cycle arrest and apoptosis in MDA-MB-231 cells. The 4-methyl group is hypothesized to enhance binding affinity to phosphoinositide-specific phospholipase C (pi-PLC) , a downstream effector in cancer cell migration.

Antimicrobial Activity: DNA Gyrase Inhibition

In the context of infectious diseases, particularly M. tuberculosis and S. aureus, these derivatives function as DNA gyrase B inhibitors.

  • SAR Insight: While the 4-methyl group provides baseline activity, substitution with bulky amides at the C2 position significantly improves potency. However, selectivity is key; some 4-methyl derivatives show cytotoxicity (HepG2

    
    ) if the C2 substituent is too lipophilic.
    

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate

A self-validating system for generating the core scaffold.

Reagents:

  • 2-Chloro-3-cyano-4-methylpyridine (1.0 eq)

  • Ethyl 2-mercaptoacetate (1.1 eq)

  • Sodium Carbonate (

    
    ) (anhydrous, 2.0 eq)
    
  • Ethanol (Absolute)[3]

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-cyano-4-methylpyridine (10 mmol) in absolute ethanol (30 mL).

  • Addition: Add ethyl 2-mercaptoacetate (11 mmol) followed by sodium carbonate (20 mmol).

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation Point: Monitor via TLC (Hexane:EtOAc 7:3). The starting pyridine spot (

      
      ) should disappear, and a highly fluorescent blue/green spot (product) should appear at lower 
      
      
      
      .
  • Workup: Cool the reaction mixture to room temperature. Pour the contents into crushed ice-water (150 mL) with vigorous stirring.

  • Isolation: A yellow precipitate will form immediately. Stir for 30 minutes to ensure full precipitation. Filter the solid via vacuum filtration (Buchner funnel).

  • Purification: Wash the filter cake with cold water (

    
     mL) to remove inorganic salts. Recrystallize from hot ethanol to yield yellow needles.
    
    • Expected Yield: 75–85%

    • Characterization:

      
       NMR should show the characteristic ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm) and the broad singlet of the 
      
      
      
      group (~5.8–6.0 ppm).
Protocol B: Biological Assay - In Vitro Cytotoxicity (MTT Assay)

Objective: Determine


 against MDA-MB-231 (TNBC) cells.
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve the 4-methylthieno[2,3-b]pyridine derivative in DMSO (stock 10 mM). Prepare serial dilutions (0.1

    
     to 100 
    
    
    
    ) in culture medium. Add to wells (Final DMSO < 0.5%).
  • Incubation: Incubate for 48h at

    
    , 5% 
    
    
    
    .
  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

Quantitative Data Summary

Table 1: Comparative Activity of Thieno[2,3-b]pyridine Substituents

C4-SubstituentC2-SubstituentTargetActivity (

)
Notes
-H -COOEtM. tuberculosis

Inactive (Lacks lipophilicity)
-CH3 (Methyl) -CONH-ArylMDA-MB-231

Potent antiproliferative
-CH3 (Methyl) -COOEtS. aureus

Moderate antibacterial
-CF3 -CONH-ArylM. tuberculosis

Highly active but cytotoxic

Future Outlook

The 4-methylthieno[2,3-b]pyridine scaffold is evolving beyond simple kinase inhibition. Emerging research suggests utility in metabolic reprogramming of cancer stem cells, shifting them from lipid oxidation to glycolysis, thereby inducing metabolic stress. Future optimization should focus on:

  • Solubility: Disrupting crystal packing by introducing polar groups at the C2-amide tail.

  • Selectivity: Modifying the C4-methyl to larger alkyl groups (e.g., cyclopropyl) to improve selectivity indices between bacterial DNA gyrase and human topoisomerases.

References

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. National Institutes of Health (NIH). Available at: [Link]

  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI Molecules. Available at: [Link][4][2][5]

  • Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate (Crystal Structure). National Institutes of Health (NIH). Available at: [Link]

Sources

Foundational

Investigating the Therapeutic Potential of 4-Methylthieno[2,3-b]pyridine: A Technical Guide for Drug Discovery Professionals

Abstract The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of a specific derivative, 4-Methylthieno[2,3-b]pyridine, and its potential as a therapeutic agent. We will synthesize current knowledge and provide a forward-looking framework for its investigation, covering its chemical synthesis, potential mechanisms of action, and robust experimental protocols for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction and Rationale

Thienopyridines represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anticoagulant effects.[1] Notably, derivatives of this scaffold have been developed into blockbuster drugs. The thieno[2,3-b]pyridine core, in particular, has garnered attention for its role in compounds targeting critical cellular pathways. Recent studies have highlighted the promise of thieno[2,3-b]pyridine derivatives as potent inhibitors of prostate cancer growth and motility, even in therapy-resistant models.[2][3][4] These compounds have been shown to induce G2/M cell cycle arrest, multinucleation, and apoptosis, underscoring their potential in oncology.[2][3][4]

Furthermore, this scaffold is present in molecules designed as kinase inhibitors and as agents that can restore sensitivity to established chemotherapies like topotecan by targeting DNA repair mechanisms.[1][5] The addition of a methyl group at the 4-position of the thieno[2,3-b]pyridine core can significantly alter its physicochemical properties, such as solubility and lipophilicity, and modulate its interaction with biological targets. This guide focuses on establishing a comprehensive research program to unlock the therapeutic potential of 4-Methylthieno[2,3-b]pyridine.

Chemical Synthesis and Characterization

The synthesis of the 4-Methylthieno[2,3-b]pyridine core and its derivatives is a critical first step in any drug discovery program. Various synthetic routes have been established for related thienopyridine compounds, often starting from substituted pyridines or thiophenes.

Generalized Synthetic Pathway

A common approach involves the reaction of a substituted 2-aminothiophene with a suitable carbonyl compound to form the fused pyridine ring. For the specific synthesis of 4-Methylthieno[2,3-b]pyridine derivatives, a key starting material is often a 2-acetyl-3-aminothieno[2,3-b]pyridine intermediate, which can be further modified.[6]

The following diagram illustrates a conceptual workflow for the synthesis and diversification of the target scaffold.

G cluster_synthesis Synthesis Phase cluster_diversification Diversification (SAR) Start 2-Chloropyridine + Thiol Reagent Intermediate1 Substituted Thienopyridine Core Start->Intermediate1 Cyclization Methylation Methylation at C4 (e.g., with MeI, Pd-catalysis) Intermediate1->Methylation Core_Compound 4-Methylthieno[2,3-b]pyridine Methylation->Core_Compound Functionalization Further Functionalization (e.g., Amination, Acylation) Core_Compound->Functionalization Core_Compound->Functionalization To SAR Studies Library Library of Analogs Functionalization->Library

Caption: High-level workflow for synthesis and diversification of the 4-Methylthieno[2,3-b]pyridine scaffold.

Physicochemical Properties

A significant challenge with planar heterocyclic compounds like thienopyridines can be poor aqueous solubility due to strong intermolecular stacking and crystal packing forces.[7] The introduction of the 4-methyl group may partially disrupt this planarity, potentially improving solubility. However, this must be empirically determined.

Table 1: Key Physicochemical Parameters for Initial Assessment

ParameterExperimental MethodRationale and Target Range
Aqueous Solubility Kinetic or Thermodynamic Solubility Assay (e.g., Nephelometry)Crucial for bioavailability. Target >10 µM for initial screening.
Lipophilicity (LogP/LogD) HPLC-based or Shake-flask methodInfluences cell permeability and metabolism. Target LogD7.4 between 1-3.
Chemical Stability HPLC analysis in various buffers (pH 2, 7.4, 9) and temperaturesEnsures compound integrity during assays and storage. Target >95% remaining after 48h.
Melting Point Differential Scanning Calorimetry (DSC)Indicates crystal packing energy; lower MPs may correlate with better solubility.[7]

Potential Therapeutic Targets and Mechanisms of Action

The thieno[2,3-b]pyridine scaffold is versatile and can be decorated with functional groups to target various protein families. Based on existing literature for related compounds, we can hypothesize several primary target classes for 4-Methylthieno[2,3-b]pyridine.

Hypothesis 1: Protein Kinase Inhibition

Many heterocyclic compounds are potent kinase inhibitors. The thieno[2,3-c]pyridine isomer, for instance, is a core structure in various kinase inhibitors.[1] Dysregulated kinases are central to many diseases, particularly cancer.[8] Therefore, a primary avenue of investigation is to screen 4-Methylthieno[2,3-b]pyridine against a panel of cancer-relevant kinases.

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Compound 4-Methylthieno [2,3-b]pyridine RAF RAF Compound->RAF Inhibits MEK MEK Compound->MEK Inhibits RAS->RAF RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by 4-Methylthieno[2,3-b]pyridine.

Hypothesis 2: P2Y12 Receptor Antagonism

The thienopyridine class is historically famous for its antiplatelet activity, mediated through the irreversible antagonism of the P2Y12 receptor on platelets.[9][10][11] Drugs like clopidogrel are prodrugs that require metabolic activation to an active form that covalently binds to the receptor.[11] It is plausible that 4-Methylthieno[2,3-b]pyridine, or a metabolite, could act as an antagonist of the P2Y12 receptor, suggesting potential applications in thrombosis and cardiovascular disease.

Experimental Protocols for Therapeutic Evaluation

A structured, multi-tiered approach is essential to validate the therapeutic potential of 4-Methylthieno[2,3-b]pyridine. The following protocols provide a self-validating framework for investigation.

Tier 1: In Vitro Target-Based Screening

Rationale: The initial step is to determine if the compound interacts with the hypothesized molecular targets in a cell-free environment. This provides clean, direct evidence of biochemical activity.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

  • Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by a specific kinase. A decrease in radioactivity on the substrate in the presence of the test compound indicates inhibition.[12] This method is highly sensitive and considered a gold standard.[12]

  • Materials:

    • Recombinant human kinase (e.g., BRAF, MEK1, CDK2)

    • Specific substrate peptide (e.g., α-casein)

    • [γ-³²P]ATP or [γ-³³P]ATP

    • Kinase reaction buffer (typically contains MgCl₂, DTT, BSA)

    • 4-Methylthieno[2,3-b]pyridine stock solution in DMSO

    • Positive control inhibitor (e.g., Staurosporine)

    • Phosphocellulose paper and wash buffer (phosphoric acid)

    • Scintillation counter and fluid

  • Procedure:

    • Prepare a serial dilution of 4-Methylthieno[2,3-b]pyridine (e.g., from 100 µM to 1 nM).

    • In a 96-well plate, add 5 µL of kinase reaction buffer.

    • Add 2.5 µL of the test compound at various concentrations. Include wells for a "No Inhibitor" (DMSO vehicle) control and a "Positive Control" inhibitor.

    • Add 2.5 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of [γ-³²P]ATP solution. The final ATP concentration should be near the Km for the specific kinase to ensure competitive inhibitors can be identified.[8]

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction by spotting 10 µL of the reaction mixture onto phosphocellulose paper.

    • Wash the paper 3-4 times with phosphoric acid to remove unincorporated ATP.

    • Dry the paper and measure incorporated radioactivity using a scintillation counter.

    • Calculate percent inhibition relative to the DMSO control and plot against compound concentration to determine the IC₅₀ value.

Tier 2: Cell-Based Assays

Rationale: After confirming biochemical activity, it's crucial to assess the compound's effect in a cellular context. This validates cell permeability and accounts for the complexities of intracellular signaling.

Protocol 2: Cancer Cell Proliferation Assay (MTS/MTT)

  • Principle: This colorimetric assay measures the metabolic activity of viable cells. A reduction in the conversion of the tetrazolium salt (MTS or MTT) to a colored formazan product indicates decreased cell viability or proliferation.

  • Materials:

    • Human cancer cell line (e.g., PC3 for prostate cancer, MDA-MB-231 for breast cancer).[3][13]

    • Complete growth medium (e.g., RPMI-1640 + 10% FBS).

    • 4-Methylthieno[2,3-b]pyridine stock solution.

    • Positive control (e.g., Doxorubicin).

    • MTS or MTT reagent.

    • 96-well cell culture plates.

    • Plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of 4-Methylthieno[2,3-b]pyridine for 48-72 hours. Include vehicle (DMSO) and positive controls.

    • After the incubation period, add the MTS/MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours until a color change is visible.

    • Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

  • Principle: This protocol assesses the compound's effect on cell cycle progression. DNA is stained with a fluorescent dye (e.g., Propidium Iodide), and the DNA content per cell is measured by flow cytometry to quantify the percentage of cells in G0/G1, S, and G2/M phases.

  • Materials:

    • Cancer cell line cultured in 6-well plates.

    • 4-Methylthieno[2,3-b]pyridine.

    • Propidium Iodide (PI) staining solution with RNase A.

    • Phosphate-Buffered Saline (PBS).

    • Ethanol (70%, ice-cold).

    • Flow cytometer.

  • Procedure:

    • Treat cells with the compound at its GI₅₀ concentration for 24 hours.

    • Harvest cells by trypsinization, wash with PBS, and collect the cell pellet.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove ethanol.

    • Resuspend the cell pellet in PI/RNase staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer.

    • Model the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle, looking for accumulation in a specific phase (e.g., G2/M arrest).[3]

Tier 3: Preclinical Models

Rationale: If in vitro and cell-based data are promising, the next step is to evaluate efficacy in a more physiologically relevant model.

Protocol 4: Patient-Derived Explant (PDE) Culture

  • Principle: This ex vivo model uses fresh patient tumor tissue cultured for a short period, largely preserving the original tumor microenvironment and heterogeneity. It provides a powerful bridge between cell lines and in vivo studies.[4]

  • Materials:

    • Fresh tumor tissue from biopsies or surgical resections.

    • Culture medium (e.g., DMEM/F12 with growth factors).

    • Gelatin sponges.

    • 4-Methylthieno[2,3-b]pyridine.

    • Reagents for downstream analysis (qPCR, Immunohistochemistry).

  • Procedure:

    • Under sterile conditions, dissect fresh tumor tissue into small fragments (~1 mm³).[4]

    • Place fragments onto pre-soaked gelatin sponges in a 24-well plate.

    • Culture the explants in medium containing the test compound, a vehicle control, and a relevant clinical comparator (e.g., enzalutamide for prostate cancer).[3]

    • Incubate for 48-72 hours.

    • Harvest the tissue for analysis.

      • For Proliferation: Perform qPCR for proliferation markers like PCNA or Ki-67.[4]

      • For Apoptosis: Perform immunohistochemistry (IHC) for cleaved caspase-3.

Summary and Future Directions

This guide outlines a systematic approach to investigating the therapeutic potential of 4-Methylthieno[2,3-b]pyridine. The initial data on related thieno[2,3-b]pyridine compounds is highly encouraging, particularly in the context of oncology.[2][13] The proposed workflow, from synthesis and characterization through multi-tiered biological evaluation, provides a robust framework for a successful drug discovery campaign.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs to optimize potency and drug-like properties.

  • ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity to identify potential liabilities.

  • In Vivo Efficacy Studies: If warranted by ex vivo data, progressing the lead compound into animal models of disease (e.g., xenograft models).

By following this structured and evidence-based approach, the scientific community can effectively determine the therapeutic value of 4-Methylthieno[2,3-b]pyridine and its derivatives.

References

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (2025). Endocrine Oncology.
  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - Endocrine Oncology. (2025). e-eo.org.
  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC. (2025).
  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (n.d.).
  • Thieno[2,3-b]pyridine derivatives(Universidade Federal do Rio de Janeiro) - Drug Targets, Indications, Patents. (2025).
  • Synthesis of Novel Methyl 3-(hetero)
  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.).
  • New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. (n.d.). Arabian Journal of Chemistry.
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Prolifer
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. (2021).
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • Antithrombotic P2Y12 receptor antagonists: recent developments in drug discovery. (n.d.).
  • P2Y(12) antagonists as antiplatelet agents - Recent developments. (n.d.). PubMed.
  • P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding. (n.d.). Frontiers in Cardiovascular Medicine.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 4-Methylthieno[2,3-b]pyridine

Executive Summary The thieno[2,3-b]pyridine scaffold is a critical bioisostere of quinoline, widely utilized in kinase inhibitors (e.g., c-Src, PI3K) and anti-proliferative agents. While the 3-amino-2-carboxylate derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[2,3-b]pyridine scaffold is a critical bioisostere of quinoline, widely utilized in kinase inhibitors (e.g., c-Src, PI3K) and anti-proliferative agents. While the 3-amino-2-carboxylate derivatives are easily accessible via the Thorpe-Ziegler reaction, the synthesis of the non-functionalized core —specifically 4-methylthieno[2,3-b]pyridine —presents a regiochemical challenge.

This application note details a robust, two-stage protocol for the synthesis of 4-methylthieno[2,3-b]pyridine. Unlike the conventional Thorpe-Ziegler route, which requires tedious deamination and decarboxylation steps to reach the core scaffold, this protocol utilizes a modified Pomeranz-Fritsch cyclization . This approach allows for the direct construction of the thiophene ring onto the pyridine core using bromoacetaldehyde diethyl acetal, significantly reducing step count and improving atom economy.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the electrophilic cyclization of a masked aldehyde (acetal) onto the electron-deficient pyridine ring. Success depends on the use of Polyphosphoric Acid (PPA) as both solvent and Lewis acid to drive the intramolecular Friedel-Crafts type alkylation.

Pathway Diagram

SynthesisPath Start 2-Mercapto-4-methylpyridine (or 2-Chloro precursor) Inter Sulfide Acetal Intermediate (2-(2,2-diethoxyethylthio)-4-methylpyridine) Start->Inter S-Alkylation (K2CO3, DMF) Reagent Bromoacetaldehyde diethyl acetal Reagent->Inter Cyclization PPA Cyclization (100-110°C) Inter->Cyclization Acid-Mediated Ring Closure Product TARGET: 4-Methylthieno[2,3-b]pyridine Cyclization->Product Workup & Neutralization

Figure 1: Strategic workflow for the direct cyclization synthesis of the target scaffold.

Experimental Protocol

Phase 1: S-Alkylation (Formation of the Acetal Intermediate)

Objective: To attach the two-carbon acetaldehyde equivalent to the pyridine sulfur atom. Precursor Note: If starting from 2-chloro-4-methylpyridine, first convert to the thiol using thiourea in ethanol (reflux 3h) followed by alkaline hydrolysis, or use NaSH in DMF. This protocol assumes 2-mercapto-4-methylpyridine (or its tautomeric thione) is the starting material.

Reagents:

  • 2-Mercapto-4-methylpyridine (1.0 equiv)

  • Bromoacetaldehyde diethyl acetal (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • DMF (N,N-Dimethylformamide) [0.5 M concentration]

Step-by-Step:

  • Setup: Charge a round-bottom flask with 2-mercapto-4-methylpyridine and anhydrous

    
     in DMF. Stir at room temperature for 15 minutes to generate the thiolate anion.
    
  • Addition: Dropwise add bromoacetaldehyde diethyl acetal over 10 minutes. The reaction is slightly exothermic.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The starting thiol (lower Rf) should disappear, replaced by the sulfide acetal (higher Rf).

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: The crude oil is typically sufficient for the next step. If necessary, purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Key Intermediate Data:

  • 1H NMR (CDCl3): Look for the acetal triplet (~4.7 ppm) and the methylene doublet (~3.4 ppm) attached to Sulfur.

Phase 2: Pomeranz-Fritsch Cyclization

Objective: Acid-mediated closure of the thiophene ring. Mechanism: Acid-catalyzed cleavage of the acetal generates an oxocarbenium/thionium species, which attacks the C3 position of the pyridine ring.

Reagents:

  • Sulfide Acetal Intermediate (from Phase 1)

  • Polyphosphoric Acid (PPA) [~10-15 g per 1 g of substrate]

Step-by-Step:

  • Preparation: Heat PPA in a beaker or wide-mouth flask to 80°C to reduce viscosity. Mechanical stirring is recommended due to high viscosity.

  • Addition: Add the sulfide acetal intermediate directly to the warm PPA.

  • Cyclization: Increase temperature to 100–110°C . Stir vigorously for 2–4 hours.

    • Critical Control Point: Do not exceed 130°C, as decomposition and tar formation increase significantly.

  • Quenching (Exothermic):

    • Cool the reaction mixture to ~60°C.

    • Pour the mixture slowly onto crushed ice with stirring. The PPA will hydrolyze (exothermic).

  • Neutralization: Carefully basify the aqueous solution to pH ~8–9 using 50% NaOH solution or solid

    
    . Keep the mixture cool (ice bath) during basification.
    
  • Extraction: Extract the resulting suspension with Dichloromethane (DCM) or Chloroform (3x).

  • Isolation: Dry organics (

    
    ), filter, and concentrate.
    
  • Final Purification: Recrystallize from cyclohexane or purify via sublimation if high purity is required.

Quantitative Data & Troubleshooting

Expected Yields
StepReaction TypeTypical YieldKey Challenge
1 S-Alkylation85–95%Ensuring complete consumption of thiol to prevent disulfide formation.
2 Cyclization50–65%Controlling the exotherm during PPA hydrolysis; avoiding tar formation.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 2 Incomplete cyclization or decomposition.Verify temperature (must be >100°C for cyclization but <130°C). Ensure PPA is fresh (high

content).
Dark Tar Formation Reaction temperature too high.Limit reaction time. Conduct cyclization under Nitrogen atmosphere.
Product trapped in PPA Poor hydrolysis of PPA.Allow the PPA/Ice mixture to stir for at least 1 hour before neutralization to ensure the viscous acid dissolves completely.

Scientific Validation & Safety

Regioselectivity Logic

The cyclization occurs at the C3 position of the pyridine ring. In 4-methylpyridine derivatives, the C3 position is sterically accessible. The sulfur atom at C2 directs the electrophilic closure to C3, forming the [2,3-b] fusion. The methyl group at C4 (adjacent to the bridgehead) remains intact, yielding the 4-methyl isomer.

Safety Profile
  • PPA: Corrosive and viscous. Causes severe burns. Reacts violently with water (hydrolysis).

  • Bromoacetaldehyde diethyl acetal: Lachrymator. Handle in a fume hood.

  • Thiol Precursors: Strong odor. Use bleach (sodium hypochlorite) to neutralize glassware and waste.

References

  • Klemm, L. H., et al. (1970). "Chemistry of Thienopyridines. VIII. Synthesis of Thieno[2,3-b]pyridine and Some Derivatives." Journal of Heterocyclic Chemistry, 7(2), 373-379.

  • Litvinov, V. P., et al. (2005).[2] "Thienopyridines: synthesis, properties, and biological activity." Russian Chemical Bulletin, 54(4), 864–904.[2]

  • Barker, J. M., et al. (1980). "Thienopyridines.[2][3][4][5][6][7][8][9] Part 1. Preparation of some thieno[2,3-b]pyridines." Journal of Chemical Research.

  • PubChem Compound Summary. "Thieno[2,3-b]pyridine." National Center for Biotechnology Information.

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Application

Using "4-Methylthieno[2,3-b]pyridine" in prostate cancer cell lines.

Application Note: Evaluation of 4-Methylthieno[2,3-b]pyridine Scaffolds in Prostate Cancer Models Executive Summary This guide details the experimental protocols for utilizing 4-Methylthieno[2,3-b]pyridine and its functi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 4-Methylthieno[2,3-b]pyridine Scaffolds in Prostate Cancer Models

Executive Summary

This guide details the experimental protocols for utilizing 4-Methylthieno[2,3-b]pyridine and its functionalized derivatives (e.g., the DJ series, including DJ160) in prostate cancer (PCa) research. While 4-Methylthieno[2,3-b]pyridine serves as a critical structural scaffold, its pharmacological efficacy is most potent when functionalized (typically at the 2- and 3-positions).

These compounds have emerged as promising agents for Castrate-Resistant Prostate Cancer (CRPC) , exhibiting a distinct mechanism of action compared to standard anti-androgens (e.g., Enzalutamide) or taxanes. They primarily induce G2/M cell cycle arrest , multinucleation , and subsequent apoptosis , potentially via inhibition of Phosphoinositide Phospholipase C (PI-PLC) isoforms or related cytoskeletal interference.

Compound Properties & Handling

Chemical Context: The thieno[2,3-b]pyridine core is a fused heterocyclic system.[1] The "4-methyl" substitution (often on the pyridine ring) contributes to the lipophilicity and steric fit within the target binding pocket (putatively PI-PLC).

PropertySpecificationCritical Note
Molecular Scaffold 4-Methylthieno[2,3-b]pyridineOften requires functionalization (e.g., 2-carboxamide, 3-amino) for nM potency.
Solubility Low (Aqueous)High Hydrophobicity. These molecules are planar and prone to stacking.
Stock Solvent DMSO (Dimethyl sulfoxide)Prepare stocks at 10–50 mM . Sonicate if necessary.
Storage -20°C or -80°CAvoid repeated freeze-thaw cycles. Store in aliquots.
Working Solution Culture MediaDilute immediately prior to use. Max DMSO concentration < 0.1%.

Warning: Due to planarity, these compounds can precipitate in aqueous media if added too rapidly. Protocol: Pre-dilute the DMSO stock into a small volume of serum-free media before adding to the bulk culture to ensure dispersion.

Cell Line Selection & Rationale

To validate the efficacy of 4-Methylthieno[2,3-b]pyridine derivatives, a panel representing different PCa stages is required.[2][3]

Cell LineDisease StageAndrogen Receptor (AR) StatusRationale for Use
LNCaP Androgen-SensitivePositive (Mutant)Represents early-stage, hormone-responsive disease.
PC3 CRPC (Bone Metastatic)NegativeRepresents aggressive, androgen-independent disease. High sensitivity to thienopyridines.
DU145 CRPC (Brain Metastatic)NegativeStandard model for drug resistance.
PNT1A Normal ImmortalizedN/AToxicity Control. Essential to determine therapeutic window.

Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT/CCK-8)

Objective: Determine the IC50 of the compound.[4]

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Prepare a serial dilution of 4-Methylthieno[2,3-b]pyridine derivative (Range: 1 nM to 100 µM). Include a DMSO vehicle control and a positive control (e.g., Docetaxel).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

    • Note: 72 hours is critical as these compounds often induce mitotic arrest before death; shorter incubations (24h) may underestimate potency.

  • Readout: Add MTT or CCK-8 reagent. Incubate 1–4 hours. Measure absorbance (OD 450/570 nm).

  • Analysis: Fit data to a non-linear regression model (sigmoidal dose-response) to calculate IC50.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm the G2/M arrest mechanism characteristic of this scaffold.

  • Synchronization (Optional): Serum starve cells for 24 hours to synchronize in G0/G1.

  • Treatment: Treat cells with the compound at 1x and 5x IC50 for 24 and 48 hours.

  • Harvesting: Trypsinize cells, wash with PBS.

  • Fixation: Resuspend in 70% ice-cold ethanol . Add dropwise while vortexing. Store at -20°C for >2 hours.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer.

  • Expected Result: A significant accumulation of cells in the G2/M phase (4N DNA content) compared to vehicle control.

Protocol C: Assessment of Multinucleation (Microscopy)

Objective: Visualize the "mitotic catastrophe" phenotype.

  • Seeding: Plate PC3 or DU145 cells on sterile glass coverslips or in 6-well plates.

  • Treatment: Treat with 1x IC50 for 48–72 hours.

  • Staining:

    • Fix with 4% Paraformaldehyde (15 min).

    • Permeabilize with 0.1% Triton X-100.

    • Stain nuclei with DAPI or Hoechst 33342 .

    • Stain F-Actin with Phalloidin-488 (to visualize cell boundaries).

  • Imaging: Use fluorescence microscopy (40x/60x).

  • Quantification: Count cells with >1 nucleus. Thienopyridines typically induce giant, multinucleated cells due to failed cytokinesis.

Mechanism of Action & Signaling Pathway

The 4-Methylthieno[2,3-b]pyridine scaffold (specifically in derivatives like DJ160) is hypothesized to interfere with phosphoinositide signaling or microtubule dynamics, leading to a failure in the resolution of mitosis.

Thienopyridine_Mechanism Compound 4-Methylthieno[2,3-b]pyridine (Scaffold/Derivative) Target Target Interaction (Putative: PI-PLC / Tubulin) Compound->Target Binding Signaling Disruption of Cytokinesis/Mitosis Target->Signaling Inhibits Phenotype1 G2/M Cycle Arrest Signaling->Phenotype1 Induces Phenotype2 Multinucleation (Giant Cells) Phenotype1->Phenotype2 Failed Division Outcome Apoptosis / Mitotic Catastrophe (Caspase Activation) Phenotype1->Outcome Prolonged Arrest Phenotype2->Outcome Terminal

Figure 1: Proposed mechanism of action. The compound engages a target (likely PI-PLC or cytoskeletal elements), preventing successful cell division. This forces cells into G2/M arrest, leading to multinucleation and eventual cell death via mitotic catastrophe.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Stock Solubilize in DMSO (Stock 10-50mM) Dilution Dilute in Media (Max 0.1% DMSO) Stock->Dilution Cells PC3 / DU145 / LNCaP (Seeded 24h prior) Dilution->Cells Add Compound Incubate Incubate 48-72h @ 37°C Cells->Incubate MTT Viability Assay (IC50 Calculation) Incubate->MTT FACS Flow Cytometry (G2/M Arrest) Incubate->FACS Micro Microscopy (Multinucleation) Incubate->Micro

Figure 2: Step-by-step experimental workflow for evaluating Thieno[2,3-b]pyridine derivatives in vitro.

References

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Source:[2][3] ResearchGate / NIH Context: Establishes the efficacy of the thieno[2,3-b]pyridine class (specifically DJ160) in PC3 and DU145 cell lines, highlighting G2/M arrest and multinucleation.[2] URL:[Link] (Note: Link directs to related PMC entry for verification of class activity).

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Source: MDPI (Molecules) Context: Discusses the synthesis, solubility challenges (planarity), and structural modifications (including methyl substitutions) required for anticancer activity in solid tumors. URL:[Link]

  • Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells. Source: PubMed Context: Validates the cytotoxicity of the scaffold in drug-resistant models, supporting its use in CRPC research. URL:[Link]

  • Thieno[2,3-b]pyridines are promising anticancer therapeutics. Source: Vertex AI Grounding (Internal Citation 1.2) Context: Confirms activity against prostate cancer stem cells and efficacy in patient-derived explants.[2] URL:[Link]

Sources

Method

Application Notes &amp; Protocols for Antimicrobial Assays Using 4-Methylthieno[2,3-b]pyridine

Abstract The emergence of multidrug-resistant pathogens constitutes a formidable challenge to global public health. In the relentless pursuit of novel antimicrobial agents, heterocyclic compounds have emerged as a partic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of multidrug-resistant pathogens constitutes a formidable challenge to global public health. In the relentless pursuit of novel antimicrobial agents, heterocyclic compounds have emerged as a particularly fruitful area of research. The thieno[2,3-b]pyridine scaffold, a fused bicyclic heterocycle, is recognized as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent antimicrobial effects. This document provides a comprehensive methodological guide for researchers, scientists, and drug development professionals on how to rigorously evaluate the antimicrobial properties of a specific derivative, 4-Methylthieno[2,3-b]pyridine. It offers a strategic workflow, from initial qualitative screening to quantitative determination of inhibitory and bactericidal concentrations, grounded in authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI). The protocols are presented with detailed, step-by-step instructions, rationales for experimental choices, and troubleshooting guidance to ensure reliable and reproducible results.

The Thieno[2,3-b]pyridine Scaffold: A Foundation for Antimicrobial Discovery

The Significance of Fused Heterocycles

Fused heterocyclic systems are cornerstones of modern drug discovery. Their rigid, three-dimensional structures provide a defined orientation of substituent groups, enabling precise interactions with biological targets. The thieno[2,3-b]pyridine core, which integrates a thiophene ring with a pyridine ring, offers a unique electronic and structural landscape. This scaffold is present in various biologically active molecules, and its derivatives have been explored for anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3]

Antimicrobial Potential of the Thieno[2,3-b]pyridine Core

Numerous studies have validated the antimicrobial potential of the thieno[2,3-b]pyridine scaffold. Researchers have synthesized and evaluated various derivatives, demonstrating that modifications to the core structure can yield compounds with significant activity against a spectrum of pathogens.[4][5] For instance, certain thieno[2,3-b]pyridine-2-carboxylate derivatives have shown potent antibacterial efficacy against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). These findings provide a strong rationale for investigating novel, unexplored derivatives of this scaffold.

Rationale for Investigating 4-Methylthieno[2,3-b]pyridine

While extensive research exists on various substituted thienopyridines, the specific derivative 4-Methylthieno[2,3-b]pyridine represents a logical candidate for antimicrobial screening. The introduction of a methyl group at the 4-position can influence the compound's lipophilicity, steric profile, and electronic distribution. These modifications can critically impact its ability to penetrate bacterial cell walls and interact with intracellular targets. This guide, therefore, outlines the necessary protocols to systematically characterize its potential as a novel antimicrobial agent.

Experimental Workflow: From Screening to Quantification

A tiered approach is the most efficient strategy for evaluating a novel compound. The workflow begins with a rapid qualitative screen to detect any antimicrobial activity, followed by more labor-intensive quantitative assays to determine the potency of the compound.

G prep Compound Preparation (4-Methylthieno[2,3-b]pyridine) Stock Solution screen Protocol 1: Preliminary Screening Agar Disk Diffusion Assay prep->screen Test Compound activity Activity Detected? (Zone of Inhibition) screen->activity mic Protocol 2: Quantitative Analysis Broth Microdilution for MIC activity->mic Yes stop No Activity Document and Halt activity->stop No mbc Protocol 3: Bactericidal Assessment Subculture for MBC mic->mbc Determine Bactericidal Effect report Data Analysis & Reporting (MIC/MBC Values) mbc->report

Caption: High-level workflow for antimicrobial evaluation.

Preparation of 4-Methylthieno[2,3-b]pyridine Test Compound

3.1. Principle The accurate preparation of a stock solution is critical for the reproducibility of susceptibility testing. The ideal solvent should fully dissolve the compound, be non-toxic to the test microorganisms at the final concentration used, and not interfere with the assay. Dimethyl sulfoxide (DMSO) is a common choice for its powerful solubilizing properties.

3.2. Protocol: Stock Solution Preparation

  • Weighing: Accurately weigh 10 mg of 4-Methylthieno[2,3-b]pyridine using an analytical balance.

  • Solubilization: Transfer the compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of 100% DMSO to create a 10 mg/mL stock solution.

  • Mixing: Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication step may be used if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of the assays.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Causality Note: Filtering the stock solution after dissolution in DMSO is essential. Filtering a suspension can remove undissolved compound, leading to an inaccurate stock concentration. Storing in aliquots preserves the compound's integrity over time.

Protocol 1: Qualitative Screening via Agar Disk Diffusion

4.1. Principle This method, adapted from the Kirby-Bauer test, provides a rapid qualitative assessment of antimicrobial activity.[6][7] A paper disk impregnated with the test compound is placed on an agar plate swabbed with a standardized bacterial inoculum. The compound diffuses into the agar, creating a concentration gradient. If the compound inhibits bacterial growth, a clear "zone of inhibition" will appear around the disk after incubation.[8][9]

4.2. Step-by-Step Procedure

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.

    • Transfer to a tube containing sterile saline or Tryptic Soy Broth (TSB).

    • Vortex to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.[6]

    • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60° after each application to ensure even coverage.

  • Disk Application:

    • Aseptically place sterile blank paper disks (6 mm diameter) onto the inoculated agar surface.

    • Pipette a defined volume (e.g., 10 µL) of the 10 mg/mL 4-Methylthieno[2,3-b]pyridine stock solution onto a disk. This corresponds to 100 µ g/disk .

    • Controls:

      • Positive Control: Apply a disk of a known antibiotic (e.g., Gentamicin, 10 µg).

      • Negative Control: Apply a disk with 10 µL of pure DMSO to ensure the solvent has no inhibitory effect.

  • Incubation: Incubate the plates, inverted, at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zones of inhibition in millimeters (mm) using a caliper or ruler.[10]

4.3. Data Interpretation

  • Active: A clear zone of inhibition around the test compound disk indicates antimicrobial activity. The larger the zone, the more susceptible the organism is to the compound at the tested concentration.

  • Inactive: No zone of inhibition (growth up to the edge of the disk) suggests the compound is inactive at the tested concentration.

  • Invalid Test: If the positive control shows no zone or the negative control shows a zone, the assay is invalid and must be repeated.

Protocol 2: Quantitative Analysis via Broth Microdilution for MIC

5.1. Principle The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC).[11][12] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] This protocol follows the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[13]

5.2. Step-by-Step Procedure

  • Plate Preparation:

    • Use a sterile 96-well flat-bottom microtiter plate.

    • Add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 in a designated row.

  • Compound Dilution:

    • Prepare an intermediate dilution of the 10 mg/mL stock solution. For example, dilute it to 1024 µg/mL in CAMHB.

    • Add 100 µL of this 1024 µg/mL solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate from well 2 to well 10. Discard 50 µL from well 10.

    • This results in concentrations ranging from 512 µg/mL down to 1 µg/mL.

    • Well 11 serves as the Growth Control (no compound).

    • Well 12 serves as the Sterility Control (no compound, no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. A typical dilution is 1:100 or 1:150.

  • Plate Inoculation:

    • Add 50 µL of the final diluted inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is 100 µL. This step dilutes the compound concentrations by another factor of 2, resulting in a final test range of 256 µg/mL to 0.5 µg/mL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

Caption: Example 96-well plate layout for a single-row MIC assay.

5.3. Data Interpretation

  • Visually inspect the plate. The Growth Control (well 11) should be turbid, and the Sterility Control (well 12) should be clear.

  • The MIC is the lowest concentration of 4-Methylthieno[2,3-b]pyridine at which there is no visible turbidity (i.e., the first clear well).

Protocol 3: Determining Minimum Bactericidal Concentration (MBC)

6.1. Principle The MBC assay is a follow-up to the MIC test and determines the lowest compound concentration required to kill 99.9% of the initial bacterial inoculum.[15][16] It distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity.

6.2. Step-by-Step Procedure

  • Select Wells: From the completed MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the Growth Control well.

  • Subculture:

    • Mix the contents of each selected well thoroughly.

    • Aseptically pipette a small, defined volume (e.g., 10 µL) from each of these wells.

    • Spot-plate or streak the sample onto a fresh MHA plate. Label each spot clearly with the corresponding concentration from the MIC plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Colony Counting: After incubation, count the number of colonies on each spot.

6.3. Data Interpretation

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15][17]

  • Bactericidal: If the MBC is ≤ 4 times the MIC.

  • Bacteriostatic: If the MBC is > 4 times the MIC.

Data Summary and Interpretation

Quantitative data should be organized for clear comparison and reporting.

Microorganism Compound MIC (µg/mL) MBC (µg/mL) Activity (MBC/MIC Ratio)
S. aureus ATCC 292134-Methylthieno[2,3-b]pyridinee.g., 16e.g., 32Bactericidal (2)
E. coli ATCC 259224-Methylthieno[2,3-b]pyridinee.g., 64e.g., >256Bacteriostatic (>4)
S. aureus ATCC 29213Gentamicin (Control)e.g., 0.5e.g., 1Bactericidal (2)

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
No growth in Growth Control well (MIC assay)Inoculum was not viable; Incubation error; Residual cleaning agent in plate.Use a fresh bacterial culture; Verify incubator settings; Use sterile, certified plates.
Growth in Sterility Control well (MIC assay)Contamination of broth, plate, or pipette tips.Use fresh, sterile media and consumables; Re-evaluate aseptic technique.
Zone of inhibition around DMSO (Negative Control) diskDMSO batch is contaminated; DMSO concentration is too high for the specific microbe.Use a fresh, sterile aliquot of DMSO; Confirm that the final concentration in assays is non-inhibitory (typically ≤1%).
Inconsistent MIC/MBC results between replicatesPipetting errors; Inaccurate inoculum standardization; Compound precipitation.Calibrate pipettes; Be precise with McFarland standard; Check compound solubility in broth at test concentrations.

References

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science. Retrieved February 7, 2026, from [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. Retrieved February 7, 2026, from [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO. Retrieved February 7, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved February 7, 2026, from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved February 7, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved February 7, 2026, from [Link]

  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New Pyridothienopyrimidines and Pyridothienotriazines. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved February 7, 2026, from [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Retrieved February 7, 2026, from [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Disk diffusion method. (2004). SEAFDEC/AQD Institutional Repository. Retrieved February 7, 2026, from [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2025). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. (2023). Retrieved February 7, 2026, from [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. (n.d.). National Centre for Disease Control, India. Retrieved February 7, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (2023). NCBI Bookshelf. Retrieved February 7, 2026, from [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. Retrieved February 7, 2026, from [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. Retrieved February 7, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved February 7, 2026, from [Link]

Sources

Application

Application Note: High-Throughput Screening of 4-Methylthieno[2,3-b]pyridine Libraries

Targeting Kinases and Phenotypic Endpoints in Drug Discovery Executive Summary The 4-Methylthieno[2,3-b]pyridine scaffold represents a privileged structure in medicinal chemistry, increasingly recognized for its polyphar...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Kinases and Phenotypic Endpoints in Drug Discovery

Executive Summary

The 4-Methylthieno[2,3-b]pyridine scaffold represents a privileged structure in medicinal chemistry, increasingly recognized for its polypharmacological profile. Derivatives of this class have demonstrated potent inhibition against Phosphoinositide-Specific Phospholipase C (PI-PLC) , DRAK2 kinase , and various cancer cell lines (prostate, breast, colon) via G2/M cell cycle arrest and multinucleation.

However, the planar, aromatic nature of this scaffold introduces significant solubility challenges (high crystal packing energy) that can derail High-Throughput Screening (HTS) campaigns through false negatives (precipitation) or false positives (aggregators).

This guide provides a validated workflow for screening 4-Methylthieno[2,3-b]pyridine libraries. It integrates acoustic liquid handling, specific kinase assay protocols, and phenotypic validation steps designed to mitigate solubility artifacts and maximize hit enrichment.

Library Properties & Preparation

Chemical Characteristics

The 4-methyl substitution on the pyridine ring enhances lipophilicity compared to the parent scaffold. While this improves membrane permeability, it exacerbates aqueous insolubility.

PropertyValue / NoteImpact on HTS
LogP (Calculated) ~3.5 – 5.0 (Derivative dependent)High risk of compound carryover in steel tips.
Solubility (Aq) < 5 µM (typical without solubilizers)Requires strict DMSO maintenance until final assay step.
Fluorescence Potential emission @ 400-450 nmMay interfere with blue-readout assays (e.g., Coumarin).
Stability High (Thermally stable > 200°C)Suitable for long-term storage in DMSO.
Library Handling Protocol

Objective: Prevent precipitation during the transition from storage to assay buffer.

  • Storage: Maintain master stocks at 10 mM in 100% DMSO (Anhydrous). Store at -20°C in low-humidity storage (e.g., Matrix tubes with septum).

  • Thawing: Thaw at room temperature for 1 hour. Vortex vigorously (or sonicate for 5 mins) to redissolve any micro-crystals formed during freeze-thaw cycles.

  • Acoustic Transfer (Recommended): Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes directly from the DMSO source plate to the assay plate.

    • Why? This avoids the creation of an "intermediate dilution plate" where aqueous buffers would cause immediate precipitation of the thienopyridine scaffold.

  • Tip-Based Transfer (Alternative): If using tips, employ "Reverse Pipetting" and use disposable conductive tips. Ensure the final DMSO concentration in the assay is ≥ 0.5% (if enzyme tolerates) to keep the compound soluble.

Primary Screen: Kinase Inhibition Assay (DRAK2/PI-PLC Model)

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LANCE Ultra or HTRF). This ratiometric readout minimizes interference from the potential autofluorescence of the thienopyridine core.

Assay Principle
  • Target: DRAK2 (Death-associated protein kinase-related apoptosis-inducing kinase 2) or PI-PLC surrogate.

  • Mechanism: Detection of phosphorylated substrate using a specific Eu-labeled antibody.

Step-by-Step Protocol

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Substrate: ULight-labeled peptide (specific to target).

  • ATP: at

    
     concentration (typically 10 µM).
    

Workflow:

  • Dispense Compound: Transfer 10 nL of 4-Methylthieno[2,3-b]pyridine library (10 mM stock) into 384-well low-volume white plates.

    • Controls: Col. 1-2 (DMSO only, High Control), Col. 23-24 (Staurosporine 1 µM, Low Control).

  • Add Enzyme: Dispense 5 µL of Kinase (2 nM final) in Kinase Buffer.

    • Incubation: 15 mins at RT to allow compound-enzyme binding.

  • Add Substrate/ATP: Dispense 5 µL of Substrate/ATP mix.

    • Reaction: Incubate for 60 mins at RT.

  • Stop & Detect: Add 10 µL of Detection Mix (EDTA + Eu-Antibody).

  • Read: Incubate 1 hour. Read on EnVision or PHERAstar (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Self-Validating QC Steps
  • Z' Factor: Must be > 0.5. If < 0.5, check liquid handling precision or DMSO tolerance of the kinase.

  • Interference Check: Read the donor emission (615 nm) alone. If a compound shows >30% signal increase in the donor channel compared to DMSO, flag as a "Fluorescent False Positive."

Secondary Screen: Phenotypic Cell Viability & Morphology

Compounds active in the kinase assay must be validated in a cellular context to confirm membrane permeability and on-target efficacy (e.g., G2/M arrest).

High-Content Screening (HCS) Protocol

Cell Line: PC3 (Prostate) or MDA-MB-231 (Breast).

  • Seeding: Plate 1,000 cells/well in 384-well black/clear-bottom plates. Incubate 24h.

  • Treatment: Add compounds (10-point dose response, Top conc: 10 µM). Incubate 48h.

  • Staining (Multiplex):

    • Hoechst 33342: Nuclear stain (DNA content/Cell cycle).

    • Calcein AM: Viability/Esterase activity.

    • Taxol (Control): Induces G2/M arrest (positive control for phenotype).

  • Imaging: Automated microscopy (20x objective).

  • Analysis:

    • Cytotoxicity:[1][2] Count of Calcein-positive cells.

    • Mechanism:[3][4][5][6] Quantify nuclear area and intensity.[2] Thienopyridines typically cause multinucleation or enlarged nuclei (G2/M block).[2]

Workflow Visualization

The following diagram illustrates the logical flow from library management to hit validation, highlighting critical decision gates.

HTS_Workflow Library 4-Methylthieno[2,3-b]pyridine Library (10mM DMSO) QC_Solubility QC: Nephelometry (Check for Precipitation) Library->QC_Solubility Acoustic Transfer Primary_Screen Primary Screen: TR-FRET Kinase Assay QC_Solubility->Primary_Screen Pass Filter_AutoFluor Filter: Autofluorescence (Donor Channel Check) Primary_Screen->Filter_AutoFluor Raw Data Filter_AutoFluor->Primary_Screen Re-test in Red-Shifted Assay (if interference detected) Secondary_Screen Secondary Screen: HCS (Cell Viability + Morphology) Filter_AutoFluor->Secondary_Screen Hits (Z-score > 3) Hit_Validation Hit Validation: IC50 & selectivity Secondary_Screen->Hit_Validation Confirmed Actives

Caption: Integrated HTS workflow for thienopyridine libraries, emphasizing solubility QC and autofluorescence filtering.

Mechanism of Action Pathway

Understanding the downstream effects of 4-Methylthieno[2,3-b]pyridines helps in interpreting phenotypic data.

MOA_Pathway Compound 4-Methylthieno[2,3-b]pyridine Target_Kinase Target Kinase (DRAK2 / PI-PLC) Compound->Target_Kinase Inhibits Tubulin Tubulin/Microtubules (Colchicine Site) Compound->Tubulin Modulates (Polypharmacology) Signal_Cascade Signaling Cascade (Ca2+ flux / Phosphorylation) Target_Kinase->Signal_Cascade Blocks G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest Disrupts Spindle Apoptosis Apoptosis (Caspase 3/7) Signal_Cascade->Apoptosis G2M_Arrest->Apoptosis Multinucleation Multinucleation (Phenotypic Marker) G2M_Arrest->Multinucleation

Caption: Proposed signaling impact of thienopyridines, leading to G2/M arrest and multinucleation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal Window Compound precipitation quenching fluorescence.Reduce compound concentration; increase DMSO to 1% (if tolerated); add 0.01% Triton X-100.
High False Positive Rate Aggregation-based inhibition.Add 0.01% Brij-35 to assay buffer; run a counter-screen with an unrelated kinase (e.g., AmpC beta-lactamase).
Variable IC50s "Sticky" compounds adhering to plastic tips.Switch to acoustic dispensing (non-contact); use low-binding plates.

References

  • Leung, E., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.[7] Molecules.[1][3][4][5][6][7][8][9][10][11][12][13] Link

  • Reynisson, J., et al. (2016).[2] Thieno[2,3-b]pyridine derivatives as inhibitors of PLC-delta1 and PLC-delta3.[2][7] European Journal of Medicinal Chemistry.[2]

  • Lian, K., et al. (2025). Novel Thieno[2,3-b]pyridine Derivatives Protect Islet through DRAK2 Kinase Inhibition.[10] ResearchGate.[8][10] Link

  • Wadsworth, A., et al. (2025). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility.[2] Endocrine-Related Cancer. Link

  • Thermo Fisher Scientific. High-Throughput Screening (HTS) for Drug Discovery: Maybridge Libraries.Link

Sources

Method

Application Note: Kinase Inhibitory Profiling of 4-Methylthieno[2,3-b]pyridine Scaffolds

This Application Note is designed for researchers investigating the pharmacological potential of the thieno[2,3-b]pyridine scaffold. While specific derivatives (e.g., substituted at the 2, 3, or 6 positions) are often th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological potential of the thieno[2,3-b]pyridine scaffold. While specific derivatives (e.g., substituted at the 2, 3, or 6 positions) are often the final drug candidates, this guide focuses on the robust assessment of the core structure and its analogs, particularly 4-Methylthieno[2,3-b]pyridine , using industry-standard kinase profiling methodologies.

Introduction & Scientific Context

The thieno[2,3-b]pyridine moiety is a "privileged scaffold" in medicinal chemistry, frequently utilized to design ATP-competitive inhibitors. Literature validates this scaffold's efficacy against targets such as Pim-1 (Ser/Thr kinase), RON (Tyrosine kinase), and PI-PLC (Phosphoinositide phospholipase C).

The specific variant 4-Methylthieno[2,3-b]pyridine presents unique assay challenges due to its lipophilicity and potential for aggregation. Accurate characterization requires a high-sensitivity, homogeneous assay that tolerates DMSO and minimizes false positives caused by compound autofluorescence.

Mechanism of Action

Most thieno[2,3-b]pyridine derivatives function as Type I inhibitors , binding to the ATP-binding pocket of the kinase in its active conformation (DFG-in). The pyridine nitrogen often acts as a hydrogen bond acceptor for the hinge region of the kinase.

Visualizing the Signaling Context

The following diagram illustrates the primary pathways (Pim-1 and RON) often targeted by this scaffold and the downstream effects on cell proliferation.

KinasePathways cluster_Kinases Target Kinases Compound 4-Methylthieno[2,3-b]pyridine (Inhibitor) Pim1 Pim-1 Kinase (Ser/Thr) Compound->Pim1 Competes w/ ATP RON RON Kinase (RTK) Compound->RON Competes w/ ATP ATP ATP ATP->Pim1 Cofactor ATP->RON Cofactor Substrates Substrate Phosphorylation (Bad, p21, c-Myc) Pim1->Substrates Phosphorylates RON->Substrates Phosphorylates Effect Cell Proliferation & Survival Substrates->Effect Promotes

Figure 1: Mechanism of Action. The inhibitor competes with ATP for the binding sites of oncogenic kinases Pim-1 and RON, blocking downstream signaling cascades.

Experimental Design & Materials

A. Assay Selection: ADP-Glo™ Kinase Assay

We recommend the ADP-Glo™ Kinase Assay (Promega) over fluorescence-based methods (like FRET) for this compound.

  • Reasoning: Thieno-pyridines are aromatic heterocycles that can exhibit native fluorescence, potentially interfering with FRET signals. ADP-Glo measures the generation of ADP via a luminescent readout, eliminating fluorescent interference.

  • Sensitivity: Detects low conversion rates, essential for determining IC50 values of potent inhibitors.

B. Materials Checklist
ComponentSpecificationPurpose
Test Compound 4-Methylthieno[2,3-b]pyridine (>98% purity)Inhibitor
Kinase Enzyme Recombinant Pim-1 or RON (Human)Target
Substrate S6 Peptide (for Pim-1) or Poly(Glu,Tyr) (for RON)Phosphorylation target
Cofactor Ultra-pure ATP (10 mM stock)Phosphate donor
Solvent DMSO (Anhydrous)Compound solubilization
Buffer 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSAReaction environment
Detection ADP-Glo™ Reagent & Kinase Detection ReagentSignal generation
Plate 384-well solid white low-volume plateLuminescence reading

Detailed Protocol

Step 1: Compound Preparation (Critical for Solubility)

Thieno[2,3-b]pyridines are hydrophobic. Proper handling is vital to prevent precipitation.

  • Stock Solution: Dissolve 4-Methylthieno[2,3-b]pyridine in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute and inspect for particulates.

  • Serial Dilution: Prepare a 1:3 serial dilution series in 100% DMSO (10 points).

    • Example: Transfer 10 µL stock into 20 µL DMSO.

  • Intermediate Dilution: Dilute the DMSO series 1:25 into 1X Kinase Buffer to create a 4X working concentration (4% DMSO).

    • Final Assay DMSO: 1%.

Step 2: Enzyme Reaction Setup (384-well format)

Total Assay Volume: 10 µL

  • Dispense Compound: Add 2.5 µL of the 4X compound working solution to the test wells.

    • Controls: Add 2.5 µL of 4% DMSO/Buffer to "No Inhibitor" (Max Signal) and "No Enzyme" (Min Signal) wells.

  • Dispense Enzyme: Add 2.5 µL of 4X Enzyme/Substrate mix.

    • Pre-Incubation: Incubate for 10 minutes at Room Temperature (RT) to allow the inhibitor to bind the active site.

  • Initiate Reaction: Add 5 µL of 2X ATP solution.

    • ATP Concentration: Use the

      
       of ATP for the specific kinase (typically 10–50 µM) to ensure the assay is sensitive to ATP-competitive inhibitors.
      
  • Incubation: Seal plate and incubate at RT for 60 minutes.

Step 3: Detection (ADP-Glo Workflow)
  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent.

    • Function: Terminates the kinase reaction and depletes remaining unconsumed ATP.

    • Incubation: 40 minutes at RT.

  • Convert ADP: Add 20 µL of Kinase Detection Reagent.

    • Function: Converts the generated ADP back to ATP, which is then used by luciferase to generate light.

    • Incubation: 30 minutes at RT.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 second).

Visual Workflow

AssayProtocol Step1 1. Compound Prep (DMSO Stock -> 4X Working) Step2 2. Enzyme Addition (Pre-incubation 10 min) Step1->Step2 Step3 3. ATP Start (Reaction 60 min) Step2->Step3 Step4 4. ADP-Glo Reagent (Deplete ATP - 40 min) Step3->Step4 Step5 5. Detection Reagent (ADP->Light - 30 min) Step4->Step5 Read Read Luminescence Step5->Read

Figure 2: Step-by-step ADP-Glo assay workflow for kinase inhibition profiling.

Data Analysis & Validation

A. Calculation of % Inhibition

Normalize the raw luminescence units (RLU) using the controls:



B. IC50 Determination

Fit the % Inhibition data to a sigmoidal dose-response equation (variable slope) using software like GraphPad Prism or XLfit:



  • X: Log of compound concentration.

  • Y: % Inhibition.

C. Quality Control Metrics
  • Z-Factor (Z'): Must be > 0.5 for a robust assay.

    
    
    
  • Signal-to-Background (S/B): Should be > 5.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Incomplete ATP depletionIncrease ADP-Glo Reagent incubation time to 60 min.
Low Signal Enzyme degradationUse fresh DTT in buffer; keep enzyme on ice until use.
Steep Hill Slope (>1.5) Compound AggregationAdd 0.01% Triton X-100 or CHAPS to the assay buffer.
Shift in IC50 ATP CompetitionEnsure ATP concentration is at or below

. If ATP >>

, IC50 will appear artificially high.

References

  • Discovery of Thieno[2,3-b]pyridines as Pim-1 Inhibitors Title: Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Source: Cairo University Scholar / Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Thieno[2,3-b]pyridines targeting RON Tyrosine Kinase Title: Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants.[1] Source: ACS Medicinal Chemistry Letters (via NIH/PMC). URL:[Link]

  • Thienopyridine Scaffold in Prostate Cancer Title: Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility.[2][3] Source: Endocrine-Related Cancer (via NIH/PubMed). URL:[Link]

Sources

Application

"4-Methylthieno[2,3-b]pyridine" for structure-activity relationship (SAR) studies

This Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on the 4-methylthieno[2,3-b]pyridine scaffold, a privileged structure in the development of Muscarinic Acetylcholine Rece...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on the 4-methylthieno[2,3-b]pyridine scaffold, a privileged structure in the development of Muscarinic Acetylcholine Receptor 4 (M


) Positive Allosteric Modulators (PAMs) and antiproliferative agents.

Introduction: The Strategic Value of the Scaffold

The thieno[2,3-b]pyridine system is a bioisostere of quinoline, offering unique electronic distribution and hydrogen-bonding capabilities. Within this class, the 4-methyl substituted variant (specifically the 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxamide core) has emerged as a critical pharmacophore.

Unlike the flat, lipophilic quinoline, the thiophene fusion introduces a specific vector for


-

stacking while the nitrogen of the pyridine ring serves as a hydrogen bond acceptor. The C-4 methyl group is not merely a bystander; it acts as a steric anchor that twists the conformation of N-aryl substituents, often improving selectivity for G-protein coupled receptors (GPCRs) like M

and enhancing metabolic stability by blocking the C-4 position from oxidation.
Key Applications
  • Neuroscience: Highly selective M

    
     PAMs for the treatment of schizophrenia and Alzheimer's disease.
    
  • Oncology: Inhibition of Phosphoinositide-Specific Phospholipase C (PI-PLC) and Src kinase in prostate (PC3) and breast (MDA-MB-231) cancers.

  • Infectious Disease: Antitubercular activity (though often requiring C-4 bioisosteres like CF

    
    ).
    

Chemical Synthesis & Functionalization[1][2][3][4][5][6][7][8]

The construction of the 4-methylthieno[2,3-b]pyridine core typically relies on the Thorpe-Ziegler cyclization . This robust method allows for the simultaneous formation of the thiophene ring and the installation of the critical C-3 amino and C-2 carbonyl functionalities.

Core Synthesis Workflow

The synthesis begins with a functionalized pyridine-2-thione.[1] The presence of the 4-methyl group on the pyridine precursor is essential, as installing it post-cyclization is synthetically arduous.

Step-by-Step Protocol: Synthesis of 3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide

Reagents:

  • Precursor: 4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (Compound 1 )

  • Alkylaing Agent: 2-Chloro-N-arylacetamide (Compound 2 )

  • Base: 10% Aqueous KOH or Sodium Ethoxide

  • Solvent: DMF (Dimethylformamide) or Ethanol

Procedure:

  • S-Alkylation: Dissolve Compound 1 (20 mmol) in DMF (20 mL). Add 10% aqueous KOH (11.2 mL, 20 mmol). Stir at room temperature for 10 minutes.

  • Addition: Dropwise add the 2-Chloro-N-arylacetamide (2 ) (20 mmol).

  • Intermediate Formation: Stir for 30–40 minutes. A white precipitate (the S-alkylated intermediate) may form.[2] Note: Do not isolate if performing one-pot cyclization.

  • Thorpe-Ziegler Cyclization: Add a second equivalent of 10% KOH (11.2 mL). Heat the mixture gently to 50–60°C if necessary, though many derivatives cyclize at room temperature over 1–2 hours.

  • Precipitation: The product typically precipitates as a yellow solid.

  • Workup: Filter the solid, wash copiously with cold water (to remove inorganic salts) and cold ethanol.

  • Purification: Recrystallize from ethanol/DMF.

Yield Expectation: 65–85%

Visualization: Synthesis Pathway

The following diagram illustrates the reaction logic and key intermediates.

SynthesisPath Precursor 4-Methyl-2-thioxo- pyridine-3-carbonitrile Alkylation S-Alkylation (DMF, KOH) Precursor->Alkylation + Chloroacetamide Intermediate S-alkylated Intermediate Alkylation->Intermediate Cyclization Thorpe-Ziegler Cyclization (Base-mediated) Intermediate->Cyclization Intramolecular Nucleophilic Attack Product 3-Amino-4-methyl thieno[2,3-b]pyridine Cyclization->Product - H+

Caption: One-pot synthesis of the 4-methylthieno[2,3-b]pyridine scaffold via S-alkylation and Thorpe-Ziegler cyclization.

Structure-Activity Relationship (SAR) Guide

The biological activity of this scaffold is highly sensitive to substitution patterns.[3] Below is a breakdown of the critical vectors for optimization.

SAR Decision Matrix
PositionFunctionalitySAR Insight
C-2 Carboxamide / Ester Critical Binding Element.Amide (CONHR): Essential for M

PAM activity. The N-aryl group usually requires an ortho-substituent (e.g., F, Cl, Me) to twist the ring out of plane.• Acid (COOH): Generally inactive in cellular assays (poor permeability) but useful as a prodrug precursor.• Ester (COOMe): Often used for antiproliferative agents (PI-PLC inhibition).
C-3 Primary Amine (-NH

)
H-Bond Donor. • Unsubstituted -NH

is preferred for M

activity.• Acylation or cyclization (to pyrimidines) often abolishes M

activity but may open access to kinase targets (e.g., Src, Hsp90).
C-4 Methyl Group (-CH

)
Steric Anchor.Methyl: Provides optimal lipophilicity and steric bulk to shape the binding pocket.• Trifluoromethyl (-CF

):
In antitubercular studies, CF

at C-4 vastly outperformed CH

, likely due to increased metabolic stability and lipophilicity.• Hydrogen: Removal of the C-4 substituent often leads to a "flat" molecule with poor solubility and reduced selectivity.
C-6 Pyridine Substituent Solubility Modulator. • Substituents here (e.g., -CH

OMe, -CH

) are tolerated. This position is solvent-exposed in many crystal structures (e.g., PI-PLC) and is ideal for appending solubilizing groups (morpholine, piperazine).
SAR Logic Diagram

This diagram maps the functional consequences of modifying specific positions on the scaffold.

SAR_Logic Center 4-Methylthieno [2,3-b]pyridine Core C2 Position C-2 (Ester/Amide) Center->C2 C3 Position C-3 (Amine) Center->C3 C4 Position C-4 (Methyl) Center->C4 C6 Position C-6 (Variable) Center->C6 C2_Activity M4 PAM Activity (Req. Amide) C2->C2_Activity C2_Prodrug Prodrug Design (Esters) C2->C2_Prodrug C3_Hbond H-Bond Donor C3->C3_Hbond C3_Cycl Cyclization to Pyrimidines C3->C3_Cycl C4_Steric Steric Twist (Selectivity) C4->C4_Steric C4_Metab Metabolic Block C4->C4_Metab C6_Sol Solubility Handle C6->C6_Sol

Caption: Functional map of the 4-methylthieno[2,3-b]pyridine scaffold highlighting key SAR vectors.

Experimental Validation Protocols

Protocol A: Solubility & Stability Assessment

Rationale: Thieno[2,3-b]pyridines are planar and prone to


-stacking, leading to poor aqueous solubility. This protocol validates the "drug-likeness" of new derivatives.
  • Preparation: Prepare 10 mM stock solutions of the test compound in DMSO.

  • Dilution: Dilute to 50 µM in PBS (pH 7.4) and simulated gastric fluid (SGF).

  • Incubation: Shake at 37°C for 4 hours.

  • Analysis: Filter (0.45 µm) and analyze filtrate via HPLC-UV.

  • Success Criteria: >10 µM solubility is required for reliable cell-based assays. Note: If solubility is <1 µM, consider adding a morpholine group at C-6.

Protocol B: M PAM Calcium Mobilization Assay

Rationale: To verify the activity of the 4-methyl scaffold in its primary neurological application.

  • Cell Line: CHO-K1 cells stably expressing human M

    
     receptor and G
    
    
    
    chimeric G-protein.
  • Dye Loading: Load cells with Fluo-4 AM calcium indicator.

  • Pre-incubation: Add test compound (4-methylthieno[2,3-b]pyridine derivative) and incubate for 10 min.

  • Activation: Add an EC

    
     concentration of Acetylcholine (ACh).
    
  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR Tetra system.

  • Data Analysis: Calculate the fold-shift in the ACh EC

    
     curve. A valid PAM should shift the curve to the left by >5-fold.
    

References

  • Thieno[2,3-b]pyridine derivatives as M4 PAMs: Journal of Medicinal Chemistry, "Discovery of 3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamides as Selective M4 Positive Allosteric Modulators."

  • Anticancer Activity (PI-PLC Inhibition): Molecules, "Synthesis and Biological Evaluation of Thieno[2,3-b]pyridines as Antiproliferative Agents."[4]

  • Antitubercular Studies: ACS Medicinal Chemistry Letters, "Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis."

  • Synthesis Methodology: Russian Journal of General Chemistry, "Synthesis of 3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamides."[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methylthieno[2,3-b]pyridine

Welcome to the technical support center for the synthesis of 4-Methylthieno[2,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important he...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methylthieno[2,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you improve your reaction yields and overcome common challenges in the laboratory.

Introduction to the Synthesis of 4-Methylthieno[2,3-b]pyridine

The 4-Methylthieno[2,3-b]pyridine core is a significant structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The successful synthesis of this compound is crucial for the development of novel therapeutics. Generally, the construction of the thieno[2,3-b]pyridine system can be approached in two primary ways: by forming the pyridine ring onto a pre-existing thiophene (Route A) or by constructing the thiophene ring onto a pyridine precursor (Route B).[1] This guide will address potential issues and optimization strategies for both of these common synthetic pathways.

Route A: Pyridine Ring Formation from a Thiophene Precursor

This is a widely employed strategy that typically begins with a substituted 2-aminothiophene. For the synthesis of 4-Methylthieno[2,3-b]pyridine, a common starting material is 2-amino-3-acetylthiophene. The pyridine ring is then formed through a cyclization reaction, often employing a variation of the Friedländer annulation or the Gould-Jacobs reaction.

Visualizing the Workflow: Friedländer Annulation Approach

Friedlander Annulation Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Aromatization A 2-Amino-3-acetylthiophene C Intermediate Adduct A->C Base catalyst (e.g., piperidine) B Active Methylene Compound (e.g., malononitrile) B->C D 4-Methylthieno[2,3-b]pyridine C->D Heat or Acid catalyst Gewald Synthesis Adaptation cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfanylation cluster_2 Step 3: Thiophene Ring Formation A 3-Amino-4-methylpyridine B Diazonium Salt Intermediate A->B NaNO2, HCl C Thiol Intermediate B->C NaSH or KSCN E 4-Methylthieno[2,3-b]pyridine C->E Base D α-Halo Ketone/Ester D->E

Sources

Optimization

Technical Support Center: Thieno[2,3-b]pyridine Synthesis Optimization

Topic: Optimizing reaction conditions for thieno[2,3-b]pyridine synthesis. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for thieno[2,3-b]pyridine synthesis. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Status: Active Support Guide.

Introduction: The Scaffold

The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for quinolines and indoles. It is central to the development of PI3K inhibitors, anti-proliferative agents, and modulators of the adenosine A1 receptor. However, constructing this fused bicycle often presents challenges in regioselectivity, yield attrition during cyclization, and solubility.

This guide moves beyond standard textbook procedures to address the specific "failure modes" encountered in the lab.

Module 1: The Thorpe-Ziegler Cyclization (The Workhorse)

The most reliable route to thieno[2,3-b]pyridines involves the reaction of 2-halo-3-cyanopyridines with thioglycolic acid derivatives. This proceeds via an SNAr reaction (S-alkylation) followed by the Thorpe-Ziegler cyclization (nucleophilic attack on the nitrile).

Mechanistic Workflow

ThorpeZiegler Start 2-Halo-3-cyanopyridine + Thiol Nucleophile Inter S-Alkylated Intermediate (Sulfide) Start->Inter SNAr (Base 1) Anion Carbanion Formation (Rate Limiting) Inter->Anion Deprotonation (Base 2) Cyclic Imine Intermediate Anion->Cyclic Thorpe-Ziegler Cyclization Product 3-Aminothieno[2,3-b]pyridine Cyclic->Product Tautomerization

Figure 1: The stepwise progression of the Thorpe-Ziegler synthesis. Failure often occurs at the transition from Intermediate to Anion.

Troubleshooting Guide: Thorpe-Ziegler

Q1: I see the S-alkylated intermediate on TLC, but it refuses to cyclize. Why?

  • Diagnosis: The methylene protons alpha to the electron-withdrawing group (EWG) on the sulfur side chain are not acidic enough, or the base is too weak to generate the carbanion required to attack the nitrile.

  • Solution:

    • Base Switch: If using K2CO3 in DMF, switch to a stronger alkoxide base like Sodium Ethoxide (NaOEt) in ethanol. The "Thorpe-Ziegler effect" often requires thermodynamic control.

    • Temperature: Increase temperature to reflux. The cyclization has a higher activation energy than the initial SNAr substitution.

    • EWG Strength: Ensure the group on the thiol is sufficiently electron-withdrawing (e.g., ester, amide, or nitrile). If R=H or Alkyl, cyclization will not occur.

Q2: My yield is low due to hydrolysis of the nitrile group. How do I prevent this?

  • Diagnosis: Prolonged heating in aqueous base (e.g., NaOH/H2O) creates 2-mercaptonicotinamide derivatives instead of the cyclized product.

  • Solution:

    • Anhydrous Conditions: Switch to strictly anhydrous conditions (Dry EtOH/NaOEt). Water is the enemy of the nitrile here.

    • One-Pot Protocol: Do not isolate the intermediate. Add the thiol and base simultaneously to drive the equilibrium toward the stable aromatic bicycle immediately.

Q3: How do I control regioselectivity if my pyridine has multiple leaving groups?

  • Insight: Nucleophilic attack occurs preferentially at the position most activated by the ring nitrogen and electron-withdrawing substituents.

  • Rule of Thumb: In 2,6-dihalo-3-cyanopyridines, the position ortho to the nitrile (C2) is significantly more electrophilic than C6 due to the inductive effect of the -CN group. You will predominantly get the [2,3-b] isomer.

Module 2: Microwave-Assisted & One-Pot Synthesis

Modern optimization favors microwave irradiation to overcome the solubility issues of the planar thienopyridine scaffold and accelerate the rate-limiting cyclization step.

Experimental Protocol: Microwave One-Pot Synthesis

Objective: Rapid synthesis of 3-amino-2-carboethoxythieno[2,3-b]pyridine.

ParameterConditionRationale
Substrates 2-Chloro-3-cyanopyridine (1.0 eq) + Ethyl thioglycolate (1.1 eq)Slight excess of thiol ensures complete consumption of the halide.
Base K2CO3 (2.5 eq) or NaOEt (1.5 eq)Carbonate is milder, but Ethoxide is faster for cyclization.
Solvent Ethanol (Absolute) or DMFEthanol is "greener" and absorbs microwaves well (high tan

).
MW Settings 100–120 °C, 150W, 10–20 minRapid heating bypasses thermal degradation pathways common in oil baths.
Workup Pour into ice waterThe product usually precipitates as a solid due to high planarity.

Q4: My microwave reaction vessel exploded or leaked. What went wrong?

  • Diagnosis: Evolution of gases (CO2 if using carbonates) or solvent vapor pressure.

  • Solution:

    • Solid-Supported Synthesis: Consider "solvent-free" conditions using basic alumina as the solid support. This eliminates solvent pressure issues and often improves yields [1].

    • Pre-stirring: Allow the reaction to stir at room temperature for 5 minutes before sealing the vessel to allow initial gas evolution to subside.

Module 3: Solubility & Purification Optimization

A major hurdle in thienopyridine development is the "brick dust" property—these molecules stack efficiently, making them insoluble in common organic solvents.

Q5: I cannot get my product into solution for NMR or biological assay. What can I do?

  • Diagnosis: High lattice energy due to extensive

    
    -
    
    
    
    stacking.
  • Optimization Strategy:

    • Disrupt Planarity: Introduce "prodrug-like" moieties such as bulky esters or carbonates at the 3-amino position.[1] This disrupts the crystal packing, significantly lowering the melting point and increasing solubility in DMSO/DCM [2].

    • Salt Formation: If the pyridine nitrogen is accessible, form the HCl or mesylate salt. However, be warned that the electron-withdrawing nature of the fused thiophene ring reduces the basicity of the pyridine nitrogen.

Decision Matrix: Troubleshooting Your Synthesis

Use this logic flow to diagnose low yields or failed reactions.

Troubleshooting Start Issue: Low Yield or No Product CheckTLC Check TLC: Is Intermediate Visible? Start->CheckTLC YesInter Yes: S-Alkylation worked, Cyclization failed CheckTLC->YesInter Intermediate Accumulates NoInter No: Starting Material Remains CheckTLC->NoInter No Reaction CheckHydrolysis Check IR/NMR: Amide peak present? YesInter->CheckHydrolysis Action2 Check Leaving Group (Cl vs Br) Use Polar Aprotic Solvent (DMF) NoInter->Action2 Action1 Increase Base Strength (Switch to NaOEt) CheckHydrolysis->Action1 No (Stalled) Action3 System is Wet. Use Anhydrous Solvents. CheckHydrolysis->Action3 Yes (Hydrolysis)

Figure 2: Diagnostic logic for thieno[2,3-b]pyridine synthesis failures.

References

  • Litvinov, V. P. (2005).[2] Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Reviews, 74(4), 317–337. (Foundational review on Thorpe-Ziegler mechanisms).

  • Hickey, M. J., et al. (2022).[1] Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.[1] Molecules, 27, 896.

  • Zhu, B., et al. (2023).[3][4] Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(16), 11450-11459.

  • Al-Zharani, M., et al. (2025). Microwave-Assisted Synthesis of Thieno[2,3-c]pyridine Derivatives. Vertex AI Index / ResearchGate. (Highlighting modern microwave acceleration techniques).

Note: Always verify specific safety data sheets (SDS) for thioglycolates and pyridine derivatives, as they are potent sensitizers and often possess strong odors.

Sources

Troubleshooting

Side reactions in "4-Methylthieno[2,3-b]pyridine" synthesis

Technical Support Center: 4-Methylthieno[2,3-b]pyridine Synthesis Executive Summary The synthesis of 4-Methylthieno[2,3-b]pyridine is a cornerstone in the development of kinase inhibitors (e.g., c-Src, TOP1 inhibitors).[...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methylthieno[2,3-b]pyridine Synthesis

Executive Summary

The synthesis of 4-Methylthieno[2,3-b]pyridine is a cornerstone in the development of kinase inhibitors (e.g., c-Src, TOP1 inhibitors).[1] While the scaffold is robust, the synthetic pathway—typically involving the Litvinov modification of the Thorpe-Ziegler cyclization —is fraught with competing equilibria.[1]

This guide moves beyond standard protocols to address the causality of failure. We focus on the three critical failure modes: Ambident Nucleophilic Attack (N- vs. S-alkylation) , Cyclization Stalling , and Oxidative Instability .[1]

Module 1: The Ambident Nucleophile Paradox (N- vs. S-Alkylation)

The Issue: You are reacting 3-cyano-4-methylpyridine-2(1H)-thione with an


-halocarbonyl (e.g., ethyl chloroacetate) to generate the sulfide intermediate. However, LC-MS shows a persistent mass peak corresponding to the product, but the subsequent cyclization fails completely.[1]

Diagnosis: You likely formed the N-alkylated isomer (a lactam) rather than the S-alkylated thioether . The starting pyridinethione is an ambident nucleophile.[1] Under thermodynamically controlled conditions or in protic solvents, the nitrogen attack is often favored, leading to a dead-end intermediate that cannot undergo Thorpe-Ziegler cyclization.[1]

Mechanistic Pathway:

AlkylationPathways Start 3-Cyano-4-methyl pyridine-2(1H)-thione Base Base/Solvent Start->Base S_Path S-Alkylation (Kinetic Control) Base->S_Path Soft Base / Aprotic N_Path N-Alkylation (Thermodynamic Control) Base->N_Path Hard Base / Protic Cyclization Thorpe-Ziegler Cyclization (Target Product) S_Path->Cyclization DeadEnd N-Alkylated Lactam (Dead End) N_Path->DeadEnd

Caption: Competition between S-alkylation (desired) and N-alkylation (undesired) governed by solvent/base hardness.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Solvent DMF or Acetone (Anhydrous)Avoid alcohols (MeOH/EtOH) during the alkylation step. Protic solvents solvate the sulfur anion (soft nucleophile) more effectively than the nitrogen, reducing S-nucleophilicity and favoring N-attack via hydrogen bonding effects [1].
Base

or

Use mild, "soft" bases.[1] Strong alkoxides (

) promote rapid equilibration, often favoring the thermodynamically stable N-alkylated lactam.[1]
Temperature 0°C to RT High heat favors the thermodynamic N-isomer. Keep the alkylation step cool; only heat after S-alkylation is confirmed to drive the subsequent cyclization.

Module 2: The Thorpe-Ziegler Stall (Incomplete Cyclization)

The Issue: The S-alkylated intermediate has formed (confirmed by NMR shift of the


 protons), but the ring closure to the thienopyridine does not occur. The reaction stalls at the open-chain sulfide stage.

Diagnosis: The Thorpe-Ziegler reaction requires a specific


 threshold to deprotonate the methylene group of the S-alkyl side chain. If the base is too weak or the leaving group (on the nitrile) is deactivated, the intramolecular attack will not occur.[1] Conversely, hydrolysis of the nitrile  is a competing side reaction.[1]

Rescue Protocol:

  • Check the Base Strength: If using

    
     in acetone, switch to 
    
    
    
    in EtOH
    for the cyclization step.[1] The ethoxide anion is sufficiently basic to deprotonate the
    
    
    -methylene proton (
    
    
    to the electron-withdrawing ester/ketone).
  • The "One-Pot" Fix: Do not isolate the intermediate. Modern Litvinov protocols suggest a one-pot cascade where the base concentration is increased stepwise [2].

Side Reaction: Nitrile Hydrolysis If water is present, the base will hydrate the nitrile to a primary amide (


) before cyclization can occur.
  • Symptom:[2][3][4][5][6] Appearance of a peak +18 Da in LC-MS.

  • Prevention: Use strictly anhydrous ethanol/DMF.[1]

CyclizationStall Intermediate S-Alkylated Intermediate Base Base Deprotonation (CH2 acidic site) Intermediate->Base Path_Correct Attack on Nitrile (Thorpe-Ziegler) Base->Path_Correct Anhydrous Path_Hydrolysis Hydrolysis of CN (Water present) Base->Path_Hydrolysis Wet Solvent Product 4-Methylthieno [2,3-b]pyridine Path_Correct->Product Amide Uncyclized Amide (Impurity) Path_Hydrolysis->Amide

Caption: The critical divergence point between successful ring closure and nitrile hydrolysis.

Module 3: 4-Methyl Specific Instability (Benzylic Oxidation)

The Issue: The product is pure initially but develops a yellow/brown impurity profile upon storage, particularly in solution.

Diagnosis: The methyl group at position 4 is activated by the pyridine ring (similar to 4-picoline). It is susceptible to benzylic oxidation to the aldehyde or carboxylic acid, especially under photolytic conditions or in the presence of trace transition metals.[1]

Stability Data:

Storage ConditionDegradation Rate (48h)Major Byproduct
Solid, Amber Vial, -20°C< 0.1%None
DMSO Solution, RT, Light12-15% 4-Formylthieno[2,3-b]pyridine
Methanol, RT, Air2-5%4-Carboxylic acid derivative

Corrective Action:

  • Store as Solid: Never store the free base in solution for long periods.[1]

  • Salt Formation: Convert the amine (if present at position 3) or the pyridine nitrogen to a hydrochloride salt immediately.[1] This deactivates the ring system and protects the methyl group from radical oxidation.[1]

FAQ: Rapid Fire Troubleshooting

Q: I see a dimer in my mass spec (


). What is it? 
A:  This is the disulfide dimer .[1] The starting mercaptopyridine oxidizes easily in air.[1]
  • Fix: Degas all solvents with Argon/Nitrogen.[1] Add 1-2 equivalents of DTT (Dithiothreitol) or

    
     during the initial alkylation to reduce any disulfide back to the thiol monomer.
    

Q: Can I use 2-chloropyridine-3-carbonitrile instead of the mercaptan? A: Yes, this is the Nucleophilic Aromatic Substitution (


)  route.
  • Advantage:[2][3][4][5] Avoids disulfide formation.[1]

  • Risk: Requires a stronger nucleophile (e.g., ethyl mercaptoacetate anion).[1] Ensure the reaction is kept oxygen-free to prevent oxidation of the mercaptoacetate before it attacks the pyridine [3].

Q: My yield is low (<30%). Where is the mass going? A: Check the aqueous layer.[1] If you used a strong base and ethyl chloroacetate, you may have hydrolyzed the ester to the carboxylic acid before cyclization.[1] The resulting carboxylate is water-soluble and washes away during workup.

  • Fix: Switch to t-Butyl chloroacetate (more resistant to hydrolysis) or lower the base equivalents.

References

  • Litvinov, V. P. (2004).[1][3][7] "The Chemistry of Thienopyridines." Advances in Heterocyclic Chemistry, 86, 119-122.[1]

  • Thorpe, J. F. (1904).[1][7][8][9] "The formation and reactions of imino-compounds." Journal of the Chemical Society, Transactions, 85, 1726.[1][8][9]

  • Kambe, S., et al. (1981).[1] "Synthetic Studies Using

    
    -Unsaturated Nitriles." Synthesis, 1981(7), 531-533.[1] [1]
    

Sources

Optimization

"4-Methylthieno[2,3-b]pyridine" stability and storage issues

Welcome to the dedicated technical support guide for 4-Methylthieno[2,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges related t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-Methylthieno[2,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges related to the stability and storage of this compound. Our goal is to provide you with the necessary insights and protocols to ensure the integrity of your experiments and the longevity of your materials.

Introduction: Understanding the Thieno[2,3-b]pyridine Core

The thieno[2,3-b]pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous pharmacologically active agents.[1][2] Its fused aromatic ring system generally imparts good chemical stability.[3] However, like many heterocyclic compounds, its derivatives, including 4-Methylthieno[2,3-b]pyridine, are susceptible to degradation under specific conditions. Understanding these vulnerabilities is critical for obtaining reproducible experimental results.

This guide is structured to provide immediate, actionable solutions to common problems through a troubleshooting guide and a comprehensive FAQ section. We will delve into the causality behind storage recommendations and provide step-by-step protocols for handling and quality control.

Troubleshooting Guide: Addressing Common Stability Issues

This section is designed to help you diagnose and resolve issues you may encounter during the handling and use of 4-Methylthieno[2,3-b]pyridine.

Issue 1: Unexpected Color Change in Solid Compound (e.g., from off-white/pale yellow to brown)
  • Potential Cause: This is often the first visual indicator of degradation. The color change can be attributed to oxidation or slow polymerization upon exposure to air and/or light. The aromatic nature of the thieno[2,3-b]pyridine ring system makes it susceptible to oxidative processes, which can be accelerated by light.

  • Immediate Action:

    • Immediately protect the vial from light by wrapping it in aluminum foil.

    • Purge the headspace of the container with an inert gas (e.g., argon or nitrogen) and securely seal it.

    • Store the compound at the recommended low temperature (see storage summary table).

  • Long-Term Solution & Prevention:

    • Always store the compound in an amber vial to protect it from light.

    • For long-term storage, place the primary container inside a desiccator filled with a suitable desiccant and store it in a freezer (-20°C is recommended).

    • When weighing out the compound, do so quickly and in a controlled, low-humidity environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to air and moisture.

Issue 2: Inconsistent or Poor Results in Subsequent Experiments
  • Potential Cause: If you observe a decline in the efficacy or changes in the expected outcome of your reactions over time, it is highly probable that the compound has degraded. Hydrolysis or oxidation can alter the chemical structure, leading to lower purity and the presence of impurities that may interfere with your experiment.

  • Troubleshooting Workflow:

    • Assess Purity: Before use, especially if the compound has been stored for an extended period or if you suspect degradation, it is crucial to re-analyze its purity. A simple Thin Layer Chromatography (TLC) or a more detailed analysis by ¹H NMR or LC-MS can reveal the presence of impurities.

    • Compare to a Standard: If available, compare the analytical data of the suspect sample with that of a fresh, unopened sample or with the original certificate of analysis.

    • Purification: If degradation is confirmed and the level of impurity is unacceptable, you may need to purify the compound. Recrystallization or column chromatography are common methods, depending on the nature of the impurities.

G cluster_0 Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results Observed check_purity Re-assess Purity (TLC, NMR, LC-MS) start->check_purity compare_data Compare Data to Reference Standard or CoA check_purity->compare_data is_degraded Is Degradation Confirmed? compare_data->is_degraded purify Purify Compound (e.g., Recrystallization, Chromatography) is_degraded->purify Yes acceptable_purity Is Purity Acceptable? is_degraded->acceptable_purity No purify->check_purity Re-check purity after purification discard Discard and Use Fresh Stock use_compound Proceed with Experiment acceptable_purity->discard No acceptable_purity->use_compound Yes

Caption: Workflow for addressing inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 4-Methylthieno[2,3-b]pyridine?

A: For long-term stability, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept in a tightly sealed container at -20°C. For short-term storage, 2-8°C in a desiccator is acceptable.

Q2: How should I handle the compound when preparing solutions?

A: Solutions should be prepared fresh for each experiment if possible. If you need to store a stock solution, use a high-purity, anhydrous solvent. We recommend purging the vial with an inert gas before sealing. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What solvents are recommended for dissolving 4-Methylthieno[2,3-b]pyridine?

A: Thieno[2,3-b]pyridine derivatives generally show moderate to high solubility in polar organic solvents.[1] Common choices include DMSO, DMF, and chlorinated solvents like dichloromethane. Always use anhydrous grade solvents to prevent hydrolysis.

Q4: Is 4-Methylthieno[2,3-b]pyridine sensitive to acidic or basic conditions?

A: The pyridine nitrogen atom in the thieno[2,3-b]pyridine ring provides a site for protonation, making the compound basic.[3] Therefore, it will react with strong acids. While generally stable to mild bases, strong basic conditions, especially at elevated temperatures, should be avoided as they can promote decomposition pathways.

Q5: Are there any known incompatible materials?

A: Yes, avoid strong oxidizing agents, strong acids, acid chlorides, and chloroformates. These can react with the thieno[2,3-b]pyridine core, leading to degradation.

Summary of Stability and Storage Recommendations

ParameterRecommendationRationale
Temperature Long-term: -20°C; Short-term: 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Store under inert gas (Argon or Nitrogen)Minimizes the risk of oxidation.
Light Store in an amber or foil-wrapped vialProtects against light-induced degradation.
Moisture Store in a desiccator with a desiccantPrevents hydrolysis and moisture-related degradation.
Solutions Prepare fresh; if stored, use anhydrous solvent, aliquot, and store at -20°C or belowSolution-state degradation is often faster than in the solid state. Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.
Incompatibilities Strong oxidizing agents, strong acids, acid chloridesThese substances can react with and degrade the compound.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage
  • Preparation: If the compound is not already in an amber vial, transfer it to one in a controlled environment (e.g., glove box or under a gentle stream of argon).

  • Inerting: Gently flush the vial with a stream of dry argon or nitrogen for 30-60 seconds to displace any air.

  • Sealing: Immediately and tightly seal the vial with a cap that has a chemically resistant liner. For extra protection, wrap the cap and vial neck with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Secondary Containment: Place the sealed vial in a labeled, sealed secondary container (e.g., a small plastic box or a sealed bag).

  • Storage: Place the secondary container in a freezer at -20°C.

Protocol 2: Quick Purity Check by Thin Layer Chromatography (TLC)

This protocol allows for a rapid assessment of whether your compound has significantly degraded.

  • Sample Preparation: Prepare a dilute solution of your 4-Methylthieno[2,3-b]pyridine sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL. If you have a fresh reference sample, prepare a solution of it as well.

  • TLC Plate Spotting: On a silica gel TLC plate, use a capillary tube to spot a small amount of your sample solution. If available, spot the reference sample alongside it.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate; the optimal ratio will need to be determined empirically, starting with a 7:3 or 8:2 mixture).

  • Visualization: Visualize the plate under UV light (254 nm).

  • Interpretation:

    • A pure sample should show a single, well-defined spot.

    • Degradation is indicated by the presence of additional spots (often at a lower Rf value, indicating more polar impurities) or streaking from the baseline. Compare the sample to the reference spot if available.

G cluster_1 Decision-Making Based on TLC Purity Check start Perform TLC Analysis observe_spots Observe Spots Under UV Light start->observe_spots single_spot Single Spot Observed? observe_spots->single_spot multiple_spots Multiple Spots or Streaking? single_spot->multiple_spots No pure Compound is Likely Pure single_spot->pure Yes impure Degradation is Likely multiple_spots->impure Yes purify Consider Purification or Use of Fresh Stock impure->purify

Caption: Interpreting TLC results for purity assessment.

By adhering to these guidelines, you can significantly mitigate the risks of degradation and ensure the reliability of your research involving 4-Methylthieno[2,3-b]pyridine. For any further questions or observations, please do not hesitate to contact our technical support team.

References

  • Eroğlu, K., et al. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen, 14, e202500060. [Link]

Sources

Troubleshooting

Troubleshooting "4-Methylthieno[2,3-b]pyridine" synthesis scale-up

This guide addresses the scale-up challenges for synthesizing 4-Methylthieno[2,3-b]pyridine derivatives. The transition from milligram-scale exploration to multigram or kilogram-scale process chemistry introduces critica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the scale-up challenges for synthesizing 4-Methylthieno[2,3-b]pyridine derivatives. The transition from milligram-scale exploration to multigram or kilogram-scale process chemistry introduces critical safety and yield constraints, particularly regarding the Thorpe-Ziegler cyclization exotherm and regioselectivity issues (N- vs. S-alkylation).

Topic: Scale-Up & Troubleshooting of Thieno[2,3-b]pyridine Scaffold Construction Applicable For: Process Chemists, Medicinal Chemists, Scale-Up Engineers Version: 2.1 (Current as of 2026)

Module 1: The "Golden Route" for Scale-Up

While various methods exist (e.g., Litvinov modification, Gewald reaction), the most robust pathway for scaling 4-methylthieno[2,3-b]pyridine involves the base-mediated cyclization of 3-cyano-2-(alkylthio)pyridine intermediates. This route minimizes chromatographic purification, which is the bottleneck of scale-up.

The Reaction Scheme

The synthesis hinges on the Thorpe-Ziegler cyclization of a thioether intermediate.

ReactionScheme SM 2-Mercapto-3-cyano- 4-methylpyridine (Precursor) Inter Intermediate: S-Alkylated Thioether (Isolatable Solid) SM->Inter Step 1: S-Alkylation (Base: K2CO3/DMF or EtONa/EtOH) Impurity Impurity: N-Alkylated Pyridone (Dead End) SM->Impurity Side Rxn: N-Alkylation AlkAgent Alkylating Agent (e.g., Ethyl bromoacetate) AlkAgent->Inter Product Target: 4-Methylthieno[2,3-b]pyridine Derivative Inter->Product Step 2: Thorpe-Ziegler Cyclization (Strong Base: NaOEt, Exothermic)

Caption: The critical path involves selective S-alkylation followed by intramolecular cyclization. N-alkylation is a common irreversible failure mode.

Module 2: Critical Troubleshooting (Q&A)
Category A: Yield & Regioselectivity (The "N- vs. S-" Problem)

Q1: My reaction mixture contains a persistent "spot-to-spot" impurity that does not cyclize. What is it? Diagnosis: This is likely the N-alkylated isomer . 2-mercaptonicotinonitriles are ambident nucleophiles. Under certain conditions, the nitrogen attacks the alkyl halide instead of the sulfur. The resulting N-alkylpyridone cannot undergo Thorpe-Ziegler cyclization. Corrective Action:

  • Switch Solvents: Move from polar protic (MeOH/EtOH) to polar aprotic solvents (DMF, Acetone, or Acetonitrile). S-alkylation is kinetically favored in aprotic polar media.

  • Base Selection: Use a "soft" base for the alkylation step. Potassium Carbonate (K₂CO₃) in Acetone/DMF is superior to Sodium Hydride (NaH) or Alkoxides for favoring S-alkylation.

  • Counter-Ion Effect: If using alkoxides, switching from Sodium (Na⁺) to Potassium (K⁺) or Cesium (Cs⁺) can shift the "Hard/Soft" character, but K₂CO₃ remains the gold standard for this specific step.

Q2: I am seeing low yields during the cyclization of the isolated thioether. The starting material is consumed, but the product is messy. Diagnosis: This usually indicates hydrolysis of the nitrile or ester groups before cyclization occurs, or oxidative dimerization of the thiophene ring (if air is present). Corrective Action:

  • Water Control: Ensure the base (e.g., NaOEt) is strictly anhydrous. Even 1% water can hydrolyze the nitrile to an amide, stopping the Thorpe-Ziegler mechanism.

  • Inert Atmosphere: Thieno[2,3-b]pyridines, especially electron-rich amino-derivatives, are prone to oxidation. Run the cyclization under strict Nitrogen/Argon sparging.

Category B: Scale-Up Safety & Processing

Q3: Upon adding the base for cyclization (Step 2), the temperature spiked uncontrollably. How do I manage this on a 500g scale? Diagnosis: The Thorpe-Ziegler cyclization is highly exothermic . On a milligram scale, heat dissipation is fast; on a kilogram scale, it can lead to thermal runaway. Corrective Action:

  • Dosing Strategy: Do not add the base all at once. Use a controlled dosing pump to add the base solution (e.g., NaOEt in EtOH) to the thioether slurry over 1–2 hours.

  • Active Cooling: Maintain the reactor jacket at 0–5°C during addition. Allow the reaction to warm to room temperature only after addition is complete.

  • Monitoring: Use internal temperature probes. If the internal temp rises >10°C above the setpoint, stop addition immediately.

Q4: Chromatography is not feasible for my 1kg batch. How do I purify the product? Solution: Thieno[2,3-b]pyridines crystallize well due to their planar, fused nature.

  • Recrystallization Solvent: Ethanol or Ethanol/DMF mixtures are often effective.

  • Trituration: If the product is an amino-ester (common intermediate), triturating the crude solid with hot Ethanol followed by cooling usually yields >98% purity, removing the soluble N-alkylated byproducts.

Module 3: Optimized Scale-Up Protocol

Target: 3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylate (Common precursor for 4-methylthieno[2,3-b]pyridine).

ParameterSpecificationRationale
Starting Material 2-Mercapto-4-methylnicotinonitrileCommercially available or synthesized from cyanothioacetamide.
Reagent Ethyl chloroacetate (1.05 eq)Slight excess ensures conversion; chloro- is cheaper/safer than bromo- on scale.
Base (Step 1) K₂CO₃ (1.1 eq)Promotes S-alkylation over N-alkylation.
Solvent (Step 1) DMF (3-5 volumes)High solubility, favors S-alkylation.
Base (Step 2) NaOEt (21% wt in EtOH)Strong base required for Thorpe-Ziegler cyclization.
Quench Water / Dilute HClPrecipitates the product; removes inorganic salts.

Step-by-Step Procedure:

  • S-Alkylation: Charge reactor with 2-mercapto-4-methylnicotinonitrile and K₂CO₃ in DMF. Cool to 0°C.[1]

  • Addition: Add Ethyl chloroacetate dropwise (exotherm control). Stir at 25°C for 4 hours.

  • IPC (In-Process Control): Check HPLC for disappearance of thiol. Note: If isolating the intermediate, pour into water, filter, and dry.[2][3] For "One-Pot", proceed to Step 4.

  • Cyclization: Add NaOEt solution (2.0 eq) slowly to the reaction mixture. Caution: Significant Exotherm.

  • Reaction: Heat to 60-70°C for 2 hours to drive the Thorpe-Ziegler ring closure.

  • Work-up: Cool to 20°C. Pour mixture into ice water (10 volumes). The product should precipitate as a solid.

  • Purification: Filter the solid. Wash with water (to remove salts) and cold ethanol (to remove organic impurities). Dry in a vacuum oven at 45°C.

Module 4: Troubleshooting Decision Tree

TroubleshootingTree Start Problem Encountered Q1 Is the issue Low Yield? Start->Q1 Q2 Is the issue Purity? Start->Q2 Y1 Check HPLC: Is SM remaining? Q1->Y1 P1 Is impurity 'Sticky Tar'? Q2->P1 Y2 Increase Base Strength (Switch K2CO3 -> NaOEt) Y1->Y2 Yes Y3 Check for N-Alkylation (Impurity at different Rt) Y1->Y3 No (SM consumed) Y3_Fix FIX: Switch Solvent to DMF Use K2CO3 Y3->Y3_Fix P2 Oxidation likely. Sparge with N2/Ar. P1->P2 Yes P3 Hydrolysis product? (Check Acid content) P1->P3 No P3_Fix FIX: Dry solvents/reagents. Avoid aqueous workup until end. P3->P3_Fix

Caption: Diagnostic flow for identifying common failure modes in thienopyridine synthesis.

References
  • Litvinov, V. P. (2005).[4] Thienopyridines: synthesis, properties, and biological activity.[4][1][5][6][7] Russian Chemical Bulletin, 54(4), 867–890.[4]

    • Foundational review on the Thorpe-Ziegler cycliz
  • Dotsenko, V. V., et al. (2020).[1][8] Recent advances in the chemistry of thieno[2,3-b]pyridines.[4][1][6][7][9] 1. Methods of synthesis.[4][1][2][5][6][7][8][10][11][12] Russian Chemical Bulletin, 69, 1831–1867.

    • Detailed mechanistic insights into the S- vs N-alkyl
  • LaPlante, S. R., et al. (2013).[10] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[10][12] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[10]

    • Methodology for distinguishing regioisomers in ambident nucleophile systems.
  • Leung, E., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.[9] Molecules, 27(3), 836.

    • Discusses solubility and purific

Sources

Optimization

Enhancing the anti-proliferative activity of thieno[2,3-b]pyridines.

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Enhancing Anti-Proliferative Activity & Overcoming Physicochemical Limitations Welcome to the Thieno[2,3-b]pyridine Developer Hub Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Enhancing Anti-Proliferative Activity & Overcoming Physicochemical Limitations

Welcome to the Thieno[2,3-b]pyridine Developer Hub

You are accessing the specialized support portal for researchers working with the thieno[2,3-b]pyridine scaffold. This heterocyclic system is a privileged structure in medicinal chemistry, acting as a bioisostere to quinolines. While it exhibits potent cytotoxicity against castrate-resistant prostate cancer and triple-negative breast cancer (TNBC), its development is frequently stalled by two critical failure points: poor aqueous solubility (due to planar


-stacking) and polypharmacology management  (distinguishing kinase inhibition from tubulin targeting).

This guide synthesizes field-proven protocols to troubleshoot these specific bottlenecks.

Module 1: Solubility & Formulation Troubleshooting

User Report: "My lead compound precipitates in cell culture media at concentrations >10 µM, causing erratic IC50 data."

Root Cause Analysis

Thieno[2,3-b]pyridines possess a highly planar tricyclic core. This facilitates strong intermolecular


-

stacking and crystal packing, resulting in high melting points and negligible aqueous solubility. Standard DMSO stock dilutions often crash out upon contact with aqueous buffers.
Troubleshooting Protocol
MethodTechnical DirectiveMechanism of Action
Molecular Modification disrupt Crystal Packing: Introduce bulky, hydrolyzable ester or carbonate groups at the C-3 amino or C-2 carboxamide positions.[1]These "prodrug-like" moieties disrupt the planar lattice energy, increasing solubility. Intracellular esterases cleave them to release the active pharmacophore.
Formulation Strategy Cyclodextrin Complexation: Use Hydroxypropyl-

-Cyclodextrin (HP-

-CD).
The hydrophobic thieno-pyridine core nests in the CD cavity, while hydrophilic hydroxyls interact with water.
Polymer Encapsulation Cholesteryl-Poly(allylamine): Load compound into amphiphilic polymer self-assemblies.Micellar encapsulation prevents aggregation and improves bioavailability in xenograft models.

Expert Tip: If retaining the planar core is essential for binding (e.g., DNA intercalation), do not modify the core ring. Instead, append a morpholine or N-methylpiperazine tail via a flexible linker at the C-5 or C-6 position to introduce an ionizable center.

Module 2: Potency Optimization (SAR)

User Report: "We have solubility, but potency plateaus in the micromolar range. How do we break the nanomolar barrier?"

Optimization Workflow

Recent Structure-Activity Relationship (SAR) studies indicate that the C-5 position is the "vector of opportunity" for enhancing potency against Phospholipase C-


 (PLC

).

Step-by-Step Optimization:

  • The Anchor: Maintain the 2-carboxamide and 3-amino motifs. These are critical for hydrogen bonding within the ATP-binding pocket or the colchicine site of tubulin.

  • The Vector (C-5): Extend the scaffold at C-5 using a propyl-aryl linker .[2]

  • The Specificity Filter: Incorporate an allylic alcohol within this linker.

    • Why? This specific geometry targets an adjacent lipophilic pocket in the PLC enzyme, dropping IC50 values from ~5 µM to <50 nM (e.g., Compound 21r).

Visualizing the Optimization Logic

SAR_Optimization Start Base Scaffold (Thieno[2,3-b]pyridine) Check1 Check C-2/C-3 Substituents Start->Check1 Decision1 Are C-2 Amide & C-3 Amino present? Check1->Decision1 Action1 Restore H-Bond Donors Decision1->Action1 No Step2 Target C-5 Position Decision1->Step2 Yes Action1->Check1 Action2 Append Propyl-Aryl Tether Step2->Action2 Refine Refine Linker: Add Allylic Alcohol Action2->Refine Result High Potency Lead (Targeting Lipophilic Pocket) Refine->Result IC50 < 50nM

Caption: Logical workflow for transforming a micromolar hit into a nanomolar lead by targeting the C-5 lipophilic pocket.

Module 3: Mechanism of Action (MOA) Deconvolution

User Report: "Is my compound a kinase inhibitor or a tubulin poison? The phenotype looks mixed."

The Polypharmacology Challenge

Thieno[2,3-b]pyridines are notorious "privileged structures" that can bind multiple targets. You must distinguish between PLC


 inhibition  (cytostatic/motility reduction) and Tubulin inhibition  (cytotoxic/mitotic arrest).
Differentiation Protocol
AssayOutcome: Kinase/PLC Pathway DominantOutcome: Tubulin Dominant
Cell Cycle Analysis G1 Arrest (Cytostatic)G2/M Arrest (Mitotic Catastrophe)
Morphology Reduced motility, flattened morphologyCell rounding , membrane blebbing, multinucleation
Specific Marker Reduced phosphorylation of Akt or PKC Disruption of microtubule network (Immunofluorescence)
Signaling Pathway Interaction Diagram

MOA_Pathway Drug Thieno[2,3-b]pyridine Derivative PLC PLC-gamma (Phospholipase C) Drug->PLC Inhibition Tubulin Tubulin (Colchicine Site) Drug->Tubulin Inhibition PIP2 PIP2 Hydrolysis PLC->PIP2 Blocks Polymer Microtubule Polymerization Tubulin->Polymer Blocks IP3 IP3 / DAG PIP2->IP3 Ca Ca2+ Release IP3->Ca Motility Cell Motility (Metastasis) Ca->Motility Reduces Arrest G2/M Arrest Polymer->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Dual-mechanism pathway showing the divergence between anti-motility effects (PLC inhibition) and cytotoxic effects (Tubulin inhibition).

Module 4: Synthesis FAQ (The Gewald Reaction)

Q: My Gewald reaction yield is stuck at 30%. How do I improve cyclization? A: The one-pot Gewald reaction (ketone + aldehyde/nitrile + elemental sulfur) is sensitive to base strength.

  • Fix: Switch from Triethylamine (TEA) to Morpholine or Diethylamine as the catalyst.

  • Protocol Adjustment: Pre-stir the ketone and active methylene nitrile for 30 minutes before adding sulfur. This ensures the Knoevenagel condensation intermediate forms fully before the sulfur uptake, reducing side reactions.

Q: How do I purify the final product without a column? A: Exploiting the poor solubility of the core scaffold is actually a benefit here.

  • Fix: After the reaction, pour the mixture into ice-cold water containing 5% HCl. The amine will protonate, potentially staying in solution while impurities precipitate? NO.

  • Correction: Thieno[2,3-b]pyridines are weak bases. Pouring into water usually precipitates the product. Collect the solid, wash with cold ethanol , and recrystallize from DMF/Ethanol mixtures. This often yields >95% purity without chromatography.

References

  • Reynisson, J., et al. (2016).[3] Evidence that phospholipase C is involved in the antitumour action of NSC768313, a new thieno[2,3-b]pyridine derivative.[3] Cancer Cell International.[3]

  • Leung, E., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.[1] Molecules.

  • Jaiswal, J. K., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules.

  • Haverkate, N. A., et al. (2025). Thieno[2,3-b]pyridines inhibit prostate cancer cell proliferation and motility.[3] Endocrine-Related Cancer.

  • Romagnoli, R., et al. (2013).[3] Synthesis and biological evaluation of 2-(alkoxycarbonyl)-3-anilinobenzo[b]thiophenes and thieno[2,3-b]pyridines as new potent anticancer agents.[3][4] Journal of Medicinal Chemistry.

Sources

Troubleshooting

Modifying "4-Methylthieno[2,3-b]pyridine" to improve bioavailability

Technical Support Center: Bioavailability Optimization for 4-Methylthieno[2,3-b]pyridine Scaffolds Ticket ID: #BIO-4MTP-OPT Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioavailability Optimization for 4-Methylthieno[2,3-b]pyridine Scaffolds

Ticket ID: #BIO-4MTP-OPT Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Introduction: The "Help Desk" Approach to Lead Optimization

Welcome to the Technical Support Center. You are likely here because your 4-methylthieno[2,3-b]pyridine lead compound shows potent in vitro affinity (


 nM) but fails in PK studies (

).

This guide treats your molecule as a system with "Hardware" (Chemical Structure) and "Software" (Formulation) components.[1] We will troubleshoot the specific failure modes of this scaffold: Metabolic Instability (the methyl group) and Solubility-Limited Absorption (the planar aromatic system).[1]

Module 1: Structural Modification (The "Hardware" Fix)

Issue: Rapid clearance (


) and high first-pass metabolism.[1]
Root Cause:  The C4-methyl group on the pyridine ring is a "metabolic soft spot," susceptible to rapid benzylic oxidation by CYP450 isoforms (specifically CYP2C19 and CYP3A4).[1]
Troubleshooting Guide: Blocking Metabolic Hotspots

Q: My compound is cleared rapidly in microsomes (


 min). How do I stabilize the methyl group? 

A: The methyl group at the 4-position is electronically activated by the pyridine nitrogen.[1] You must block the hydrogen abstraction step.[1]

Protocol 1.1: Metabolic Blocking Strategies

  • Deuteration (The "Patch"): Replace -CH3 with -CD3.

    • Mechanism:[1][2][3][4] The C-D bond is shorter and stronger than the C-H bond.[1] This exploits the Primary Kinetic Isotope Effect (KIE), slowing CYP-mediated oxidation without changing steric bulk or lipophilicity.[1]

  • Fluorination (The "Upgrade"): Replace -CH3 with -CF3 or -CHF2.

    • Mechanism:[1][3][4] Fluorine acts as a bioisostere that blocks oxidation entirely.[1]

    • Warning: This increases Lipophilicity (LogP) and electron withdrawal.[1] You may need to counter-balance this by adding a solubilizing group elsewhere (see Module 2).[1]

  • Cyclization (The "Workaround"): Convert the methyl into a fused saturated ring (e.g., cyclopropyl or oxetane).[1]

    • Benefit: Adds

      
       character, disrupting planarity and improving solubility while blocking metabolism.[1]
      

Visualization: Metabolic Optimization Workflow

MetabolicOptimization Start High Clearance (CL) MetID Metabolite ID Study (Microsomes + NADPH) Start->MetID Decision Is -CH3 Oxidized? MetID->Decision Block1 Strategy A: Deuteration (-CD3) Retains Lipophilicity Decision->Block1 Yes (Soft Spot) Block2 Strategy B: Fluorination (-CF3) Increases LogP, Blocks CYP Decision->Block2 Yes (Hard Block) Block3 Strategy C: Ring Fusion Adds sp3 character Decision->Block3 Yes (Solubility needed) ReTest Re-evaluate F% Block1->ReTest Check PK Block2->ReTest Block3->ReTest

Caption: Decision tree for addressing metabolic instability at the methyl position.

Module 2: Physicochemical Properties (Solubility)

Issue: "Brick Dust" properties—high melting point, low aqueous solubility.[1] Root Cause: The thieno[2,3-b]pyridine core is flat (planar).[1] This allows molecules to stack tightly like plates (


 stacking), resulting in high Crystal Lattice Energy.[1] Water cannot break these bonds to dissolve the drug.[1]
Troubleshooting Guide: Disrupting Crystal Packing

Q: My compound precipitates in the stomach/intestine. How do I improve dissolution?

A: You must break the symmetry and planarity of the molecule.[1]

Protocol 2.1: The "Lollipop" Strategy Attach a flexible, polar "tail" to the scaffold.[1] This prevents the flat rings from stacking efficiently.[1]

  • Select Attachment Point: The C2 position (thiophene ring) or C5/C6 (pyridine ring) are common vectors.[1]

  • Select Solubilizing Moiety:

    • Morpholine/Piperazine:[1] Standard basic amines (pKa ~8) that form salts at physiological pH.[1]

    • Oxetane:[1] A non-basic, polar spacer that reduces LogP without adding hERG liability.[1]

  • Prodrug Approach: If the active site cannot tolerate bulk, use a cleavable ester or carbonate at the methyl position (e.g., converting hydroxymethyl metabolite to a polar ester).[1]

Table 1: Solubility Impact of Structural Modifications

ModificationEffect on PlanarityEffect on LogPSolubility Outcome
Parent (4-Me) High (Flat)HighPoor (< 1 µg/mL)
+ Morpholine tail Low (Steric clash)LowerGood (> 50 µg/mL)
+ Gem-dimethyl MediumHighModerate (disrupts packing)
-CF3 Replacement HighVery HighPoor (worsens solubility)

Module 3: Formulation & Salt Selection (The "Software" Fix)

Issue: Compound is stable but not absorbing. Root Cause: The pyridine nitrogen in thieno[2,3-b]pyridine is weakly basic (


 ~3–4) due to the electron-withdrawing nature of the fused thiophene.[1] Standard HCl salts may dissociate in the stomach (hydrolysis) or disproportionate.[1]
Troubleshooting Guide: Salt Screening for Weak Bases

Q: Which salt form should I use? HCl didn't work.

A: For weak bases (


), HCl is often too weak a counter-ion to maintain a stable salt in solid state or solution.[1] You need a "Super Acid" or a specific crystal disruption strategy.[1]

Protocol 3.1: The "Golden Triangle" Salt Screen Do not randomly pick acids. Use this logic:

  • Measure

    
    :  Accurately determine the 
    
    
    
    of the pyridine nitrogen.
  • The

    
     Rule:  Ensure 
    
    
    
    for stable salt formation.[1]
    • Recommended Acids: Methanesulfonic acid (Mesylate), Isethionic acid, or Sulfuric acid.[1]

    • Avoid: Fumaric, Tartaric (too weak for this scaffold).[1]

  • Experiment:

    • Dissolve 50 mg of free base in THF/Ethanol (1:1).

    • Add 1.05 eq of acid.[1]

    • Cool slowly to 4°C.

    • Critical Step: If oil forms (common with lipophilic heterocycles), perform "Anti-solvent crashing" using Heptane or MTBE.[1]

Visualization: Salt Selection Logic

SaltScreen Input Thienopyridine (pKa ~ 3.5) Check Check Delta pKa Input->Check WeakAcid Weak Acids (Tartrate/Citrate) Check->WeakAcid Delta < 2 StrongAcid Strong Acids (Mesylate/HCl) Check->StrongAcid Delta > 2 Result1 Unstable Salt (Disproportionation) WeakAcid->Result1 Result2 Stable Salt (Improved Dissolution) StrongAcid->Result2

Caption: Workflow for selecting the correct counter-ion for weak pyridine bases.

Module 4: Experimental Verification (FAQs)

Q: I improved solubility, but Bioavailability (F) is still < 5%. Why? A: You likely have a Permeability or Efflux issue.[1]

  • Check P-gp Efflux: Thienopyridines are frequent substrates for P-glycoprotein (P-gp).[1]

  • Test: Run a Caco-2 permeability assay with and without Verapamil (P-gp inhibitor). If the Efflux Ratio (

    
    ) drops from >2 to ~1 with Verapamil, your drug is being pumped out of the gut wall.[1]
    
  • Fix: N-methylation of amide linkers or reducing Total Polar Surface Area (TPSA) < 90 Ų.

Q: The compound degrades in plasma. A: Check for "S-oxidation."[1] The sulfur in the thiophene ring can be oxidized to sulfoxide/sulfone.[1]

  • Fix: Steric shielding of the sulfur is difficult.[1] Focus on optimizing the pyridine ring to draw metabolic attention elsewhere, or ensure the S-oxide is an active metabolite.[1]

References

  • Litvinov, V. P. (2004).[1] Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Reviews. Link

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry: Strategies for Solubility Enhancement. Academic Press.[1] Link

  • Bakar, A., et al. (2022).[1] Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Methylthieno[2,3-b]pyridine vs. Classical Kinase Inhibitors

This guide provides an in-depth technical comparison of 4-Methylthieno[2,3-b]pyridine derivatives versus established kinase inhibitors.[1] It is designed for researchers investigating novel scaffolds for IKKβ inhibition...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Methylthieno[2,3-b]pyridine derivatives versus established kinase inhibitors.[1] It is designed for researchers investigating novel scaffolds for IKKβ inhibition , PI-PLC modulation , and antiproliferative signaling .[1]

[1]

Executive Summary: The Scaffold Advantage

4-Methylthieno[2,3-b]pyridine is not a single drug but a privileged scaffold in medicinal chemistry.[1] Unlike the ubiquitous quinazoline (e.g., Gefitinib) or quinoline (e.g., Lenvatinib) scaffolds which predominantly target the ATP-binding pocket of Tyrosine Kinases (TKs), the 4-methylthieno[2,3-b]pyridine core offers a unique geometry that biases selectivity toward Serine/Threonine kinases (specifically IKKβ) and Lipid signaling enzymes (PI-PLC) .

This guide contrasts the 4-Methylthieno[2,3-b]pyridine class against standard ATP-competitive inhibitors, highlighting its utility in overcoming resistance mechanisms driven by NF-κB signaling.[1]

Key Differentiators
Feature4-Methylthieno[2,3-b]pyridine ClassStandard Quinazoline/Quinoline Inhibitors
Primary Kinase Target IKKβ (NF-κB pathway), PI-PLC (Lipid signaling)EGFR, VEGFR, PI3K (Growth factors)
Binding Mode Often Allosteric or Substrate-mimetic Predominantly ATP-Competitive (Type I/II)
Key Structural Feature Fused Thiophene-Pyridine (S-N heteroatoms)Fused Benzene-Pyrimidine/Pyridine
Therapeutic Niche Inflammation-driven cancer, Castrate-Resistant Prostate CancerPrimary oncogenic driver mutations

Mechanistic Profiling: Beyond ATP Competition

The IKKβ / NF-κB Axis

While standard kinase inhibitors (e.g., Imatinib) shut down upstream receptor signaling, they often fail when tumors activate downstream survival pathways like NF-κB.[1] Derivatives of 4-methylthieno[2,3-b]pyridine (specifically 3-amino-5-carboxylic acid variants) have been identified as potent IKKβ inhibitors .[1] By blocking IKKβ, these compounds prevent the phosphorylation of IκBα, thereby sequestering NF-κB in the cytoplasm and halting the transcription of pro-survival cytokines.[1]

The PI-PLC Connection

Unlike classical kinase inhibitors, thieno[2,3-b]pyridines also exhibit potent inhibition of Phosphoinositide-specific Phospholipase C (PI-PLC) .[1] This dual-action capability allows them to disrupt lipid second messenger signaling (DAG/IP3), a pathway often unaffected by standard TKIs.

Pathway Visualization

The following diagram illustrates the divergent points of inhibition between the Thieno[2,3-b]pyridine scaffold and classical inhibitors.

SignalingPathways GF Growth Factor RTK RTK (EGFR/VEGFR) GF->RTK PI3K PI3K RTK->PI3K PLC PI-PLC RTK->PLC IKK IKK Complex (IKKβ) PI3K->IKK Akt pathway PIP2 PIP2 (Lipid) PLC->PIP2 Hydrolysis IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (Nuclear) IkB->NFkB Degradation releases NF-κB Prolif Proliferation/Survival NFkB->Prolif Transcription Quinazoline Quinazolines (Gefitinib) Quinazoline->RTK Inhibits Thieno 4-Methylthieno[2,3-b]pyridine Derivatives Thieno->PLC Inhibits Thieno->IKK Inhibits

Caption: Divergent inhibition points: Standard inhibitors (Grey) target the receptor level, while Thieno[2,3-b]pyridines (Blue) target downstream effectors IKKβ and PI-PLC.[1]

Comparative Data Analysis

The following data summarizes the performance of 4-methylthieno[2,3-b]pyridine derivatives (specifically the 3-amino-2-carboxamide series) against reference inhibitors.

Table 1: Selectivity and Potency Profile
Compound ClassTarget SelectivityIC50 (Primary Target)Off-Target RisksSolubility (LogS)
4-Methylthieno[2,3-b]pyridine High for IKKβ / PI-PLC10 - 50 nM (IKKβ)M4 Muscarinic Receptor (PAM activity)Low (Requires formulation)
Thieno[2,3-d]pyrimidine High for EGFR / PI3K< 10 nM (EGFR)DHFR (Folate pathway)Moderate
Quinoline (e.g., Bosutinib) Broad (Src/Abl)1 - 10 nM (Src)High (Multi-kinase)Moderate to High

Critical Insight: Researchers must be aware that while 4-methylthieno[2,3-b]pyridines are excellent kinase inhibitors, certain substitutions (e.g., 5-chloro-6-methoxy) can switch the activity to M4 Muscarinic Receptor modulation (e.g., LY-2033298).[1] Structural verification via NMR is non-negotiable to ensure the correct isomer is synthesized for kinase work.

Experimental Protocol: Synthesis & Validation

To study this scaffold, you must synthesize the core structure. Commercially available "4-methylthieno[2,3-b]pyridine" is often a building block requiring functionalization.[1]

Protocol: Thorpe-Ziegler Cyclization for 3-Amino-4-Methylthieno[2,3-b]pyridines

This protocol yields the biologically active 3-amino-2-carboxamide derivative, the standard probe for kinase assays.[1]

Reagents:

  • Precursor A: 2-Mercapto-4-methylpyridine-3-carbonitrile (Synthesized from 4-methyl-2-chloropyridine-3-carbonitrile + NaSH).[1]

  • Reagent B: 2-Chloroacetamide (or alpha-halo ester/ketone).[1][2]

  • Base: KOH (10% aq) or Sodium Ethoxide (EtONa).

  • Solvent: DMF (Dimethylformamide).[1][3]

Step-by-Step Workflow:

  • S-Alkylation: Dissolve Precursor A (1.0 eq) in DMF.[1] Add KOH (1.0 eq). Stir at RT for 10 min. Add Reagent B (1.0 eq).

    • Checkpoint: A white precipitate (S-alkylated intermediate) often forms.[1][2]

  • Cyclization: Add a second equivalent of base (KOH or EtONa).[1] Heat to 80°C for 1-2 hours .

    • Mechanism:[1][3][4] The methylene proton of the acetamide is deprotonated, attacking the nitrile carbon (Thorpe-Ziegler reaction).

  • Isolation: Pour reaction mixture into ice-cold water. The product precipitates as a solid.[5]

  • Purification: Recrystallize from Ethanol/DMF (3:1).

Synthesis Logic Diagram

Synthesis Start 2-Mercapto-4-methyl- pyridine-3-carbonitrile Inter S-Alkylated Intermediate Start->Inter S_N2 Attack Reagent + 2-Chloroacetamide (Base/DMF) Reagent->Inter Cyclization Thorpe-Ziegler Cyclization (Base/Heat) Inter->Cyclization -H+ Product 3-Amino-4-methyl- thieno[2,3-b]pyridine- 2-carboxamide Cyclization->Product Ring Closure

Caption: Synthetic route to the active kinase-inhibiting scaffold via Thorpe-Ziegler cyclization.

References

  • Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer. National Institutes of Health (NIH). [Link]

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. PubMed Central (PMC). [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link][1]

  • PubChem Compound Summary: Thieno[2,3-b]pyridine. National Library of Medicine. [Link]

  • Design and Synthesis of Novel Protein Kinase CK2 Inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

Comparative

Comparative Guide: Anticancer Activity of 4-Methylthieno[2,3-b]pyridine Isomers

This guide provides an in-depth technical comparison of the anticancer activity of 4-Methylthieno[2,3-b]pyridine isomers. It synthesizes structure-activity relationship (SAR) data, mechanistic insights, and experimental...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the anticancer activity of 4-Methylthieno[2,3-b]pyridine isomers. It synthesizes structure-activity relationship (SAR) data, mechanistic insights, and experimental protocols to assist researchers in lead optimization.

Executive Summary & Structural Landscape

The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a broad range of biological activities including anticancer, antiviral, and anti-inflammatory effects. While the user query specifically highlights the 4-methyl isomer, extensive Structure-Activity Relationship (SAR) studies reveal that the anticancer potency of this class is highly sensitive to the position of the methyl group and the nature of the fusion (thieno[2,3-b] vs. thieno[3,2-b]).

Critical Distinction:

  • 4-Methylthieno[2,3-b]pyridine derivatives: Often associated with M4 muscarinic receptor modulation (CNS targets) and moderate cytotoxic potential unless further substituted at the 4-position with aryl groups.

  • 6-Methylthieno[2,3-b]pyridine derivatives: The dominant scaffold for anticancer activity , particularly in targeting Phosphoinositide-Specific Phospholipase C (PI-PLC) and tubulin polymerization.

  • Thieno[3,2-b]pyridine isomers: An alternative fusion showing specificity for Triple-Negative Breast Cancer (TNBC) via VEGFR-2 inhibition.

Comparative Efficacy: Isomer Performance Analysis

The following table synthesizes data from multiple studies comparing the biological profiles of key methyl-substituted isomers.

Table 1: Comparative Biological Profile of Methylthieno[2,3-b]pyridine Isomers
Isomer / DerivativePrimary Target / MechanismKey Anticancer Activity (IC50)Therapeutic Focus
4-Methylthieno[2,3-b]pyridine M4 Muscarinic Receptor (PAM)> 10 µM (Low intrinsic cytotoxicity)CNS Disorders (Schizophrenia), Antiviral
6-Methylthieno[2,3-b]pyridine PI-PLC Inhibition , Tubulin10 - 50 nM (Breast, Colon, Prostate)Broad-spectrum Anticancer (Lead Scaffold)
4,6-Dimethylthieno[2,3-b]pyridine Dual Mechanism (Synergistic)< 50 nM (High potency)Aggressive Metastatic Cancers
Thieno[3,2-b]pyridine (Isomer) VEGFR-2 / Angiogenesis20 - 100 nM (TNBC specific)Anti-angiogenic / Breast Cancer

Analyst Insight: Researchers targeting cytotoxicity should prioritize the 6-methyl or 4,6-dimethyl substitution patterns. The 4-methyl group alone often directs activity toward GPCRs (like M4) unless the 4-position is substituted with a bulky aryl group (e.g., 4-phenyl), which restores cytotoxic potential by mimicking the pharmacophore of known tubulin inhibitors.

Mechanistic Pathways & SAR Logic

The anticancer activity of these isomers is driven by two distinct pathways depending on the substitution pattern.

Pathway 1: PI-PLC Inhibition (6-Methyl Dominance)

The 6-methyl derivatives (often with a 3-amino-2-carboxamide core) bind to the lipophilic pocket of PI-PLC. This inhibition blocks the hydrolysis of PIP2 into IP3 and DAG, thereby halting calcium release and PKC activation, which are critical for cancer cell proliferation and motility.

Pathway 2: Tubulin Destabilization (4-Aryl / 4,6-Dimethyl)

Substituents at the 4-position (specifically bulky aryl groups) can interact with the colchicine-binding site of tubulin, causing G2/M cell cycle arrest.

Visual Logic: SAR Decision Tree

SAR_Logic Scaffold Thieno[2,3-b]pyridine Core Pos4 Substitution at C-4 Scaffold->Pos4 Pos6 Substitution at C-6 Scaffold->Pos6 Me4 4-Methyl Group Pos4->Me4 Aryl4 4-Aryl Group Pos4->Aryl4 Me6 6-Methyl Group Pos6->Me6 Me4->Me6 4,6-Dimethyl (Synergy) Activity_CNS CNS Activity (M4 PAM) Me4->Activity_CNS Primary Effect Activity_AntiC Anticancer Activity (PI-PLC / Tubulin) Aryl4->Activity_AntiC Tubulin Binding Me6->Activity_AntiC PI-PLC Binding

Figure 1: SAR Decision Tree illustrating how substitution at the 4-position vs. 6-position diverges biological activity between CNS modulation and Anticancer efficacy.

Experimental Protocols

To validate the activity of specific isomers, the following self-validating protocols are recommended.

Protocol A: Synthesis of 3-Amino-4-methylthieno[2,3-b]pyridine Derivatives
  • Objective: To generate the 4-methyl core for testing.

  • Reagents: 2-Chloronicotinonitrile, Ethyl thioglycolate, Sodium ethoxide.

  • Procedure:

    • Cyclization: React 4-methyl-2-chloronicotinonitrile with ethyl thioglycolate in the presence of sodium ethoxide (NaOEt) in ethanol.

    • Reflux: Heat to reflux for 3–5 hours. The Thorpe-Ziegler reaction mechanism drives the fusion of the thiophene ring.

    • Workup: Pour reaction mixture into ice water. The precipitate formed is the target 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate.

    • Validation: Confirm structure via 1H-NMR (Look for singlet methyl peak ~2.4-2.6 ppm).

Protocol B: In Vitro Cytotoxicity Assay (MTT)
  • Cell Lines: PC-3 (Prostate), MDA-MB-231 (TNBC), HCT-116 (Colon).

  • Controls: Positive: Doxorubicin (1 µM); Negative: DMSO (0.1%).

  • Workflow:

    • Seed cells (5x10^3 cells/well) in 96-well plates; incubate 24h.

    • Treat with isomers (4-Me, 6-Me, 4,6-DiMe) at concentrations: 0.01, 0.1, 1, 10, 50 µM.

    • Incubate for 48h.

    • Add MTT reagent; incubate 4h. Dissolve formazan in DMSO.

    • Read Absorbance: 570 nm.

    • Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanism of Action: PI-PLC Signaling Pathway

The most potent anticancer mechanism for this class (specifically 6-methyl derivatives) is the inhibition of PI-PLC.

PI_PLC_Pathway Drug 6-Methylthieno[2,3-b]pyridine PIPLC PI-PLC Enzyme Drug->PIPLC Inhibits PIP2 PIP2 PIPLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Prolif Cell Proliferation & Motility Ca->Prolif PKC->Prolif

Figure 2: Mechanism of Action. The compound inhibits PI-PLC, preventing the hydrolysis of PIP2, thereby blocking the downstream signaling cascade (IP3/DAG) required for tumor growth.

References

  • Leung, E., et al. (2025). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility.[1][2] Endocrine Oncology. Link

  • Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. Link

  • Al-Trawneh, S., et al. (2021). Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells. Acta Chimica Slovenica. Link

  • Quevedo, C., et al. (2022). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Pharmaceuticals.[1][2][3][4][5][6][7][8] Link

  • Bender, A. M., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series: M4 PAM Activity. ACS Omega. Link

Sources

Validation

Comparative Efficacy Guide: 4-Methylthieno[2,3-b]pyridine Derivatives vs. Enzalutamide in Prostate Cancer

Editorial Note: This guide addresses the comparative efficacy of 4-Methylthieno[2,3-b]pyridine derivatives (specifically the emerging class of substituted thienopyridines exemplified by lead compounds like DJ160) versus...

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: This guide addresses the comparative efficacy of 4-Methylthieno[2,3-b]pyridine derivatives (specifically the emerging class of substituted thienopyridines exemplified by lead compounds like DJ160) versus the standard-of-care Enzalutamide . While Enzalutamide targets the Androgen Receptor (AR), 4-Methylthieno[2,3-b]pyridine scaffolds represent a distinct mechanism of action—primarily targeting cytoskeletal dynamics and cell cycle progression—offering a critical alternative for Castration-Resistant Prostate Cancer (CRPC).

Executive Summary: The Resistance Paradox

Enzalutamide (Xtandi) remains the cornerstone of advanced prostate cancer therapy, functioning as a potent Androgen Receptor (AR) antagonist. However, its efficacy is time-limited. Nearly all patients eventually progress to Metastatic Castration-Resistant Prostate Cancer (mCRPC) via mechanisms such as AR splice variants (AR-V7), Glucocorticoid Receptor (GR) upregulation, or lineage plasticity.

4-Methylthieno[2,3-b]pyridine derivatives have emerged as a "mechanism-agnostic" alternative. Unlike Enzalutamide, which relies on a functional AR axis, these thienopyridine scaffolds exert cytotoxic effects through G2/M cell cycle arrest and induction of multinucleation , making them effective in AR-negative (PC3) and Enzalutamide-resistant phenotypes.

Compound Profile & Mechanism of Action

The Incumbent: Enzalutamide[1][2][3][4][5][6]
  • Class: Second-generation non-steroidal anti-androgen.

  • Target: Androgen Receptor (Ligand Binding Domain).

  • Mechanism: Competitively inhibits androgen binding, prevents AR nuclear translocation, and inhibits DNA binding.

  • Limitation: Ineffective in AR-null tumors (e.g., Neuroendocrine PCa) or tumors expressing constitutively active AR variants (AR-V7).

The Challenger: 4-Methylthieno[2,3-b]pyridine Derivatives (e.g., DJ160)
  • Class: Fused bicyclic heteroaromatic scaffold.

  • Target: Pleiotropic; primary evidence points to cytoskeletal disruption (microtubule dynamics) and PI-PLC inhibition .

  • Mechanism:

    • G2/M Arrest: Blocks cells from completing mitosis.

    • Multinucleation: Induces "mitotic catastrophe" where cells replicate DNA but fail to divide, leading to apoptosis.

    • AR-Independence: Retains potency in AR-negative lines (PC3, DU145).

Mechanistic Pathway Visualization

The following diagram contrasts the AR-dependent blockade of Enzalutamide with the cell-cycle disruption of Thienopyridines.

PathwayComparison Enza Enzalutamide AR_Cyto Androgen Receptor (Cytoplasm) Enza->AR_Cyto Blocks Ligand Binding Thieno 4-Methylthieno[2,3-b]pyridine Derivatives Microtubules Microtubule Polymerization Thieno->Microtubules Destabilizes Mitosis Mitosis (M Phase) Thieno->Mitosis Induces G2/M Arrest AR_Nuc AR Nuclear Translocation AR_Cyto->AR_Nuc Inhibited by Enza DNA ARE (DNA) AR_Nuc->DNA Transcription Apoptosis Apoptosis DNA->Apoptosis Reduced Survival Signals Microtubules->Mitosis Spindle Assembly Cytokinesis Cytokinesis Mitosis->Cytokinesis Normal Division MultiNuc Multinucleation & Mitotic Catastrophe Mitosis->MultiNuc Failed Division MultiNuc->Apoptosis Delayed Death

Figure 1: Enzalutamide blocks the AR signaling axis (Red), whereas Thienopyridines disrupt mitotic progression leading to multinucleation (Blue/Yellow).

Comparative Efficacy Data

The following data synthesizes preclinical results comparing Enzalutamide with lead Thienopyridine derivatives (e.g., DJ160) across different prostate cancer models.

FeatureEnzalutamide 4-Methylthieno[2,3-b]pyridine Derivatives
Primary Indication Hormone-Sensitive & CRPC (AR+)CRPC, AR-Negative, & Enzalutamide-Resistant
IC50 (LNCaP - AR+) ~200 - 400 nM< 100 nM (High Potency)
IC50 (PC3 - AR Null) Ineffective (> 10 µM)Potent (Active in nM range)
Effect on Cell Cycle G1 ArrestG2/M Arrest
Morphological Impact No major morphological changeSignificant Multinucleation (Enlarged cells)
Resistance Profile Vulnerable to AR-V7 & GR upregulationEffective in AR-V7+ and Explant models
Key Experimental Insight: Patient-Derived Explants (PDE)

In ex vivo culture of human prostate tumors (the gold standard for translational relevance):

  • Enzalutamide: Failed to inhibit proliferation in ~40% of samples (resistant subset).

  • Thienopyridines: Significantly reduced Ki67 expression (proliferation marker) in both Enzalutamide-sensitive and Enzalutamide-resistant samples.

Experimental Protocols

To validate these findings in your own lab, follow these self-validating protocols.

Protocol A: Assessment of Multinucleation (The Hallmark Assay)

Rationale: Thienopyridines cause a distinct "giant cell" phenotype that Enzalutamide does not. This confirms the mechanism of action.

  • Seeding: Plate PC3 or LNCaP cells at 5,000 cells/well in 96-well plates on glass coverslips.

  • Treatment:

    • Vehicle (DMSO 0.1%)

    • Enzalutamide (10 µM)

    • 4-Methylthieno[2,3-b]pyridine derivative (e.g., 500 nM)

  • Incubation: 48 to 72 hours.

  • Fixation: 4% Paraformaldehyde (15 min).

  • Staining:

    • Phalloidin-488 (F-Actin) to visualize cell boundaries/size.

    • DAPI (Nucleus) to count nuclei per cell.

  • Quantification: Calculate the "Multinucleation Index" (% of cells with >1 nucleus).

    • Expected Result: Thienopyridine > 30% multinucleated; Enzalutamide < 5%.

Protocol B: Patient-Derived Explant (PDE) Culture Workflow

Rationale: Cell lines often drift genetically. PDEs preserve the tumor microenvironment and heterogeneity.

ExplantProtocol Sample Fresh Prostate Tissue (Radical Prostatectomy) Dissection Dissect into 1mm³ cubes Sample->Dissection Culture Place on Gelatin Sponge in 24-well plate (RPMI + 10% FBS + Hydrocortisone) Dissection->Culture Treatment Treat for 48-72h (Enza vs. Thieno vs. DMSO) Culture->Treatment Fixation Fix in Formalin -> Paraffin Embed Treatment->Fixation IHC IHC Staining: Ki67 (Proliferation) Cleaved Caspase-3 (Apoptosis) Fixation->IHC Analysis Digital Pathology Scoring (% Positive Nuclei) IHC->Analysis

Figure 2: Workflow for assessing drug efficacy in patient-derived tissue, ensuring clinical translatability.

Conclusion & Strategic Outlook

The comparison between 4-Methylthieno[2,3-b]pyridine derivatives and Enzalutamide is not a rivalry of equals, but a distinction of generations and targets .

  • Enzalutamide remains the champion for AR-driven disease.

  • Thienopyridines represent a vital "salvage" or "alternative" class for the inevitable emergence of resistance.

Recommendation for Developers: Focus optimization of the 4-methylthieno[2,3-b]pyridine scaffold on improving solubility (often a liability of planar tricyclics) and selectivity to minimize off-target kinase inhibition, while maintaining the potent G2/M arrest phenotype that distinguishes it from AR antagonists.

References

  • University of Essex & Imperial College London. (2025).[1] Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility.[2][1][3] Retrieved from

  • Brooke, G. N., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI Molecules. Retrieved from

  • Watson, P. A., et al. (2015).[4] Emerging mechanisms of resistance to androgen receptor inhibitors in prostate cancer. Nature Reviews Cancer.[4] Retrieved from

  • Mastelic-Gavranovic, B., et al. (2017). Thieno[2,3-b]pyridines are effective inhibitors of prostate cancer stem cells.[2] (Cited context regarding DU145 stem cell inhibition).

Sources

Comparative

Validating Phosphoinositide-Specific Phospholipase C (PI-PLC) as the Target of 4-Methylthieno[2,3-b]pyridine in Cancer Cells

[1][2][3] Executive Summary 4-Methylthieno[2,3-b]pyridine and its derivatives represent a privileged scaffold in medicinal chemistry, primarily identified as potent inhibitors of Phosphoinositide-specific Phospholipase C...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

4-Methylthieno[2,3-b]pyridine and its derivatives represent a privileged scaffold in medicinal chemistry, primarily identified as potent inhibitors of Phosphoinositide-specific Phospholipase C (PI-PLC) .[1][2] While polypharmacology (targeting Hsp90, Tubulin, or TDP1) is possible depending on substitution patterns, the dominant cytotoxic mechanism in cancer cells—particularly in triple-negative breast (TNBC) and prostate cancers—is the disruption of PI-PLC signaling.

This guide details a rigorous, self-validating workflow to confirm PI-PLC as the primary target. It moves beyond simple proliferation assays to establish direct target engagement and mechanistic causality.

Part 1: The Target Landscape & Competitive Analysis

Before initiating wet-lab validation, it is critical to contextualize the candidate compound against established tools. 4-Methylthieno[2,3-b]pyridine derivatives are distinct because they often target the lipophilic pocket of PI-PLC, unlike traditional inhibitors that may target the active site or calcium binding.

Comparative Analysis: Candidate vs. Alternatives
Feature4-Methylthieno[2,3-b]pyridine (Candidate)U73122 (Standard Control)Edelfosine (Alternative)siRNA (PLCG1/PLCD1) (Genetic Gold Standard)
Primary Target PI-PLC Isoforms (δ, γ) PI-PLC (General)PI-PLC & Lipid RaftsSpecific Isoform mRNA
Binding Mode Allosteric / Lipophilic PocketActive Site / InterfacialMembrane disruptionN/A (Translation inhibition)
Selectivity High (Tunable by C-2/C-5 substitution)Low (High off-target rate)Low (Affects apoptotic signaling)Very High
Solubility Low to Moderate (Crystal packing issues)PoorModerateSoluble (Transfection req.)
Key Phenotype G2/M Arrest, Membrane Blebbing G1 Arrest, NecrosisApoptosisIsoform-dependent

Expert Insight: Do not rely solely on U73122 as a positive control. It is known for significant off-target effects and instability. The most robust validation compares the Candidate's phenotype directly to PLCG1 or PLCD1 knockdown.

Part 2: Mechanistic Validation Workflow

Computational & Biochemical Verification

Objective: Confirm physical interaction and enzymatic inhibition in a cell-free system.

Protocol A: In Silico Docking (Screening)

  • Target: Crystal structures of PI-PLCδ1 (e.g., PDB ID: 1DJX).

  • Site: Focus on the C2 domain or the catalytic TIM barrel , specifically the lipophilic pocket adjacent to the active site.

  • Success Metric: Binding energy < -8.0 kcal/mol; interaction with key hydrophobic residues (e.g., Tyr, Trp).

Protocol B: Fluorescence-Based PI-PLC Activity Assay

  • Substrate: PIP2 conjugated to a fluorophore (e.g., BODIPY-PIP2).

  • Method:

    • Incubate recombinant PI-PLC enzyme with varying concentrations of 4-Methylthieno[2,3-b]pyridine (0.1 nM – 10 µM) for 15 mins.

    • Add BODIPY-PIP2 substrate.

    • Measure fluorescence intensity (cleavage relieves quenching or alters polarization).

  • Control: U73122 (Positive), DMSO (Vehicle).

  • Data Output: Calculate IC50. A potent thienopyridine derivative should exhibit an IC50 in the low nanomolar range (20–100 nM) .

Cellular Target Engagement (The "Proof of Binding")

Objective: Prove the compound binds PI-PLC inside the living cell, not just in a test tube.

Protocol C: Cellular Thermal Shift Assay (CETSA) This is the gold standard for validating intracellular binding without chemical modification of the drug.

  • Treatment: Treat cancer cells (e.g., MDA-MB-231) with the candidate (10x IC50) or DMSO for 1 hour.

  • Harvest: Collect cells, wash in PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot lysate into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Separation: Cool to RT, centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.

  • Detection: Run the supernatant (soluble fraction) on SDS-PAGE. Immunoblot for PI-PLCδ1 or PI-PLCγ .

  • Analysis: Plot the "Melting Curve".

    • Result: If the compound binds PI-PLC, it will thermally stabilize the protein, shifting the melting curve (T_agg) to the right (higher temperature) compared to DMSO.

Functional Phenotyping & Signaling Pathway Analysis

Objective: Confirm that binding leads to the expected interruption of the PIP2


 IP3/DAG cascade.

Protocol D: Calcium Mobilization Assay Since PI-PLC hydrolyzes PIP2 to generate IP3 (which releases Ca2+), inhibition must suppress calcium spikes.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator).

  • Stimulation: Stimulate cells with EGF or ATP to trigger PLC activation.

  • Measurement: Monitor fluorescence via flow cytometry or plate reader.

  • Validation: Pre-treatment with 4-Methylthieno[2,3-b]pyridine should blunt the agonist-induced calcium spike.

Protocol E: Western Blotting for Downstream Effectors

  • Markers:

    • p-PKC (Ser660): Should Decrease (Downstream of DAG).

    • p-ERK1/2: Should Decrease (Downstream of PKC/Ras).

    • Cyclin B1: Should Accumulate (Indicative of G2/M arrest).

Part 3: Visualization of the Signaling Mechanism

The following diagram illustrates the PI-PLC pathway and the specific intervention point of 4-Methylthieno[2,3-b]pyridine.

PIPLC_Pathway Receptor GPCR / RTK PIPLC PI-PLC (Target) Receptor->PIPLC Activates PIP2 PIP2 (Membrane Lipid) PIPLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces DAG DAG PIP2->DAG Produces Inhibitor 4-Methylthieno[2,3-b]pyridine Inhibitor->PIPLC Inhibits (Allosteric) Apoptosis G2/M Arrest & Apoptosis Inhibitor->Apoptosis Induces Ca Ca2+ Release (ER Stores) IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Co-activates CellResponse Proliferation & Motility PKC->CellResponse Promotes

Caption: Mechanism of Action.[1][3][4] The compound inhibits PI-PLC, blocking the hydrolysis of PIP2 into IP3 and DAG, thereby collapsing the Calcium/PKC survival signaling axis.

Part 4: Advanced Validation (The "Fingerprint" Check)

To distinguish the candidate from general toxins, verify the specific "Thienopyridine Phenotype."

Cancer Stem Cell (CSC) Reduction

Thieno[2,3-b]pyridines are unique in their ability to target CSC populations, often shifting metabolism from lipid oxidation to glycolysis.[1]

  • Experiment: Flow Cytometry for CD44+/CD24- (Breast Cancer) or CD133+ (General).

  • Expectation: A significant reduction in the CSC sub-population percentage compared to bulk tumor cells.

Morphological Assessment
  • Observation: Phase-contrast microscopy.

  • Specific Sign: Look for "rounding" and distinct plasma membrane blebbing within 12-24 hours. This is characteristic of PI-PLC inhibition disrupting the cytoskeletal-membrane interface, distinct from the fragmentation seen in pure DNA-damage apoptosis.

References

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Source: Journal of Molecular Endocrinology (via NIH/PubMed) [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Source: MDPI (Molecules) [Link]

  • Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. Source: NIH National Library of Medicine (PMC) [Link]

  • Novel Thieno[2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. Source: NIH National Library of Medicine (PMC) [Link]

  • The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods. Source: Royal Society of Chemistry (RSC Advances) [Link]

Sources

Validation

Comparative Efficacy of Methyl-Substituted Thieno[2,3-b]pyridine Derivatives in Oncology Research

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The thieno[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, d...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Within this class of compounds, methyl-substituted derivatives have shown particularly promising potency as anticancer agents. This guide provides a comparative analysis of the efficacy of various methyl-substituted thieno[2,3-b]pyridine derivatives, supported by experimental data, to aid researchers in the strategic design and development of novel therapeutics.

Structure-Activity Relationship (SAR): The Significance of Methyl Substitution

The position and nature of substituents on the thieno[2,3-b]pyridine core play a pivotal role in determining the biological activity and potency of the derivatives. The introduction of a methyl group, in particular, has been shown to significantly influence the anti-proliferative effects of these compounds. While a comprehensive analysis of 4-methyl derivatives is limited in the current literature, studies on derivatives with methyl groups at other positions, notably the 6-position, have provided valuable insights into the structure-activity relationship (SAR).

For instance, in the 2-alkoxycarbonyl-3-(3',4',5'-trimethoxyanilino)thieno[2,3-b]pyridine series, the presence of a methyl group at the C-6 position led to a significant enhancement of antiproliferative activity, pushing it into the nanomolar range. This suggests that the methyl group may contribute to a more favorable binding interaction with the biological target, potentially through steric or electronic effects. The hydrophobic nature of the methyl group could also facilitate membrane permeability, leading to higher intracellular concentrations of the compound.

Furthermore, the substitution pattern on the N-phenyl ring of 3-amino-5-(1-hydroxyethyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamides has been shown to be a critical determinant of potency. Derivatives with 2'-Me-3'-Cl and 1'-naphthyl substitutions on the aryl carboxamide exhibited the most potent anti-proliferative activity, with IC50 values in the low nanomolar range against various cancer cell lines.[1] This highlights the importance of a holistic approach to SAR studies, considering the interplay of substitutions at different positions of the thieno[2,3-b]pyridine scaffold.

Comparative Potency of Methyl-Substituted Thieno[2,3-b]pyridine Derivatives

The following table summarizes the in vitro potency of selected methyl-substituted thieno[2,3-b]pyridine derivatives against various cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, which are standard measures of a compound's effectiveness in inhibiting biological or biochemical functions.

Compound IDSubstitution PatternCancer Cell LinePotency (IC50/GI50)Reference
Series 1 3-amino-5-(1-hydroxyethyl)-6-methyl -N-(2'-methyl-3'-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamideHCT-116 (Colon)11 nM[1]
MDA-MB-231 (Breast)15 nM[1]
Series 2 3-amino-5-(1-hydroxyethyl)-6-methyl -N-(1'-naphthyl)thieno[2,3-b]pyridine-2-carboxamideHCT-116 (Colon)24 nM[1]
DJ160 Thieno[2,3-b]pyridine derivative (specific methyl position not detailed)LNCaP (Prostate)<50 nM[2]
C42 (Prostate)<50 nM[2]
PC3 (Prostate)<50 nM[2]
Compound 17d 5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide with a 3-methoxyphenylcarboxamideMDA-MB-435 (Melanoma)23 nM[3]
MDA-MB-468 (Breast)46 nM[3]

Note: The specific substitution pattern for DJ160 was not fully disclosed in the cited literature. Compound 17d is included for its potent activity within the broader thieno[2,3-b]pyridine class, although it is not a simple methyl-substituted derivative.

Mechanism of Action: A Multi-Targeted Approach

The potent anti-proliferative activity of thieno[2,3-b]pyridine derivatives is attributed to their ability to interact with multiple intracellular targets, leading to the disruption of key cellular processes.

One of the primary proposed mechanisms is the inhibition of phosphoinositide-specific phospholipase C (PI-PLC) .[1] PI-PLC is a crucial enzyme in signal transduction pathways that regulate cell growth, proliferation, and differentiation. Its upregulation is observed in many cancers, making it an attractive target for cancer therapy. Molecular modeling studies have suggested that thieno[2,3-b]pyridines can bind to the active site of PI-PLC, thereby inhibiting its activity and disrupting downstream signaling.

Another significant mechanism of action is the inhibition of tubulin polymerization . Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine site on tubulin, certain thieno[2,3-b]pyridine derivatives can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.

The following diagram illustrates the proposed signaling pathways affected by methyl-substituted thieno[2,3-b]pyridine derivatives:

G cluster_0 Thieno[2,3-b]pyridine Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Thieno Methyl-substituted thieno[2,3-b]pyridine derivatives PIPLC PI-PLC Inhibition Thieno->PIPLC Binds to active site Tubulin Tubulin Polymerization Inhibition Thieno->Tubulin Binds to colchicine site Signal_Transduction Disruption of Signal Transduction PIPLC->Signal_Transduction Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Apoptosis Apoptosis Signal_Transduction->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for methyl-substituted thieno[2,3-b]pyridine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for key experiments.

Synthesis of 3-amino-5-(1-hydroxyethyl)-6-methyl-N-arylthieno[2,3-b]pyridine-2-carboxamides

The synthesis of these derivatives generally follows a multi-step procedure, which can be adapted based on the desired substitutions. A representative synthetic scheme is depicted below:

G Start Starting Materials (e.g., 2-amino-3-cyanopyridine) Step1 Step 1: Gewald Reaction Start->Step1 Intermediate1 Substituted 2-aminothiophene Step1->Intermediate1 Step2 Step 2: Acylation Intermediate1->Step2 Intermediate2 Amide Intermediate Step2->Intermediate2 Step3 Step 3: Cyclization Intermediate2->Step3 Final_Product 3-amino-thieno[2,3-b]pyridine derivative Step3->Final_Product

Caption: General synthetic workflow for thieno[2,3-b]pyridine derivatives.

Step-by-Step Protocol:

  • Gewald Reaction: The synthesis typically begins with a Gewald reaction, where a substituted 2-amino-3-cyanopyridine is reacted with a ketone or aldehyde and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine) to form a substituted 2-aminothiophene.

  • Acylation: The resulting 2-aminothiophene is then acylated at the amino group using an appropriate acyl chloride or anhydride.

  • Cyclization: The final thieno[2,3-b]pyridine core is formed through an intramolecular cyclization reaction, often promoted by a strong base such as sodium ethoxide.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography. The structure and purity of the synthesized compounds are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Anti-Proliferative Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is then removed, and the formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 or GI50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The available data strongly suggest that methyl-substituted thieno[2,3-b]pyridine derivatives represent a promising class of anti-cancer agents with potent activity in the nanomolar range against a variety of cancer cell lines. The SAR studies indicate that the position of the methyl group, along with other substitutions on the scaffold, is crucial for optimizing potency. The multi-targeted mechanism of action, involving the inhibition of key cellular targets like PI-PLC and tubulin, provides a strong rationale for their anti-proliferative effects.

Future research in this area should focus on a more systematic exploration of the SAR, particularly investigating the impact of methyl substitution at the 4-position of the thieno[2,3-b]pyridine core. Further elucidation of the precise molecular interactions with their biological targets through techniques such as X-ray crystallography will be invaluable for the rational design of next-generation derivatives with improved potency and selectivity. In vivo studies are also warranted to evaluate the therapeutic potential and pharmacokinetic properties of the most promising lead compounds.

References

  • Haverkate, J. A., et al. (2016). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 21(1), 116. [Link]

  • Brooke, G. N., et al. (2022). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Endocrine-Related Cancer, 29(10), 573-587. [Link]

  • Reynisson, J., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 565-575. [Link]

  • Romagnoli, R., et al. (2013). Synthesis and evaluation of 2-alkoxycarbonyl-3-anilino-thieno[2,3-b]pyridines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 56(14), 5857-5868. [Link]

Sources

Comparative

Head-to-head comparison of thieno[2,3-b]pyridine synthesis methods

Part 1: Executive Summary & Strategic Analysis The thieno[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and indoles in PI3K inhibitors, anti-inflammat...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The thieno[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and indoles in PI3K inhibitors, anti-inflammatory agents, and intercalating cytotoxics.

For the synthetic chemist, the choice of route is rarely about "which works" (they all do) but about regiocontrol and substituent tolerance .

  • Choose the Thorpe-Ziegler (Pyridine-First) Route if you need to build a library with diverse substituents on the thiophene ring (positions 2 and 3) while keeping the pyridine core constant. This is the industry standard for scale-up.

  • Choose the Friedländer-Type (Thiophene-First) Route if you require complex substitution patterns on the pyridine ring (positions 4, 5, and 6) that are difficult to access via electrophilic aromatic substitution later.

  • Choose Microwave-Assisted MCR for rapid hit-to-lead exploration where speed outweighs yield optimization.

Visualizing the Disconnection

The following retrosynthetic analysis illustrates the fundamental logic difference between the two primary methodologies.

Retrosynthesis cluster_0 Method A: Pyridine-First (Thorpe-Ziegler) cluster_1 Method B: Thiophene-First (Friedländer) Target Thieno[2,3-b]pyridine Core Pyridine 2-Mercapto-3-cyanopyridine + Halomethyl Ketone/Ester Target->Pyridine S-Alkylation & Cyclization Thiophene 2-Aminothiophene-3-carbaldehyde + Active Methylene/Ketone Target->Thiophene Condensation & Dehydration

Figure 1: Retrosynthetic disconnection showing the two dominant logic paths for scaffold construction.

Part 2: Method A - The Thorpe-Ziegler Annulation (Pyridine-First)

This is the most robust method for generating 3-amino-thieno[2,3-b]pyridine derivatives. It relies on the high nucleophilicity of the sulfur atom in 2-mercaptonicotinonitriles.

The Mechanism

The reaction proceeds via an SN2 alkylation followed by a base-mediated Thorpe-Ziegler cyclization. The driving force is the formation of the aromatic thiophene ring and the thermodynamic stability of the resulting amine (tautomerized from the imine).

ThorpeZiegler Start 2-Mercapto- nicotinonitrile Inter1 S-Alkylated Intermediate Start->Inter1 + Base (1 eq) Reagent α-Halo Carbonyl (Cl-CH2-EWG) Reagent->Inter1 Inter2 Thiolate Carbanion Inter1->Inter2 Deprotonation (Base) Cyclic Imino-Thiophene Intermediate Inter2->Cyclic Intramolecular Nitrile Attack Product 3-Amino-thieno [2,3-b]pyridine Cyclic->Product Tautomerization

Figure 2: Mechanistic flow of the Thorpe-Ziegler annulation.

Validated Protocol

Scope: Synthesis of 3-amino-2-ethoxycarbonylthieno[2,3-b]pyridine.

  • Precursor Preparation: Dissolve 2-mercapto-3-cyanopyridine (1.0 equiv) in anhydrous DMF (5 mL/mmol).

    • Note: If starting from the pyridinethione tautomer, ensure dry conditions to favor the thiol form.

  • Alkylation: Add ethyl chloroacetate (1.1 equiv) and K₂CO₃ (2.5 equiv). Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: TLC should show the disappearance of the thiol (often a yellow spot) and appearance of the S-alkylated intermediate.

  • Cyclization: Heat the mixture to 80–100 °C for 4–6 hours.

    • Critical Step: Alternatively, for sensitive substrates, isolate the S-alkylated intermediate and treat with NaOEt in EtOH at reflux. This "two-step" variation often yields cleaner crystals.

  • Workup: Pour the reaction mixture onto crushed ice/water. The product usually precipitates as a solid.

  • Purification: Recrystallization from Ethanol/DMF (9:1).

Senior Scientist Insight:

"A common failure mode in this reaction is the oxidation of the pyridine ring before cyclization if you are starting from partially hydrogenated pyridines (e.g., cyanopyridinethiones). If your yield is low, degas your solvents. The thiolate intermediate is susceptible to disulfide formation under aerobic conditions."

Part 3: Method B - Friedländer-Type Condensation (Thiophene-First)

When the pyridine ring requires specific substitution (e.g., a 4-aryl group), starting from a substituted 2-aminothiophene is superior. This method mimics the classical quinoline synthesis.

The Mechanism

This involves the condensation of a 2-amino-3-formylthiophene (or ketone) with a carbonyl compound containing an active methylene group.

Validated Protocol

Scope: Synthesis of 2,3-disubstituted thieno[2,3-b]pyridine.

  • Reagents: Combine 2-amino-3-formylthiophene (1.0 equiv) and the active methylene ketone (e.g., acetophenone for a 4-phenyl analog) (1.2 equiv).

  • Catalyst System: Use a saturated ethanolic solution of KOH (Base catalyzed) or Sulfuric acid/Acetic acid (Acid catalyzed).

    • Recommendation: Base catalysis (KOH/EtOH) is generally milder and cleaner for this specific scaffold compared to the harsh acid conditions used in quinoline synthesis.

  • Reaction: Reflux for 8–12 hours.

  • Workup: Evaporate solvent, neutralize (if acid used), and extract with DCM.

  • Purification: Flash column chromatography (Hexane:EtOAc) is usually required as this method produces more side products (aldol polymers) than Method A.

Senior Scientist Insight:

"Regioselectivity can be tricky here. If your active methylene compound is asymmetrical (e.g., 2-butanone), you will get a mixture of isomers. Sterics usually dictate the major product, but you must verify regiochemistry via NOESY NMR."

Part 4: Method C - Microwave-Assisted One-Pot Synthesis (Modern)

For high-throughput screening (HTS) libraries, isolating intermediates is a bottleneck. The microwave-assisted method using solid supports or Lewis acid catalysts (Yb(OTf)₃) is the modern alternative.

Validated Protocol

Scope: Solvent-free synthesis on silica gel support.

  • Loading: Adsorb 2-amino-3-cyanothiophene and the ketone (e.g., cyclohexanone) onto silica gel impregnated with Yb(OTf)₃ (5 mol%).

  • Irradiation: Microwave irradiation (300W) at 140 °C for 5–10 minutes.

  • Extraction: Wash the silica gel with EtOAc.

  • Result: High conversion, often requiring minimal purification.

Part 5: Head-to-Head Comparison

The following data summarizes the performance of these methods based on literature precedents (e.g., Litvinov et al., Russian Chemical Reviews) and internal scale-up data.

FeatureMethod A: Thorpe-ZieglerMethod B: FriedländerMethod C: Microwave MCR
Primary Logic Pyridine

Thiophene
Thiophene

Pyridine
Convergent
Typical Yield 85 – 95% (Excellent)50 – 70% (Moderate)60 – 85% (Good)
Atom Economy High (Loss of HCl/H₂O)Moderate (Loss of H₂O x2)High
Regiocontrol Absolute (Pre-defined by nitrile)Variable (Substrate dependent)Variable
Scalability High (kg scale feasible)Medium (Purification limits)Low (Vial size limits)
Substituent Flex Excellent for Thiophene ringExcellent for Pyridine ringBest for combinatorial diversity
Key Risk Thiol oxidationPolymerization of aldehydesThermal decomposition
Decision Matrix

DecisionMatrix Start Start: What is your primary constraint? Q1 Need specific substituents on Pyridine ring (C4-C6)? Start->Q1 Q2 Is this for >10g Scale-up? Q1->Q2 No MethodB Method B: Friedländer Q1->MethodB Yes MethodA Method A: Thorpe-Ziegler Q2->MethodA Yes MethodC Method C: MCR/Microwave Q2->MethodC No (HTS/Exploration)

Figure 3: Decision matrix for selecting the optimal synthetic pathway.

References

  • Litvinov, V. P., Dotsenko, V. V., & Krivokolysko, S. G. (2005).[1][2][3] Thienopyridines: synthesis, properties, and biological activity.[1][2][3][4][5][6][7][8] Russian Chemical Reviews, 74(4), 317–341.

    • Authoritative review covering the Thorpe-Ziegler mechanism and "Method A" protocols.
  • Dotsenko, V. V., et al. (2020).[2] Recent advances in the chemistry of thieno[2,3-b]pyridines.[2][4][7][8][9] 1. Methods of synthesis.[2][3][4][5][6][7][8][9][10][11][12] Russian Chemical Bulletin, 69, 1829–1858.[2]

    • Updates on the classical methods and introduction of modern MCR approaches.
  • Friedländer, P. (1882).[12] Über o-Aminobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. (Foundational chemistry adapted for thienopyridines).[4][5][6][7][9][13]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell.
  • Wieke, et al. (2011). Yb(OTf)3 catalyzed solvent-free synthesis of thieno[2,3-b]pyridines.[6] (Cited in context of microwave/Lewis Acid catalysis).[6]

Sources

Validation

Technical Comparison Guide: 4-Methylthieno[2,3-b]pyridine Scaffolds in Drug Discovery

Executive Summary This guide critically evaluates the pharmacological profile of 4-Methylthieno[2,3-b]pyridine derivatives, a class of fused heterocyclic compounds emerging as potent antiproliferative agents. While exhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide critically evaluates the pharmacological profile of 4-Methylthieno[2,3-b]pyridine derivatives, a class of fused heterocyclic compounds emerging as potent antiproliferative agents. While exhibiting nanomolar efficacy in vitro against refractory prostate and breast cancer lines, these compounds historically suffer from an in vitro-in vivo disconnect driven by poor aqueous solubility and high crystal packing energy.

This document synthesizes experimental data to guide researchers in optimizing this scaffold, specifically comparing parent "alcohol" derivatives against "prodrug" ester modifications to bridge the translational gap.

Mechanistic Profiling & Target Engagement

The 4-Methylthieno[2,3-b]pyridine core functions primarily as a Phosphoinositide Phospholipase C (PI-PLC) inhibitor . Unlike standard chemotherapeutics that target DNA directly (e.g., Doxorubicin), this scaffold disrupts lipid signaling cascades essential for cancer cell motility and mitosis.

Primary Mode of Action
  • PI-PLC Inhibition: The scaffold binds to the catalytic domain of PI-PLC, preventing the hydrolysis of PIP2 into IP3 and DAG.

  • Calcium Signaling Disruption: Reduced IP3 levels prevent Ca2+ release from the endoplasmic reticulum.

  • Cell Cycle Arrest: The cascade failure results in a blockade at the G2/M phase , forcing cells into multinucleation and eventual apoptosis.

Pathway Visualization

The following diagram illustrates the downstream effects of 4-Methylthieno[2,3-b]pyridine inhibition on tumor progression.

PIPLC_Pathway Inhibitor 4-Methylthieno[2,3-b]pyridine (Scaffold) PIPLC PI-PLC Enzyme (Target) Inhibitor->PIPLC Inhibits PIP2 PIP2 (Substrate) PIPLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 Blocked DAG DAG (Second Messenger) PIP2->DAG Blocked CaRelease ER Ca2+ Release IP3->CaRelease Required for PKC PKC Activation DAG->PKC Activates CellCycle Cell Cycle Progression (G2/M) CaRelease->CellCycle Regulates PKC->CellCycle Promotes Apoptosis Apoptosis / Multinucleation CellCycle->Apoptosis Arrest leads to

Figure 1: Signal transduction blockade induced by thienopyridine derivatives leading to G2/M arrest.

In Vitro Performance: Potency vs. Solubility

The "4-methyl" substitution on the thieno[2,3-b]pyridine ring is critical for steric positioning within the binding pocket. However, the planarity of the aromatic system leads to extensive


-

stacking, resulting in high melting points (>200°C) and poor solubility.
Comparative Data: Parent vs. Prodrug Derivatives

The table below compares the parent alcohol form against ester-functionalized "prodrug" derivatives designed to disrupt crystal packing.

Compound VariantModification (R-Group)IC50 (HCT-116 Colon)IC50 (MDA-MB-231 Breast)Aqueous SolubilityPredicted logP
Parent Scaffold -CH(OH)Me (Alcohol)35 nM42 nM< 5 µM (Poor)3.2
Prodrug A -Acetate Ester18 nM 25 nM ~20 µM3.8
Prodrug B -Carbonate22 nM30 nM~15 µM4.1
ReferenceEnzalutamideN/A (Resistant)~20 µMModerate3.6

Key Insight: Contrary to standard medicinal chemistry intuition where adding lipophilic esters decreases solubility, here the bulky ester groups disrupt the planar crystal lattice. This lowers the lattice energy, actually improving dissolution kinetics and bioavailability [1].[1]

Detailed Experimental Protocol: Validating Potency

To replicate the data above, use the following self-validating protocol. This workflow includes a "solubility checkpoint" often missed in standard guides.

Protocol: High-Fidelity Cell Viability Assay (Resazurin)

Objective: Determine IC50 while controlling for compound precipitation.

Reagents:

  • Target Cells (e.g., PC3, HCT-116).[2]

  • Compound Stock: 10 mM in DMSO.

  • Resazurin Sodium Salt (Sigma).

Step-by-Step Workflow:

  • Seeding: Plate 3,000 cells/well in 96-well black-walled plates. Incubate 24h for attachment.

  • Compound Preparation (Critical Step):

    • Prepare serial dilutions (10 µM down to 0.1 nM) in DMSO first.

    • Dilute 1:1000 into pre-warmed culture media immediately before addition to cells to minimize precipitation time.

    • Validation Check: Inspect the 10 µM well under 20x microscopy. If micro-crystals are visible, the IC50 data will be artifactual.

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add Resazurin (final conc. 44 µM).

    • Incubate 2-4 hours.

    • Read Fluorescence (Ex 560nm / Em 590nm).

  • Analysis: Fit data to a 4-parameter logistic regression model.

In Vivo Correlation: The Explant Model

Standard xenograft models often fail to predict clinical efficacy for thienopyridines due to species-specific metabolic clearance. The Patient-Derived Explant (PDE) model is the gold standard for validating this specific scaffold [2].

Why PDE?
  • Preserves Tumor Microenvironment: Maintains stromal interactions absent in 2D culture.

  • Predicts Clinical Response: 4-Methylthieno[2,3-b]pyridine derivatives have shown efficacy in Enzalutamide-resistant prostate tissue in this model.

Workflow: Patient-Derived Explant Culture

This protocol bridges the in vitro potency to in vivo reality.

PDE_Workflow Sample Patient Tumor (Prostate/Breast) Dissection Dissection (1mm³ cubes) Sample->Dissection Culture Culture on Gelatin Sponge Dissection->Culture Treatment Drug Treatment (48-72h) Culture->Treatment Analysis IHC / qPCR (Ki67 or PCNA) Treatment->Analysis

Figure 2: Workflow for assessing thienopyridine efficacy in patient-derived tissue explants.

Correlation Data
  • In Vitro (2D): 4-Methylthieno[2,3-b]pyridine derivatives inhibit PC3 cell proliferation by >90% at 100 nM.

  • Explant (3D): In patient tissue, the same concentration reduces PCNA (Proliferating Cell Nuclear Antigen) expression by ~80% [2].[3]

  • Pharmacokinetics (Mouse IP):

    • Parent Alcohol: High variability in plasma levels due to precipitation at the injection site.

    • Prodrug (Ester): Higher Cmax and AUC, confirming that disrupting crystal packing translates to better systemic exposure [1].

Synthesis & Conclusion

The 4-Methylthieno[2,3-b]pyridine scaffold represents a high-potential chemical space for treating proliferative diseases, particularly those resistant to androgen receptor signaling inhibitors.

Final Recommendation: Researchers should prioritize ester-functionalized derivatives over the parent alcohol. While the parent compound shows exceptional intrinsic potency in simplified 2D models, the ester modifications are required to overcome the thermodynamic barrier of crystal packing, ensuring the compound reaches the tumor site in vivo.

References

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Source: MDPI (Molecules), 2022. URL:[Link]

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Source: NIH / PubMed Central (Oncotarget), 2019. URL:[Link]

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Source: MDPI (Molecules), 2013. URL:[Link]

  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. Source: ACS Medicinal Chemistry Letters, 2013. URL:[Link]

Sources

Comparative

Benchmarking Guide: 4-Methylthieno[2,3-b]pyridine Scaffolds in Drug Discovery

Executive Summary The 4-Methylthieno[2,3-b]pyridine scaffold represents a privileged structure in medicinal chemistry, distinguished by its bioisosteric relationship with quinolines and purines. Unlike a single drug, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Methylthieno[2,3-b]pyridine scaffold represents a privileged structure in medicinal chemistry, distinguished by its bioisosteric relationship with quinolines and purines. Unlike a single drug, this chemical entity serves as a potent "Lead Candidate" core, primarily investigated for anti-proliferative (anticancer) and antimicrobial efficacy.

This guide benchmarks derivatives of this scaffold against industry-standard controls—specifically Doxorubicin (broad-spectrum chemotherapeutic) and Ciprofloxacin (antibacterial)—to validate their potential as next-generation therapeutics. Current data indicates that optimized 4-methylthieno[2,3-b]pyridine derivatives can achieve nanomolar (nM) potency against multidrug-resistant (MDR) cell lines, often surpassing the efficacy of traditional anthracyclines in specific phenotypic screens.

Pharmacophore & Mechanistic Rationale

Why this Scaffold?

The fusion of a thiophene ring with a pyridine ring creates a planar, electron-deficient system capable of:

  • Intercalation: Fitting between DNA base pairs (similar to Doxorubicin).

  • Kinase Inhibition: Mimicking the ATP-binding pocket of kinases such as PI3K and EGFR .

  • Lipophilicity: The 4-methyl substitution enhances membrane permeability compared to the unsubstituted core, improving bioavailability.

Mechanism of Action (MoA) Visualization

The primary anticancer mechanism involves the inhibition of the PI3K/Akt/mTOR pathway and Phospholipase C (PLC) , leading to G2/M cell cycle arrest and apoptosis.

MoA_Pathway Compound 4-Methylthieno[2,3-b]pyridine Derivative PI3K PI3K / PLC (Enzymatic Target) Compound->PI3K Inhibits PIP3 PIP3 Production (Decreased) PI3K->PIP3 Downregulates Akt Akt Phosphorylation (Inhibited) PIP3->Akt Blocks Activation CellCycle Cell Cycle Arrest (G2/M Phase) Akt->CellCycle Triggers Checkpoint Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Leads to

Figure 1: Proposed Mechanism of Action. The scaffold acts as a dual inhibitor of PI3K and PLC isoforms, disrupting downstream survival signaling.

Experimental Benchmarking Protocols

To objectively assess the "drug-likeness" of 4-methylthieno[2,3-b]pyridine derivatives, researchers must utilize self-validating protocols that control for solubility and non-specific toxicity.

Protocol A: In Vitro Cytotoxicity Benchmarking (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) relative to Doxorubicin.

Materials:

  • Test Compound: 4-Methylthieno[2,3-b]pyridine derivative (purity >95%).

  • Positive Control (SoC): Doxorubicin (Sigma-Aldrich).

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve Test Compound in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

    • Critical Step: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

  • Incubation: Treat cells for 48 hours.

  • Development: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4 hours.

  • Solubilization: Discard supernatant; add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

Protocol B: Antimicrobial Susceptibility Testing[1]

Objective: Compare Minimum Inhibitory Concentration (MIC) against Ciprofloxacin.

Workflow:

  • Inoculum: Prepare

    
     McFarland standard of S. aureus (ATCC 25923).
    
  • Dilution: Micro-broth dilution method in Mueller-Hinton broth.

  • Comparison: Test Compound vs. Ciprofloxacin (Antibacterial) or Amphotericin B (Antifungal).

Comparative Data Analysis

The following data summarizes literature ranges for 4-methylthieno[2,3-b]pyridine derivatives compared to SoCs. Note that "Derivative X" refers to optimized 2-substituted analogs (e.g., carbohydrazides or carbonitriles).

Table 1: Anticancer Potency (IC50 in µM)
Cell LineIndication4-Methylthieno-Pyridine (Lead)Doxorubicin (SoC)Performance Verdict
MCF-7 Breast Cancer


Comparable / Superior
HepG2 Liver Cancer


Comparable
HCT-116 Colon Cancer


Superior
Normal Cells Toxicity Control


Improved Safety Profile

Data Synthesis Source: Aggregated from Al-Trawneh et al. and Haverkate et al. (See References).

Table 2: Antimicrobial Efficacy (MIC in µg/mL)
PathogenStrain TypeThieno-Pyridine LeadCiprofloxacin (SoC)Performance Verdict
S. aureus Gram-Positive


Moderate
MRSA Drug Resistant

Resistant (

)
Superior (vs Resistant)
E. coli Gram-Negative


Inferior

Benchmarking Workflow & Decision Logic

Use this logic flow to determine if your specific derivative is worth advancing to in vivo studies.

Screening_Workflow Start Synthesized Derivative Screen1 Primary Screen (10 µM Single Dose) Start->Screen1 Decision1 >50% Inhibition? Screen1->Decision1 IC50 IC50 Determination (vs Doxorubicin) Decision1->IC50 Yes Stop Discard / Redesign Decision1->Stop No Decision2 IC50 < 5 µM? IC50->Decision2 Tox Toxicity Screen (Normal Fibroblasts) Decision2->Tox Yes Decision2->Stop No Go Candidate Selected for In Vivo Tox->Go Selectivity Index > 10 Tox->Stop Toxic

Figure 2: Go/No-Go Decision Tree for Thienopyridine Development.

Expert Commentary & Conclusion

The 4-Methylthieno[2,3-b]pyridine scaffold is not a "magic bullet" but a highly tunable template.

  • Strengths: It exhibits exceptional potency against solid tumors (Breast, Colon) and MRSA , often outperforming Doxorubicin in drug-resistant cell lines due to its ability to evade P-glycoprotein efflux pumps.

  • Weaknesses: Solubility remains a challenge. The planarity that aids DNA intercalation also drives crystal packing, reducing aqueous solubility.

  • Recommendation: Future development should focus on C-2 position modifications (e.g., introducing polar carbohydrazide or ester groups) to improve the pharmacokinetic profile while maintaining the nanomolar potency of the core.

References

  • Al-Trawneh, S. A., et al. (2021). "Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells." Acta Chimica Slovenica.

  • Haverkate, N. A., et al. (2022).[1] "Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity."[2] Molecules.

  • Jafari, E., et al. (2021).[1][3] "Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives." Research in Pharmaceutical Sciences.

  • Abuelhassan, S., et al. (2022).[4] "New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities." Arabian Journal of Chemistry.

  • Mastelic-Gavranovic, B., et al. (2017). "Thieno[2,3-b]pyridine derivatives are potent anti-proliferative agents."[1][2][5][6] Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methylthieno[2,3-b]pyridine

Introduction In the landscape of drug discovery and chemical research, the novel heterocyclic compound 4-Methylthieno[2,3-b]pyridine and its derivatives represent a class of molecules with significant potential. As with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and chemical research, the novel heterocyclic compound 4-Methylthieno[2,3-b]pyridine and its derivatives represent a class of molecules with significant potential. As with any potent research chemical, the responsibility of handling extends throughout its lifecycle, culminating in its safe and compliant disposal. This guide provides a procedural framework for researchers, scientists, and laboratory managers to manage the disposal of 4-Methylthieno[2,3-b]pyridine waste. Our objective is to ensure operational safety, environmental protection, and regulatory compliance by explaining the causality behind each procedural step.

Part 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. Based on its pyridine moiety, 4-Methylthieno[2,3-b]pyridine is anticipated to be a hazardous substance requiring careful handling.

Anticipated Hazard Classification

The hazard profile is summarized below, drawing parallels from pyridine and its methylated/nitrated derivatives.[1][2][3][4][5]

Hazard CategoryGHS Classification (Anticipated)Description & Causality
Physical Hazards Flammable Liquid (Category 2 or 3)The pyridine ring confers flammability. The presence of a methyl group can slightly alter the flashpoint. Vapors can form explosive mixtures with air and travel to an ignition source.[1][4][5]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, inhaled, or in contact with skin.[5] Pyridine derivatives can depress the central nervous system and cause damage to the liver and kidneys.[4]
Skin Irritation / CorrosionCauses skin irritation.[3] The heterocyclic nitrogen can interact with skin proteins, leading to irritation.
Eye Damage / IrritationCauses serious eye irritation.[3][6] Direct contact can lead to significant discomfort or damage.
Environmental Hazardous to the Aquatic EnvironmentPyridine is toxic to aquatic organisms. Thiophene derivatives can also exhibit environmental toxicity. It must be prevented from entering waterways.[1][2][7][8]
Personal Protective Equipment (PPE) Mandate

A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling 4-Methylthieno[2,3-b]pyridine in any form, including waste.[3][5]

  • Hand Protection: Wear nitrile gloves.[9] Ensure they are rated for resistance to pyridine-like chemicals.

  • Eye Protection: Chemical safety goggles are required at a minimum. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[3]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of the compound, especially waste consolidation, should occur within a certified chemical fume hood to prevent inhalation of vapors.[3][5]

Part 2: Waste Management & Disposal Protocol

Proper disposal is a systematic process that begins at the point of waste generation. Adherence to these steps ensures safety and compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA).[10][11]

Step 1: Immediate Segregation and Containment

The principle of waste segregation is to prevent inadvertent and dangerous chemical reactions.

  • Action: Immediately designate 4-Methylthieno[2,3-b]pyridine waste (e.g., residual amounts in vials, contaminated consumables like pipette tips or wipes) as Hazardous Waste .

  • Causality: This classification triggers specific handling protocols and prevents it from being mixed with non-hazardous trash, which could lead to environmental release or endanger sanitation workers.

  • Action: Collect all waste in a dedicated, compatible container. This container must be in good condition, with a secure, vapor-tight lid.[10][12] A glass or high-density polyethylene (HDPE) container is typically appropriate.[9]

  • Causality: The waste must be compatible with its container to prevent degradation, leaks, or reactions.[12] Keeping the container closed prevents the release of flammable and toxic vapors into the laboratory.[10]

Step 2: Proper Labeling and Storage

Clear communication through labeling is a critical safety feature in any lab.

  • Action: Label the waste container clearly with the words "Hazardous Waste" .[10] Also, list the full chemical name: "4-Methylthieno[2,3-b]pyridine" and its estimated concentration or quantity. Do not use abbreviations or chemical formulas.[10] Indicate the associated hazards (e.g., Flammable, Toxic).

  • Causality: Accurate labeling ensures that anyone handling the container, including EH&S personnel, is immediately aware of its contents and the associated dangers, ensuring it is handled and ultimately disposed of correctly.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10][12] This area should be located at or near the point of generation. The storage location must be a cool, dry, and well-ventilated space away from heat, sparks, or open flames.[3]

  • Causality: Designating an SAA helps manage waste safely and ensures regulatory compliance. Storing away from ignition sources is critical due to the chemical's flammability.[1][5]

  • Action: Ensure the waste container is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5]

  • Causality: Pyridine and its derivatives can react exothermically or violently with strong oxidizers and acids. Proper segregation prevents accidental mixing and potential runaway reactions.

Step 3: Managing Spills and Contamination

Accidents require a prepared, immediate response to mitigate harm.

  • Action (Small Spills): In a chemical fume hood, absorb the spill with a non-flammable inert material like sand, vermiculite, or diatomaceous earth.[1][5][9]

  • Causality: Using inert, non-combustible absorbent material safely contains the liquid without reacting with it.

  • Action: Collect the contaminated absorbent material using non-sparking tools and place it into the designated hazardous waste container.

  • Causality: Non-sparking tools are essential to prevent the ignition of flammable vapors.

  • Action (Large Spills): Evacuate the immediate area and alert your institution's EH&S or emergency response team.

Step 4: Arranging for Final Disposal

The final disposal of hazardous waste is a regulated process that must not be undertaken by laboratory personnel directly.

  • Action: Once the waste container is nearly full (e.g., 90% capacity), contact your institution's EH&S office to schedule a pickup.[10]

  • Causality: EH&S professionals are trained to handle, transport, and consolidate hazardous waste according to institutional and federal guidelines.

  • Prohibition: NEVER dispose of 4-Methylthieno[2,3-b]pyridine by pouring it down the drain or placing it in regular trash.[7][9]

  • Causality: This compound is expected to be harmful to aquatic life. Sewering this waste can contaminate waterways and interfere with wastewater treatment processes.[13] Disposing of it in regular trash can lead to fires and environmental contamination from landfill leachate.

  • Final Disposal Method: The waste will be handled by a licensed hazardous waste disposal company. The standard and preferred method for organic compounds like this is high-temperature incineration in a specialized facility (e.g., rotary kiln incineration).[14]

  • Causality: Incineration at high temperatures (e.g., 820°–1,600°C) ensures the complete destruction of the organic molecule, converting it into less harmful components like carbon dioxide, water, and sulfur/nitrogen oxides which are treated by scrubbers.[14]

Part 3: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the safe management and disposal of 4-Methylthieno[2,3-b]pyridine waste.

G cluster_lab In the Laboratory cluster_ehs EH&S / Licensed Vendor gen Waste Generation (e.g., residual chemical, contaminated wipes) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe spill Spill Occurs? ppe->spill contain Place in Labeled, Closed Hazardous Waste Container store Store in Satellite Accumulation Area (SAA) contain->store full Container Full? store->full spill->contain No cleanup Follow Spill Cleanup Protocol (Absorb, Collect, Contain) spill->cleanup Yes cleanup->contain full->store No request Request Waste Pickup from EH&S full->request Yes pickup EH&S Collects Waste request->pickup transport Transport to Central Accumulation Area pickup->transport dispose Transfer to Licensed Waste Disposal Facility (High-Temp Incineration) transport->dispose

Sources

Handling

Personal protective equipment for handling 4-Methylthieno[2,3-b]pyridine

Executive Safety Summary: The "Thienopyridine" Risk Profile At a Glance: 4-Methylthieno[2,3-b]pyridine is a fused heterocyclic compound combining a pyridine ring and a thiophene ring.[1] As a researcher, you must treat t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Thienopyridine" Risk Profile

At a Glance: 4-Methylthieno[2,3-b]pyridine is a fused heterocyclic compound combining a pyridine ring and a thiophene ring.[1] As a researcher, you must treat this not just as a generic organic solid, but as a compound with specific lipophilic permeation properties and potential biological activity .

  • Primary Hazard Class: Irritant (Skin/Eye/Respiratory) & Harmful (Acute Toxicity).

  • Hidden Risk: Dermal Absorption. The fusion of thiophene (lipophilic) with pyridine increases the likelihood of the compound penetrating the stratum corneum more effectively than simple polar heterocycles.

  • Sensory Warning: Likely possesses a distinct sulfur-nitrogen odor; however, olfactory fatigue can set in rapidly. Do not rely on smell as a warning agent.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The following hazard codes are derived from the structural activity relationships (SAR) of thienopyridine derivatives (e.g., precursors to clopidogrel-class compounds).

Hazard CategoryLikely GHS CodesOperational Implication
Acute Toxicity H302 (Harmful if swallowed)High risk during weighing/solubilization.[1]
Skin Corrosion H315 (Causes skin irritation)Contact dermatitis risk; potential for sensitization.
Eye Damage H319 (Serious eye irritation)Fine dusts are highly irritating to mucous membranes.
Respiratory H335 (Respiratory irritation)CRITICAL: Fume hood use is mandatory for all open handling.

Scientist-to-Scientist Note: Pyridine derivatives often exhibit "breakthrough" behavior with standard glove materials.[1] The addition of the methyl group and thiophene ring modifies the polarity, but the pyridine nitrogen remains a key site for interaction with glove polymers.

PPE Selection Matrix: The "Barrier Logic"

Standard laboratory PPE is often insufficient for fused heterocycles. Use this decision matrix to upgrade your protection based on the task.

A. Hand Protection (The Critical Control Point)

The "Nitrile Fallacy": Standard 4-mil nitrile gloves provide only splash protection against pyridine-based compounds.[1] Pyridine can permeate standard nitrile in <6 minutes.

  • Routine Handling (Solids/Weighing):

    • Primary: Disposable Nitrile (minimum 5 mil).

    • Protocol: Double-gloving recommended.[1] Change outer glove immediately upon any visible contamination.[2]

  • Solution Handling / Synthesis:

    • Primary: Silver Shield® (Laminate) or Butyl Rubber .

    • Why? These materials provide >480 min breakthrough time against pyridine and sulfur-containing organics.[1]

    • Dexterity Hack: Wear a tight-fitting nitrile glove over the Silver Shield glove to regain dexterity and prevent the loose laminate from snagging on glassware.

B. Respiratory & Eye Protection
  • Engineering Control (Primary): All operations must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • PPE (Secondary):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of fine dust migration.

    • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 Particulate pre-filter.

Decision Logic: PPE Selection Workflow

PPE_Selection Start Task: Handle 4-Methylthieno[2,3-b]pyridine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid DustRisk Dust Generation Risk? Solid->DustRisk Solvent Solvent Type? Liquid->Solvent LowDust Low (Weighing) DustRisk->LowDust HighDust High (Grinding/Transfer) DustRisk->HighDust PPE_Level1 PPE LEVEL 1: Double Nitrile (5mil) Splash Goggles Fume Hood LowDust->PPE_Level1 PPE_Level2 PPE LEVEL 2: Silver Shield Laminate Gloves (Under Nitrile) Full Face Shield HighDust->PPE_Level2 Standard Standard (MeOH, DCM) Solvent->Standard Standard->PPE_Level2 Pyridine Permeation Risk

Figure 1: Decision tree for selecting appropriate PPE based on physical state and permeation risks.[1]

Operational Protocol: Safe Handling Lifecycle

Step 1: Preparation & Weighing
  • Static Control: Thienopyridines are often fluffy, electrostatic solids. Use an antistatic gun or ionizer bar during weighing to prevent "fly-away" powder.[1]

  • Containment: Place the analytical balance inside the fume hood or use a powder containment enclosure.

  • Technique: Never pour from the stock bottle. Use a disposable spatula to transfer to a tared weighing boat.

Step 2: Solubilization & Synthesis
  • Exotherm Warning: When dissolving in strong acids (e.g., HCl for salt formation), add the solid slowly. The pyridine nitrogen is basic; protonation is exothermic and can generate mist.

  • Reaction Monitoring: If heating, ensure the condenser is active before heating begins to prevent vapor escape.

Step 3: Decontamination & Cleanup[1][3]
  • The "Sulfur" Factor: Thiophene derivatives can leave persistent odors.

  • Decon Solution: Prepare a 10% Bleach (Sodium Hypochlorite) solution.

    • Mechanism:[1][3] Bleach oxidizes the sulfur and nitrogen centers, reducing volatility and odor, and degrading the compound.

  • Procedure:

    • Absorb liquid spills with vermiculite/sand.

    • Wipe surfaces with 10% bleach solution.

    • Wait 10 minutes.

    • Rinse with water then Ethanol (to remove bleach residue).

Emergency Response Plan

ScenarioImmediate ActionSecondary Action
Skin Contact Wash for 15 mins with soap/water.[1][4][3] Do not use ethanol (enhances absorption).Seek medical review if redness persists.
Eye Contact Flush with eyewash for 15 mins. Hold eyelids open.Mandatory ophthalmology consult (alkaline-like injury risk).[1]
Inhalation Move to fresh air immediately.Monitor for delayed pulmonary edema (coughing/wheezing).
Spill (>5g) Evacuate lab. Allow aerosols to settle (30 min).Enter with Level 2 PPE (Laminate gloves + Respirator).

Waste Disposal & Environmental Compliance

Classification: 4-Methylthieno[2,3-b]pyridine must be classified as Hazardous Chemical Waste .[1]

  • RCRA Considerations: While it may not have a specific "U" or "P" list number, it falls under "Characteristic Hazardous Waste" due to toxicity and potential ignitability if in organic solvent.

  • Segregation:

    • DO NOT mix with Oxidizing Acids (Nitric/Perchloric) – risk of violent reaction.

    • Stream: Segregate into "Halogenated/Non-Halogenated Organic Waste" depending on the solvent used.

    • Labeling: Must be clearly labeled with full chemical name. Do not use abbreviations like "MTP."

References

  • PubChem. (n.d.). Compound Summary: Thieno[2,3-b]pyridine.[1][5] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Working with Heterocyclic Compounds. United States Department of Labor. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylthieno[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Methylthieno[2,3-b]pyridine
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